G-744
Description
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Structure
3D Structure
Properties
IUPAC Name |
10-[2-(hydroxymethyl)-3-[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridin-3-yl]phenyl]-4,4-dimethyl-7-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAESSIFTPVEYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ABBV-744: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-744 is a potent and orally bioavailable small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This selectivity for BD2 over the first bromodomain (BD1) offers a potentially improved therapeutic window compared to pan-BET inhibitors, with evidence suggesting robust anti-tumor efficacy and better tolerability.[2][3] Preclinical studies have demonstrated significant activity of ABBV-744 in models of acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer.[2][3] This technical guide provides an in-depth overview of the core function of ABBV-744, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Function and Mechanism of Action
ABBV-744 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1] By preferentially binding to BD2, ABBV-744 disrupts the interaction between BET proteins and acetylated histones, leading to altered chromatin structure and modulation of gene expression.[1] This selective inhibition has been shown to be more than 250-fold greater for BD2 over BD1.[4]
In the context of cancer, this disruption of gene expression primarily affects oncogenic transcriptional programs. In androgen receptor (AR)-positive prostate cancer, ABBV-744 has been shown to displace BRD4 from AR-containing super-enhancers, thereby inhibiting AR-dependent transcription.[2][3] In acute myeloid leukemia (AML), ABBV-744 induces G1 cell cycle arrest and apoptosis by downregulating key proteins involved in cell cycle progression and survival, such as c-Myc and BCL-2.[5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of ABBV-744.
Table 1: In Vitro Inhibitory Activity of ABBV-744
| Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |
| BRD2 (BD2) | Binding Assay | 8 | - | |
| BRD3 (BD2) | Binding Assay | 13 | - | |
| BRD4 (BD2) | Binding Assay | 4 | - | |
| BRDT (BD2) | Binding Assay | 18 | - | |
| Various Cancer | Proliferation | See Table 2 | Various | [6] |
Table 2: Anti-proliferative Activity of ABBV-744 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SKM-1 | AML | Potent (exact value not specified) | [6] |
| MV4:11 | AML | Potent (exact value not specified) | [6] |
| LNCaP | Prostate Cancer | Potent (exact value not specified) | [2] |
| MDA-PCa-2b | Prostate Cancer | Potent (exact value not specified) | |
| Various AML | AML | Varies | [6] |
Table 3: In Vivo Efficacy of ABBV-744 in Xenograft Models
| Cancer Type | Xenograft Model | Animal Strain | Dosing Regimen | Outcome | Reference(s) |
| AML | Patient-Derived Xenograft (PDX) | NSG Mice | 9.4 mg/kg, daily for 21 days | Significant increase in median survival | [5] |
| AML | Cell Line-Derived | Not Specified | Dosed at fractions of MTD | Tumor growth inhibition comparable to pan-BET inhibitors | [3][4] |
| Prostate Cancer | LNCaP & MDA-PCa-2b | Not Specified | Dosed at fractions of MTD | Tumor growth inhibition comparable to pan-BET inhibitors | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ABBV-744.
Cell Viability and Proliferation Assays (MTT and CellTiter-Glo®)
Objective: To determine the effect of ABBV-744 on the viability and proliferation of cancer cell lines.
Protocol (MTT Assay): [7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with various concentrations of ABBV-744 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): [1][11][12][13][14][15]
-
Plate Setup: Prepare an opaque-walled multiwell plate with cells in culture medium (100 µL per well for a 96-well plate).
-
Compound Addition: Add the desired concentrations of ABBV-744 or vehicle control to the wells.
-
Incubation: Incubate the plate for the specified duration.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ABBV-744 in a living organism.
Protocol (AML Patient-Derived Xenograft Model): [5][16][17]
-
Animal Model: Utilize immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice.
-
Tumor Implantation: Inject primary AML patient cells intravenously or directly into the bone marrow of the mice.
-
Engraftment Confirmation: Monitor for successful engraftment by periodically analyzing peripheral blood for the presence of human leukemic cells (e.g., via flow cytometry for human CD45 marker).
-
Treatment: Once engraftment is confirmed, randomize mice into treatment and control groups. Administer ABBV-744 (e.g., 9.4 mg/kg) or vehicle control orally on a specified schedule (e.g., daily).
-
Monitoring: Monitor tumor burden through methods like bioluminescence imaging (if cells are engineered to express luciferase) or flow cytometry of peripheral blood and bone marrow at the study endpoint. Also, monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and relevant tissues for further analysis (e.g., histology, western blotting).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where BET proteins, such as BRD4, are bound and to assess the impact of ABBV-744 on this binding.[2][5][18][19][20]
-
Cell Treatment: Treat cancer cells (e.g., prostate cancer cell lines) with ABBV-744 or vehicle control for a specified time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-BRD4 antibody). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest. Compare the peak profiles between ABBV-744-treated and control samples to determine the effect of the inhibitor on protein binding.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to ABBV-744.
Caption: General signaling pathway of BET inhibition by ABBV-744.
Caption: Inhibition of Androgen Receptor signaling by ABBV-744.
Caption: In Vitro experimental workflow for evaluating ABBV-744.
Caption: In Vivo experimental workflow for evaluating ABBV-744.
References
- 1. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. chondrex.com [chondrex.com]
- 11. OUH - Protocols [ous-research.no]
- 12. benchchem.com [benchchem.com]
- 13. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 20. encodeproject.org [encodeproject.org]
ABBV-744: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-744 is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins. This selective inhibition of BRD2, BRD3, and BRD4 presents a promising therapeutic strategy in oncology, particularly in acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer. Preclinical studies have showcased its potent anti-proliferative and pro-apoptotic activity, both as a monotherapy and in combination with other targeted agents. Clinical investigations have further explored its safety, tolerability, and preliminary efficacy. This document provides a comprehensive technical overview of ABBV-744, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies employed in its evaluation.
Introduction to ABBV-744 and its Novel Mechanism of Action
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They contain two conserved bromodomains, BD1 and BDII, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various cancers.
ABBV-744 distinguishes itself from pan-BET inhibitors by selectively targeting the BDII domain. This specificity is significant as it is hypothesized to retain the anti-tumor efficacy observed with broader BET inhibition while potentially mitigating toxicities, such as thrombocytopenia and gastrointestinal issues, which have been associated with pan-BET inhibitors and may be linked to BD1 inhibition.[1][2]
Signaling Pathway of ABBV-744's Action
ABBV-744's mechanism of action involves the disruption of key transcriptional programs essential for cancer cell proliferation and survival. By binding to the BDII domain of BET proteins, ABBV-744 displaces them from chromatin, leading to the downregulation of critical oncogenes and cell cycle regulators.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies of ABBV-744.
Table 1: In Vitro Binding Affinity of ABBV-744
| Bromodomain | Assay Type | IC50 (nM) | Selectivity (BDII vs. BDI) |
| BRD4 (BDII) | TR-FRET | 4 | >250-fold |
| BRD3 (BDII) | TR-FRET | 13 | Not Reported |
| BRD2 (BDII) | TR-FRET | 8 | Not Reported |
| BRDT (BDII) | TR-FRET | 18 | Not Reported |
| BRD4 (BDI) | TR-FRET | >1000 |
Data compiled from publicly available sources.
Table 2: Pharmacokinetic Parameters of ABBV-744 in AML Patients (NCT03360006)[3]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1-3 hours |
| Elimination Half-life | 4-5 hours |
Table 3: Treatment-Emergent Adverse Events in AML Patients (NCT03360006, n=30)[3]
| Adverse Event (Any Grade) | Frequency | Grade ≥3 Adverse Event | Frequency |
| Nausea | 63% | Anemia | 23% |
| Fatigue | 53% | Febrile Neutropenia | 23% |
| Diarrhea | 50% | Pneumonia | 23% |
Note: Fatal TEAEs occurred in 9 patients (30%), none of which were considered related to ABBV-744.[3]
Table 4: Efficacy Results in Relapsed/Refractory AML (NCT03360006)[3]
| Efficacy Endpoint | Result |
| Partial Response | 1 patient |
| Morphologic Leukemia-Free State | 1 patient |
| Median Event-Free Survival | 8.9 weeks (90% CI, 4.4–9.0) |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of ABBV-744.
In Vitro Binding Assays
-
Objective: To determine the binding affinity (IC50) of ABBV-744 to BET bromodomains.
-
General Principle: The assay measures the inhibition of binding between a biotinylated histone peptide and a GST-tagged BET bromodomain. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated D2 serves as the acceptor. Binding brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Reactions are typically performed in a 384-well plate format.
-
A dilution series of ABBV-744 is prepared in assay buffer.
-
The GST-tagged BET bromodomain protein (e.g., BRD4-BDII) is added to the wells.
-
The biotinylated histone H4 peptide is then added.
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A mixture of terbium-labeled anti-GST antibody and streptavidin-D2 is added to all wells.
-
The plate is incubated at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
-
Objective: To characterize the binding kinetics (association and dissociation rates) of ABBV-744 to BET bromodomains.
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General Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol Outline:
-
A BET bromodomain protein is immobilized on a sensor chip surface (e.g., via amine coupling).
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Different concentrations of ABBV-744 are injected over the surface, and the association is monitored in real-time as an increase in the SPR signal.
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of ABBV-744 from the immobilized protein.
-
The sensor surface is regenerated using a specific buffer to remove all bound analyte.
-
The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays
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Objective: To assess the effect of ABBV-744 on the proliferation of cancer cell lines.
-
Protocol Outline:
-
Cancer cells (e.g., AGS, HGC-27 gastric cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of ABBV-744 for different time points (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, CCK-8 reagent is added to each well.
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The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Objective: To determine the effect of ABBV-744 on cell cycle distribution.
-
Protocol Outline:
-
Cancer cells are treated with ABBV-744 for a specified duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
In Vivo Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of ABBV-744 in an AML model.
-
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Inoculation: MOLM-13 cells are cultured, and a specific number of viable cells (e.g., 1 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[4]
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Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. ABBV-744 is administered orally at specified doses and schedules. The vehicle control is administered to the control group.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal body weight and overall health are also monitored.
-
-
Objective: To assess the in vivo efficacy of ABBV-744 in an androgen-sensitive prostate cancer model.
-
Protocol Outline:
-
Animal Model: Athymic nude mice are typically used.
-
Cell Inoculation: LNCaP cells are prepared and injected subcutaneously into the flank of the mice, often with Matrigel to support initial tumor growth.[5]
-
Tumor Growth Monitoring and Treatment: Similar to the AML model, tumor growth is monitored, and treatment with ABBV-744 or vehicle is initiated upon reaching a target tumor volume.
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint.
-
Visualizations of Experimental Workflows and Relationships
Experimental Workflow: In Vivo Xenograft Study
Logical Relationship: Clinical Trial Design for Myelofibrosis (NCT04454658)
Conclusion
ABBV-744 represents a significant advancement in the field of BET inhibitors due to its selective targeting of the BDII domain. This selectivity translates to a distinct preclinical profile with potent anti-tumor activity in specific cancer types, notably AML and AR-positive prostate cancer, and the potential for an improved therapeutic window compared to pan-BET inhibitors. Early clinical data in AML has demonstrated a manageable safety profile and preliminary signs of efficacy. Ongoing and future studies will be crucial in further defining the therapeutic role of ABBV-744, both as a single agent and in combination regimens, for the treatment of various malignancies. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this promising therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
G-744: A Deep Dive into its Selective Btk Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of G-744, a potent, selective, noncovalent, and reversible inhibitor of Bruton's tyrosine kinase (Btk). This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, including rheumatoid arthritis and lupus. This document details the mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data for this compound, presenting a valuable resource for researchers in the field of immunology and drug development.
Core Mechanism: Selective Btk Inhibition
This compound exerts its therapeutic effect through the highly specific inhibition of Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] The BCR pathway is essential for B-cell development, differentiation, and activation.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell malignancies and autoimmune diseases.[1]
Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates and activates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[4] This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively.[4] These events culminate in the activation of transcription factors such as NF-κB, which drive B-cell proliferation, survival, and antibody production.[4]
This compound, by binding to Btk, prevents its phosphorylation and activation, thereby effectively blocking this entire downstream signaling cascade. Preclinical studies have confirmed that this compound inhibits the phosphorylation of Btk at tyrosine 223 (Y223) and abrogates anti-IgM-induced calcium flux and B-cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and preclinical efficacy.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Assay System | Value | Reference |
| Btk Enzymatic Inhibition (IC50) | Cell-free enzymatic assay | 2 nM | [6] |
| CD86 Induction Inhibition (EC50) | Murine B-cells | 64 nM | [7] |
| B-cell Proliferation Inhibition | Murine B-cells (anti-IgM stimulated) | Potent Inhibition | [5] |
| Calcium Flux Inhibition | Murine B-cells (anti-IgM stimulated) | Abrogated | [5] |
| Btk-Y223 Phosphorylation Inhibition | Murine B-cells (anti-IgM stimulated) | Potent Inhibition | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis
| Dose (mg/kg, p.o., b.i.d.) | Outcome | Result | Reference |
| 6.25 | Inhibition of Ankle Thickness | Significant, dose-dependent | [6] |
| 12.5 | Inhibition of Ankle Thickness | Significant, dose-dependent | [6] |
| 25 | Inhibition of Ankle Thickness | Significant, dose-dependent | [6] |
Note: Further quantitative data on kinase selectivity and detailed pharmacokinetics are not publicly available at this time.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Btk Signaling Pathway and this compound Inhibition.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
An In-depth Technical Guide to ABBV-744: A First-in-Class BDII-Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene expression.[1][2] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails via their two highly conserved tandem bromodomains, BDI and BDII.[3][4] This interaction is pivotal for chromatin remodeling and the recruitment of transcriptional machinery, particularly at super-enhancers that drive the expression of key oncogenes like MYC.[3]
First-generation BET inhibitors, often referred to as pan-BET inhibitors, bind with similar affinity to both BDI and BDII domains across all family members.[4][5] While showing promise in preclinical models, their clinical utility has been hampered by dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues, which may prevent achieving optimal therapeutic doses.[6][7]
This has spurred the development of second-generation, more selective inhibitors. ABBV-744 is a first-in-class, orally bioavailable small molecule designed to be a highly potent and selective inhibitor of the second bromodomain (BDII) of the BET protein family.[1][4][8] By selectively targeting BDII, ABBV-744 aims to retain or enhance anti-tumor efficacy in specific cancer types while offering an improved safety and tolerability profile compared to its pan-inhibitor counterparts.[4][9]
Core Mechanism of Action
ABBV-744 exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the BDII domain of BET proteins.[1] This preferential binding physically obstructs the interaction between BET proteins and acetylated histones on the chromatin.[1]
The consequence of this targeted disruption is twofold:
-
Displacement from Chromatin: ABBV-744 displaces BRD4 from the regulatory regions of key genes, particularly at super-enhancers associated with oncogenic transcription factors.[5][10]
-
Transcriptional Repression: By preventing the assembly of the transcriptional apparatus, ABBV-744 leads to the downregulation of specific growth-promoting genes, including those involved in cell cycle progression and survival.[1][3]
This selective inhibition of transcription ultimately leads to cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in susceptible tumor cells.[6][11]
Quantitative Data
The selectivity and potency of ABBV-744 have been characterized through various biochemical and cellular assays.
Table 1: Binding Affinity and Selectivity for BRD4 Bromodomains
| Compound | Target Domain | IC₅₀ (nM) | Selectivity (BDI/BDII) |
| ABBV-744 | BRD4-BDI | 210.30 | >800-fold |
| BRD4-BDII | 0.26 | ||
| ABBV-075 (Pan-BETi) | BRD4-BDI | 0.55 | ~2.5-fold |
| BRD4-BDII | 0.22 |
Data sourced from homogeneous time-resolved fluorescence (HTRF) assays.[12] Additional reports describe ABBV-744 as having >250-fold or >300-fold selectivity for BDII over BDI across BET family members.[8][9][11]
Table 2: In Vitro Anti-proliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 152.67 |
| LNCaP | Prostate Cancer | ~90 (concentration for gene downregulation) |
Data from CCK8 and gene expression assays.[13][14] Unlike pan-BET inhibitors, the anti-proliferative activity of ABBV-744 is largely restricted to specific cancer types, notably AML and androgen receptor (AR)-positive prostate cancer.[4][6][9]
Table 3: Pharmacokinetic Parameters
| Species | Dose / Condition | Tmax | Elimination Half-life (t₁/₂) | Key Notes |
| Rat (Male SD) | 60 mg/kg (oral) | N/A | N/A | Compound was orally administered in preclinical models.[8] |
| Human (Phase 1) | 2-240 mg (oral) | 1–3 hours | 4–5 hours | Plasma exposure was approximately dose-proportional.[15] |
Table 4: In Vivo Efficacy in Preclinical Xenograft Models
| Model Type | Treatment | Dosing | Outcome |
| AML PDX | ABBV-744 | Oral, daily | Delayed AML progression and significantly extended median survival (e.g., 76 vs 67.5 days) compared to vehicle.[11] |
| Prostate Cancer (LNCaP, MDA-PCa-2b) | ABBV-744 | Oral, daily (at fractions of MTD) | Induced tumor growth inhibition comparable to pan-BET inhibitor ABBV-075 dosed at its MTD.[4][16] |
| Gastric Cancer Xenograft | ABBV-744 | N/A | Significantly suppressed tumor growth in vivo.[17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of BET inhibitors. Below are representative protocols for key experiments.
Competitive Binding Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to displace a known ligand from a bromodomain.
-
Objective: To determine the IC₅₀ value of ABBV-744 for BDI and BDII domains.
-
Materials: Recombinant His-tagged BET bromodomain proteins (e.g., BRD4-BDI, BRD4-BDII), a biotinylated histone peptide ligand (e.g., H4K5/8/12/16ac), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled fluorophore (acceptor).
-
Methodology:
-
Add a fixed concentration of the bromodomain protein, biotinylated histone peptide, and Europium-labeled antibody to assay wells.
-
Add serial dilutions of ABBV-744 or a control compound (e.g., ABBV-075, DMSO).
-
Incubate to allow binding to reach equilibrium.
-
Add the Streptavidin-labeled acceptor and incubate.
-
Read the plate on a TR-FRET-capable reader. The FRET signal is proportional to the amount of peptide bound to the bromodomain.
-
Calculate the percent inhibition at each concentration of ABBV-744 and fit the data to a dose-response curve to determine the IC₅₀.
-
Cell Proliferation Assay (e.g., CCK-8)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Objective: To determine the anti-proliferative IC₅₀ of ABBV-744 in cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MV4-11 AML cells) in 96-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with a range of concentrations of ABBV-744 for a specified period (e.g., 72 hours).[17]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Normalize the results to vehicle-treated controls and plot cell viability against drug concentration to calculate the IC₅₀.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to map the genome-wide occupancy of a specific protein, like BRD4, and assess how it is affected by an inhibitor.
-
Objective: To determine if ABBV-744 displaces BRD4 from specific gene regulatory regions.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., SKM-1 AML cells) with ABBV-744, a pan-BETi control, or vehicle for a defined time (e.g., 6 hours).[6]
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links and purify the precipitated DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and identify regions of enrichment (peaks), indicating protein binding sites. Compare peak intensities between ABBV-744-treated and control samples to quantify changes in BRD4 occupancy.[5][6]
-
Animal Xenograft Efficacy Study
This in vivo protocol evaluates the anti-tumor activity of a compound in a living organism.
-
Objective: To assess the in vivo efficacy of ABBV-744 in reducing tumor growth.
-
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., AML PDX cells) into immunocompromised mice (e.g., NSG mice).[11]
-
Tumor Growth: Allow tumors to establish and reach a predetermined size.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ABBV-744 at various doses).
-
Drug Administration: Administer ABBV-744 orally according to the planned schedule (e.g., daily for 28 days).[13]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.[11]
-
Endpoint: At the end of the study (or when tumors reach a maximum size), euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis). For survival studies, monitor until a survival endpoint is reached.[11]
-
Downstream Signaling and Therapeutic Effects
The selective inhibition of BDII by ABBV-744 translates into specific downstream cellular and transcriptional effects.
-
Transcriptional Reprogramming: ABBV-744 potently inhibits the Androgen Receptor (AR) transcriptional pathway in prostate cancer and downregulates key oncogenes like MYC and apoptosis regulators like BCL2 in AML.[5][8][10] Compared to pan-BET inhibitors, it has less impact on global transcription.[10]
-
Cell Cycle Arrest: Treatment with ABBV-744 induces a G1 cell cycle arrest in sensitive cell lines.[11][13]
-
Induction of Apoptosis: The compound promotes apoptotic cell death, evidenced by the activation of caspase-3 and PARP cleavage.[5][11]
-
Improved Tolerability: Preclinical studies demonstrate that ABBV-744 causes significantly fewer platelet and gastrointestinal toxicities compared to the pan-BET inhibitor ABBV-075, supporting a wider therapeutic index.[10]
Clinical Development
ABBV-744 has been evaluated in human clinical trials.
-
NCT03360006: A Phase 1 dose-escalation study evaluated ABBV-744 in adult patients with relapsed/refractory Acute Myeloid Leukemia (AML).[15][18] The study found that ABBV-744 monotherapy had limited efficacy in this heavily pre-treated population.[15] However, the safety profile at the 180 mg dose was considered tolerable and manageable, with dose-limiting toxicities including hypertension, hyponatremia, and hyperbilirubinemia observed at higher doses.[15]
-
NCT04454658: A Phase 1b study is investigating the safety, pharmacokinetics, and preliminary efficacy of ABBV-744 alone and in combination with ruxolitinib (B1666119) or navitoclax (B1683852) in patients with myelofibrosis.[19][20]
These trials provide crucial data on the safety, tolerability, and pharmacokinetic profile of ABBV-744 in humans, supporting its further development in other myeloid malignancies.[15]
Conclusion
ABBV-744 represents a significant advancement in the field of epigenetic therapy. As a potent and highly selective inhibitor of the BDII domain of BET proteins, it provides a compelling example of a "second-generation" approach designed to overcome the limitations of earlier pan-BET inhibitors. Its mechanism of action, centered on the disruption of super-enhancer-mediated transcription of key oncogenes, has shown robust anti-tumor activity in preclinical models of AML and prostate cancer.[6][10]
While monotherapy efficacy in advanced AML was limited, the improved tolerability profile of ABBV-744 supports its potential as a combination partner and its investigation in other hematological malignancies.[15] The ongoing research and clinical evaluation of ABBV-744 will continue to illuminate the distinct biological roles of the BDI and BDII bromodomains and guide the development of more refined and effective epigenetic modulators for cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. BET bromodomain inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. jnccn.org [jnccn.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. PB2224: ABBV-744 ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
ABBV-744 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a first-in-class, orally bioavailable small molecule that selectively inhibits the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, driving the expression of genes involved in cell proliferation, survival, and inflammation.
Unlike pan-BET inhibitors that target both the first (BDI) and second (BDII) bromodomains, ABBV-744 exhibits a high degree of selectivity for the BDII domain, with a more than 250-fold differential binding preference for BDII over BDI.[3] This selectivity is hypothesized to offer a more favorable therapeutic window, potentially mitigating some of the toxicities associated with pan-BET inhibition while retaining potent anti-tumor activity in specific cancer types.[4][5] This technical guide provides an in-depth overview of the target validation studies for ABBV-744, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
In Vitro Potency and Selectivity
ABBV-744 demonstrates potent and selective inhibition of the BDII domain of BET proteins. The half-maximal inhibitory concentrations (IC50) against various cancer cell lines highlight its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Reference |
| AGS | Gastric Cancer | 7.4 µM | 3.5 µM | [6] |
| HGC-27 | Gastric Cancer | 4.8 µM | 2.3 µM | [6] |
Table 1: In vitro anti-proliferative activity of ABBV-744 in gastric cancer cell lines.[6]
| Bromodomain | Target | IC50 | Selectivity (over BDI) | Reference |
| BRD4 BDII | BET | 4 nM | >300-fold | [4][5] |
| BRD2, BRD3, BRDT BDII | BET | 4-18 nM | N/A | [2] |
Table 2: Biochemical potency and selectivity of ABBV-744 for BET bromodomains.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the in vivo anti-tumor efficacy of ABBV-744 in various cancer types.
| Cancer Model | Dosing | Outcome | Reference |
| Acute Myeloid Leukemia (AML) Xenograft | Oral administration | Comparable tumor growth inhibition to pan-BET inhibitor ABBV-075 with improved tolerability | [4][7] |
| Prostate Cancer Xenograft | Oral administration | Significant tumor growth inhibition | [3] |
| Gastric Cancer Xenograft | Oral administration | Significant suppression of tumor growth | [6] |
Table 3: Summary of in vivo efficacy of ABBV-744 in preclinical models.
Clinical Pharmacokinetics
A Phase 1 clinical trial in patients with relapsed/refractory Acute Myeloid Leukemia (AML) provided initial pharmacokinetic data for ABBV-744.
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Oral administration (fed) | [8] |
| Elimination Half-life (t1/2) | 4-5 hours | Oral administration | [8] |
| Exposure | Approximately dose-proportional | Doses from 2-240 mg | [8] |
Table 4: Human pharmacokinetics of ABBV-744 from a Phase 1 study in AML.[8]
Experimental Protocols
BET Bromodomain Binding Assay (AlphaScreen)
This assay is a common method to determine the binding affinity of inhibitors to BET bromodomains.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this context, a biotinylated histone peptide (e.g., H4K5ac/8ac/12ac/16ac) is captured by streptavidin-coated donor beads, and a His-tagged BET bromodomain is captured by nickel-chelate acceptor beads. When the bromodomain binds to the acetylated histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor that disrupts this interaction will decrease the signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the His-tagged BET bromodomain (e.g., BRD4-BD1 or BRD4-BD2) and biotinylated histone peptide in assay buffer to desired concentrations.
-
Prepare a serial dilution of ABBV-744.
-
-
Assay Plate Setup:
-
Add the His-tagged BET bromodomain to the wells of a 384-well microplate.
-
Add the serially diluted ABBV-744 or vehicle control (DMSO).
-
Add the biotinylated histone peptide to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Principle: The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a drug binds to its target protein, the protein's melting point (Tm) typically increases. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. In the presence of a stabilizing ligand like ABBV-744, the target BET protein will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to untreated cells.
Protocol Outline:
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with ABBV-744 or vehicle control (DMSO) at a specific concentration and for a defined duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target BET protein (e.g., BRD4) in the soluble fraction using a standard protein detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of ABBV-744 indicates target engagement.
-
Mandatory Visualization
BET Signaling and ABBV-744's Mechanism of Action
Caption: ABBV-744 inhibits BET protein binding to acetylated histones.
ABBV-744's Impact on Downstream Signaling Pathways in Gastric Cancer
Caption: ABBV-744 induces autophagy via PI3K/AKT/mTOR inhibition and MAPK activation.
Experimental Workflow for Preclinical Validation of ABBV-744
Caption: A streamlined workflow for the preclinical validation of ABBV-744.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jnccn.org [jnccn.org]
G-744: A Deep Dive into the Cellular Effects of a Novel BTK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a spectrum of B-cell malignancies and autoimmune disorders.[1][2] G-744 is a highly potent and selective, orally active, noncovalent, and reversible BTK inhibitor.[3][4] This technical guide provides a comprehensive overview of the cellular effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and its effects on various immune cell populations. The information presented is curated from preclinical studies to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of BTK inhibition.
Introduction to this compound
This compound is a tricyclic compound identified as a potent and selective inhibitor of Bruton's tyrosine kinase.[5] Unlike first-generation covalent BTK inhibitors, this compound binds to BTK through reversible interactions, offering a distinct pharmacological profile.[1][3] Its development was driven by the need for improved druglike properties, including metabolic stability and oral bioavailability, making it a valuable tool for investigating BTK biology and a potential therapeutic agent.[5][6]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of BTK.[3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.[1][7] Upon BCR engagement, BTK is activated and triggers a downstream signaling cascade involving key molecules like PLCγ2, leading to cellular responses.[7] this compound, by binding to BTK, prevents its phosphorylation and subsequent activation, thereby disrupting this signaling cascade.[3]
Cellular Effects of this compound
The inhibitory action of this compound on BTK translates into a range of cellular effects, primarily impacting B-cells and myeloid cells.
Effects on B-Lymphocytes
-
Inhibition of BTK Signaling: this compound potently inhibits the phosphorylation of BTK at tyrosine 223 (Y223) in murine B-cells following anti-IgM stimulation.[3]
-
Suppression of B-Cell Proliferation: The compound effectively inhibits BCR-stimulated proliferation of human B-cells.[5][6]
-
Modulation of B-Cell Activation Markers: this compound demonstrates potent inhibition of BCR-stimulated CD69 expression on B-cells in human whole blood and abrogates BCR-mediated CD86 induction in murine B-cells.[5][6]
-
Impact on Plasmablasts: In preclinical models of lupus, selective BTK inhibition by this compound has been shown to ablate the generation of plasmablasts.[8]
Effects on Myeloid Cells
-
Inhibition of Inflammatory Cytokine Production: In human monocytes, this compound abrogates the production of the inflammatory cytokine TNFα following activation with immune complexes.[5][6]
-
Reduction of Myeloid Cell-Associated Damage: Studies in lupus nephritis models indicate that this compound can modify myeloid cell-associated damage.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data on the cellular effects of this compound from various in vitro and cellular assays.
| Parameter | Assay Type | System | IC50 / EC50 | Reference |
| BTK Kinase Activity | In vitro enzyme assay | - | IC50: 1.28 nM (at apparent Km ATP) / 2 nM | [3][4] |
| BTK Y223 Phosphorylation | Cellular Assay | Murine Splenic B-cells | IC50: 20 nM | [3] |
| B-Cell Proliferation | Cellular Assay | Human B-cells | EC50: 22 nM | [5][6] |
| CD86 Induction | Cellular Assay | Murine B-cells | EC50: 64 nM | [5][6] |
| CD69 Expression | Cellular Assay | Human Whole Blood (B-cells) | EC50: 87 nM | [5][6] |
| TNFα Production | Cellular Assay | Human Monocytes | EC50: 33 nM | [5][6] |
Signaling Pathway Visualization
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for this compound.
Caption: BCR signaling pathway and this compound inhibition of BTK.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to characterize the cellular effects of this compound.
In Vitro BTK Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on BTK kinase activity.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a peptide substrate and ATP.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular BTK Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit BTK activation in a cellular context.
-
Methodology:
-
Primary B-cells (e.g., murine splenic B-cells) are isolated and cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
B-cell receptor signaling is stimulated using an anti-IgM antibody.
-
Cells are lysed, and protein extracts are collected.
-
Phosphorylation of BTK at Y223 is detected and quantified using Western blotting or a plate-based immunoassay (e.g., ELISA) with a phospho-specific antibody.
-
IC50 values are determined from dose-response curves.
-
B-Cell Proliferation Assay
-
Objective: To measure the effect of this compound on B-cell proliferation.
-
Methodology:
-
Isolated human or murine B-cells are seeded in a multi-well plate.
-
Cells are treated with different concentrations of this compound.
-
Proliferation is stimulated with anti-IgM and other co-stimulatory molecules (e.g., anti-CD40, IL-4).
-
Cells are cultured for a period of 48-72 hours.
-
Cell proliferation is measured using assays such as [³H]-thymidine incorporation, CFSE dilution by flow cytometry, or a colorimetric assay (e.g., MTT, WST-1).
-
EC50 values are calculated from the resulting dose-response curves.
-
Flow Cytometry for B-Cell Activation Markers
-
Objective: To quantify the expression of cell surface activation markers on B-cells.
-
Methodology:
-
Whole blood or isolated B-cells are treated with this compound.
-
B-cells are stimulated to induce the expression of activation markers (e.g., CD69, CD86).
-
Cells are stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD19, B220) and the activation markers of interest.
-
The percentage of cells expressing the activation markers and the mean fluorescence intensity are analyzed using a flow cytometer.
-
EC50 values are determined based on the inhibition of marker expression.
-
Monocyte TNFα Production Assay
-
Objective: To evaluate the impact of this compound on cytokine production by monocytes.
-
Methodology:
-
Human monocytes are isolated from peripheral blood.
-
Cells are pre-treated with various concentrations of this compound.
-
Monocytes are stimulated with immune complexes (e.g., aggregated IgG) to induce TNFα production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is measured using an ELISA kit.
-
EC50 values are calculated from the dose-dependent inhibition of TNFα secretion.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a BTK inhibitor like this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a potent and selective reversible BTK inhibitor with significant effects on both B-cell and myeloid cell functions. Its ability to inhibit key cellular processes such as B-cell proliferation, activation, and inflammatory cytokine production underscores the therapeutic potential of targeting BTK. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation BTK inhibitors for the treatment of autoimmune diseases and B-cell malignancies.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton’s Tyrosine Kinase with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Btk-specific inhibition blocks pathogenic plasma cell signatures and myeloid cell-associated damage in IFN α-driven lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
ABBV-744: A Technical Guide to its Interaction with Epigenetic Reader Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-744 is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This technical guide provides an in-depth overview of the core interaction of ABBV-744 with epigenetic reader domains, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. ABBV-744 represents a significant advancement in the pursuit of targeted cancer therapies, exhibiting potent anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer with an improved tolerability profile compared to pan-BET inhibitors.[2][3][4][5][6]
Introduction: The Role of BET Proteins in Oncology
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[2][7] They play a pivotal role in the regulation of gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through their two tandem bromodomains, BD1 and BD2.[7] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation, survival, and oncogenesis, such as c-Myc and BCL2. Dysregulation of BET protein function is a hallmark of various cancers, making them a compelling target for therapeutic intervention. While pan-BET inhibitors, which bind to both BD1 and BD2 domains, have shown clinical activity, they are often associated with dose-limiting toxicities.[4][5]
ABBV-744: A BDII-Selective Inhibitor
ABBV-744 was developed as a highly selective inhibitor of the BDII domain of BET proteins, with a more than 250-fold binding preference for BDII over BDI.[1] This selectivity is achieved through structure-based design, exploiting key amino acid differences between the BD1 and BD2 binding pockets.[2][7][8] The rationale behind this targeted approach is to maintain or enhance anti-tumor efficacy while mitigating the toxicities associated with pan-BET inhibition.[6]
Quantitative Data: Binding Affinity and Cellular Activity
The following tables summarize the quantitative data for ABBV-744's binding affinity to BET bromodomains and its anti-proliferative activity in various cancer cell lines.
Table 1: ABBV-744 Binding Affinity to BET Bromodomains
| Target | IC50 (nM) |
| BRD2-BDI | >10,000 |
| BRD2-BDII | 1.8 |
| BRD3-BDI | >10,000 |
| BRD3-BDII | 2.1 |
| BRD4-BDI | 1,600 |
| BRD4-BDII | 1.0 |
| BRDT-BDI | >10,000 |
| BRDT-BDII | 1.8 |
Data compiled from publicly available research.
Table 2: Anti-proliferative Activity of ABBV-744 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MV4;11 | Acute Myeloid Leukemia | Potent Activity (<1 µM) |
| MOLM-13 | Acute Myeloid Leukemia | Potent Activity (<1 µM) |
| LNCaP | Prostate Cancer | Potent Activity (<1 µM) |
| VCaP | Prostate Cancer | Potent Activity (<1 µM) |
| AGS | Gastric Cancer | ~5.8 µM (48h) |
| HGC-27 | Gastric Cancer | ~3.5 µM (48h) |
| MCF-7 | Breast Cancer | Active in combination therapy |
| T47D | Breast Cancer | Limited single-agent activity |
Data compiled from various preclinical studies. IC50 values can vary based on experimental conditions.
Mechanism of Action: Signaling Pathway
ABBV-744 exerts its anti-tumor effects by competitively binding to the BDII domain of BET proteins, thereby displacing them from acetylated chromatin. This leads to the transcriptional repression of key oncogenes, including c-Myc and BCL2, which are critical for cancer cell proliferation and survival. The downstream effects include cell cycle arrest and induction of apoptosis.
Caption: Mechanism of Action of ABBV-744.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction and activity of ABBV-744.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity of ABBV-744 to the bromodomains of BET proteins.
-
Principle: TR-FRET measures the proximity of two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), conjugated to a BET bromodomain protein and a biotinylated histone peptide, respectively. When ABBV-744 binds to the bromodomain, it displaces the histone peptide, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant BET bromodomain proteins (BD1 and BDII of BRD2, BRD3, BRD4, and BRDT) are incubated with a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac).
-
Europium-labeled anti-His antibody (donor) is added to bind the His-tagged bromodomain, and Streptavidin-XL665 (acceptor) is added to bind the biotinylated peptide.
-
Serial dilutions of ABBV-744 are added to the mixture.
-
After incubation, the FRET signal is measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
IC50 values are calculated from the dose-response curves.
-
Caption: TR-FRET Assay Workflow.
Cell Proliferation (MTT) Assay
This assay is used to assess the anti-proliferative effects of ABBV-744 on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of ABBV-744 for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of ABBV-744 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with ABBV-744, and tumor growth is monitored over time.
-
Protocol Outline:
-
Human cancer cells (e.g., MV4;11 for AML or LNCaP for prostate cancer) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
ABBV-744 is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated to assess efficacy.
-
Caption: In Vivo Xenograft Workflow.
Conclusion and Future Directions
ABBV-744 represents a promising, highly selective BDII inhibitor with demonstrated preclinical anti-tumor activity and an improved safety profile compared to pan-BET inhibitors. Its mechanism of action, involving the targeted disruption of BET protein-chromatin interactions and subsequent downregulation of key oncogenes, provides a strong rationale for its continued development. Further research is warranted to explore the full therapeutic potential of ABBV-744 in a broader range of malignancies and in combination with other anti-cancer agents. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Activity of the BTK Inhibitor Acalabrutinib (ACP-196): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Acalabrutinib (B560132) (ACP-196), a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib has demonstrated high potency and selectivity, offering a distinct advantage in the landscape of targeted therapies for B-cell malignancies. This document outlines its biochemical and cellular activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Biochemical Activity and Kinase Selectivity
Acalabrutinib is a potent inhibitor of BTK, forming a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of the enzyme.[1][2] This irreversible binding leads to sustained inhibition of BTK's kinase activity.
Table 1: In Vitro Potency of Acalabrutinib Against BTK
| Assay Type | IC50 (nM) | Reference |
| Biochemical Assay | 5.1 | [1] |
| Biochemical Assay | 3.0 |
The selectivity of a kinase inhibitor is a critical determinant of its safety profile. Acalabrutinib was designed to minimize off-target activities, particularly against other kinases that could lead to adverse effects. Its selectivity has been evaluated against a broad panel of kinases.
Table 2: Kinase Selectivity Profile of Acalabrutinib
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK (based on 5.1 nM IC50) | Reference |
| BTK | 5.1 | 1 | [1] |
| BMX | <100 | - | [1] |
| TEC | <100 | - | [1] |
| ERBB4 | <100 | - | [1] |
| EGFR | >1000 | >196 | [2] |
| ITK | >1000 | >196 | [2] |
| LCK | >1000 | >196 | [3] |
| SRC | >1000 | >196 | [3] |
Note: Acalabrutinib has been shown to be highly selective in broader kinase screens, with one study indicating that at a concentration of 1 µM, only 1.5% of 395 non-mutant kinases were inhibited by more than 65%.[4]
Cellular Activity
Acalabrutinib demonstrates potent on-target effects in cellular assays, effectively inhibiting the B-cell receptor (BCR) signaling pathway, leading to reduced cell proliferation and induction of apoptosis in malignant B-cells.
Table 3: Cellular Activity of Acalabrutinib in Chronic Lymphocytic Leukemia (CLL) Cells
| Assay Type | Endpoint | Result | Reference |
| BCR Signaling | Inhibition of BTK autophosphorylation (pBTK) | Significant reduction in pBTK levels.[1] | [5] |
| Inhibition of downstream signaling (pPLCγ2, pERK, pS6) | Significant reduction in phosphorylation of downstream effectors.[1] | ||
| Cell Viability/Proliferation | Inhibition of CLL cell proliferation | Acalabrutinib treatment reduced the proliferation of CLL cells.[6] | |
| Apoptosis | Induction of apoptosis in primary CLL cells (without IgM stimulation) | Modest but statistically significant increases in apoptosis rates at 24, 48, and 72 hours of treatment.[3] | |
| Median cell viability with 1 µM acalabrutinib was 98% at 24h, 96% at 48h, and 93% at 72h.[3] | |||
| Chemokine Production | Inhibition of CCL3 and CCL4 secretion from CLL cells | Significant reduction in the production of these chemokines. | |
| Cell Surface Marker Expression | Inhibition of anti-IgM stimulated-CD69 expression in human whole blood | IC50 = 0.198 µM |
Signaling Pathway and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
Acalabrutinib's primary mechanism of action is the inhibition of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a key component of this pathway, downstream of SYK and upstream of PLCγ2.
Experimental Workflow: In Vitro BTK Phosphorylation Assay (Western Blot)
The following diagram illustrates a typical workflow for assessing the inhibitory effect of Acalabrutinib on BTK phosphorylation in a cell-based assay.
Detailed Experimental Protocols
Biochemical Kinase Assay (IMAP-based)
This protocol provides a general framework for determining the IC50 of Acalabrutinib against BTK in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Acalabrutinib (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
IMAP binding solution
-
384-well microplate
-
Plate reader capable of fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of Acalabrutinib in DMSO and then in assay buffer.
-
Add the BTK enzyme to the wells of the microplate.
-
Add the Acalabrutinib dilutions to the respective wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the IMAP binding solution.
-
Incubate for at least 60 minutes to allow for binding.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each Acalabrutinib concentration relative to DMSO controls and determine the IC50 value using a suitable curve-fitting software.
-
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the inhibition of BTK autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., primary CLL cells or a lymphoma cell line) in appropriate media.
-
Seed the cells in a multi-well plate at a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with serially diluted Acalabrutinib or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C.
-
-
Sample Preparation:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Y223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTS-based)
This protocol describes a method to assess the effect of Acalabrutinib on the viability of CLL cells.
-
Reagents and Materials:
-
CLL cell line or primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
Acalabrutinib
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plate
-
-
Procedure:
-
Seed the CLL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media.
-
Add 100 µL of media containing serial dilutions of Acalabrutinib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol details the detection of Acalabrutinib-induced apoptosis through the externalization of phosphatidylserine (B164497) and loss of membrane integrity.
-
Cell Treatment:
-
Culture CLL cells and treat with various concentrations of Acalabrutinib or vehicle (DMSO) for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the quadrants to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
Acalabrutinib is a highly potent and selective second-generation BTK inhibitor. Its in vitro profile demonstrates effective on-target inhibition of the B-cell receptor signaling pathway, leading to decreased proliferation and increased apoptosis in malignant B-cells. The high selectivity of Acalabrutinib is a key feature, suggesting a lower potential for off-target effects compared to first-generation BTK inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cllsociety.org [cllsociety.org]
An In-depth Technical Guide to ABBV-744 and its Effect on Gene Transcription
Executive Summary: ABBV-744 is a first-in-class, orally active small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that regulate gene transcription by binding to acetylated lysine (B10760008) residues on histones.[2][3] By preferentially targeting the BD2 domain, ABBV-744 disrupts the interaction between BET proteins and chromatin, leading to the modulation of specific transcriptional programs.[4] This selective inhibition has been shown to suppress the expression of key oncogenes, such as MYC and BCL2, and interfere with androgen receptor (AR)-dependent transcription.[5][6][7] Consequently, ABBV-744 induces cell cycle arrest and apoptosis in specific cancer cell lines, particularly those derived from acute myeloid leukemia (AML) and prostate cancer.[5][6] This document provides a comprehensive overview of the mechanism, quantitative profile, transcriptional effects, and key experimental methodologies associated with ABBV-744.
Introduction to BET Proteins and Selective Inhibition
The BET family of proteins are fundamental regulators of gene expression.[2] Each member contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated histones, tethering transcriptional machinery to chromatin to activate gene expression.[2][4] BRD4, in particular, is enriched at super-enhancers (SEs), which are clusters of enhancers that drive the expression of genes critical for cell identity and, in cancer, oncogenic pathways.[5]
Dual-bromodomain BET inhibitors (DbBi), which bind with similar affinity to both BD1 and BD2, have shown promise in preclinical studies but have been associated with dose-limiting toxicities in clinical trials, such as thrombocytopenia and gastrointestinal issues.[5] This has spurred the development of domain-selective inhibitors. ABBV-744 was designed as a highly selective inhibitor of the BD2 domain, with the hypothesis that this selectivity could offer a better therapeutic index by maintaining efficacy against certain cancers while mitigating some of the toxicities associated with pan-BET inhibition.[5][8]
Mechanism of Action
ABBV-744 exerts its effect by competitively binding to the acetylated lysine binding pocket of the BD2 domain of BET proteins.[4] This action prevents the recruitment of BET proteins to acetylated chromatin, thereby disrupting the formation of active transcriptional complexes at specific gene loci.[4] Unlike pan-BET inhibitors, ABBV-744 has a much lower affinity for the BD1 domain, resulting in a more targeted disruption of gene expression.[9][10] This selective inhibition of BD2 primarily affects the induction of gene expression following a stimulus, while having less impact on maintaining established transcriptional programs.[2] The primary mechanism involves displacing BRD4 from super-enhancers and typical enhancers, leading to the downregulation of associated oncogenes.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PB2224: ABBV-744 ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Preclinical Profile of ABBV-744: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is an orally bioavailable, first-in-class small molecule that acts as a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] Unlike pan-BET inhibitors that bind to both the first (BD1) and second (BD2) bromodomains, ABBV-744's selective affinity for BD2 offers a potentially improved therapeutic window, with comparable or enhanced antitumor efficacy and better tolerability in preclinical models.[2][4][5] This technical guide provides a comprehensive overview of the preclinical data for ABBV-744, focusing on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Mechanism of Action
ABBV-744 exerts its anticancer effects by selectively binding to the BD2 of BET proteins, with a binding affinity more than 300-fold greater for BD2 than for BD1 of BRD4.[5][6][7] This selective inhibition prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[1] This leads to the downstream suppression of growth-promoting genes, resulting in cell cycle arrest and apoptosis in cancer cells.[4][6] Notably, in acute myeloid leukemia (AML) cells, ABBV-744 has been shown to displace BRD4 from the regulatory regions of anti-apoptotic genes like BCL2 and key transcription factors such as c-MYC and RUNX1.[6]
Recent studies have also elucidated its role in neuroinflammation, where it down-regulates the expression of pro-inflammatory genes by inhibiting the JAK/STAT signaling pathway.[8] Furthermore, in gastric cancer cells, ABBV-744 has been found to induce autophagy by modulating the PI3K/AKT/mTOR and MAPK signaling pathways.[9]
Caption: Mechanism of action of ABBV-744.
Quantitative Data Summary
In Vitro Potency and Antiproliferative Activity
ABBV-744 has demonstrated potent and selective inhibitory activity against the BD2 domain of BET family proteins.[3] Its antiproliferative effects have been observed across a range of cancer cell lines, with particular sensitivity in AML and androgen receptor-positive (AR+) prostate cancer models.[2][4]
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 (BD2) | Biochemical | 8 | [10] |
| BRD3 (BD2) | Biochemical | 13 | [10] |
| BRD4 (BD2) | Biochemical | 4 | [10][11] |
| BRDT (BD2) | Biochemical | 18-19 | [10][11] |
| BRD2 (BD1) | Biochemical | 2449 | [11] |
| BRD3 (BD1) | Biochemical | 7501 | [11] |
| BRD4 (BD1) | Biochemical | 2006 | [11] |
| BRDT (BD1) | Biochemical | 1835 | [11] |
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MV4-11 | AML | Cell Viability (72h) | 0.152-0.25 | [10] |
| SKM-1 | AML | Cell Viability (5 days) | 0.0067 | [10] |
| NCI-H1299 | Lung Cancer | Cell Viability (5 days) | 1.6 | [10] |
| HeLa | Cervical Cancer | NanoBRET (BRD4 BD2) | 0.0275 | [10] |
| HeLa | Cervical Cancer | NanoBRET (BRD4 BD1) | 20.7 | [10] |
| AGS | Gastric Cancer | CCK-8 (48h) | ~2 | [9] |
| HGC-27 | Gastric Cancer | CCK-8 (48h) | ~2 | [9] |
In Vivo Efficacy in Xenograft Models
In vivo studies have demonstrated that ABBV-744 induces tumor growth inhibition in AML and prostate cancer xenograft models at doses that are a fraction of its maximum tolerated dose (MTD).[2][12] Its efficacy is comparable to the pan-BET inhibitor ABBV-075, but with an improved tolerability profile.[4][5]
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| AML Patient-Derived Xenograft (PDX) | AML | 9.4 mg/kg, 21 days | Significantly extended median survival (76 vs 67.5 days) | [6] |
| 7 AML PDX Models | AML | Not specified | Delayed AML progression in 5 of 7 models | [6][13] |
| Prostate Cancer Xenograft | Prostate Cancer | 4.7 mg/kg, oral gavage, 28 days | Delayed tumor growth, comparable or better than ABBV-075 | [3] |
| Gastric Cancer Xenograft | Gastric Cancer | Not specified | Significantly suppressed tumor growth | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol is based on methodologies described for gastric cancer cell lines.[9]
-
Cell Seeding: Plate AGS and HGC-27 cells in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of ABBV-744 (e.g., 0, 0.5, 2, 5 µM) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a cell viability assay.
In Vivo AML Patient-Derived Xenograft (PDX) Model
This protocol is a synthesized representation of the methodologies described in preclinical AML studies.[6][13]
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Inject primary AML patient-derived cells into the mice.
-
Engraftment Confirmation: Monitor for successful engraftment by checking for circulating tumor cells in peripheral blood via retro-orbital bleeding and flow cytometry.
-
Randomization and Treatment: Once engraftment is confirmed, randomize mice into treatment (ABBV-744) and vehicle control groups. Administer ABBV-744 via oral gavage at the specified dose and schedule (e.g., 9.4 mg/kg for 21 days).
-
Monitoring:
-
Tumor Burden: Periodically measure circulating tumor burden using flow cytometry on peripheral blood samples.
-
Toxicity: Monitor animal weight and any clinical signs of toxicity throughout the study.
-
-
Efficacy Endpoints:
-
Tumor Growth Delay: Compare the rate of tumor progression between treated and control groups.
-
Survival: Monitor and record the survival time for each mouse.
-
-
Data Analysis: Statistically analyze the differences in tumor burden and survival between the treatment and control groups.
Caption: Workflow for an in vivo xenograft study.
Conclusion
The preclinical data for ABBV-744 strongly support its development as a novel therapeutic agent. Its selective inhibition of the BD2 domain of BET proteins translates to potent anti-tumor activity, particularly in AML and prostate cancer, with an improved safety profile compared to pan-BET inhibitors. The detailed mechanisms of action, involving the modulation of key oncogenic and inflammatory pathways, provide a solid rationale for its clinical investigation in various malignancies and potentially inflammatory diseases. The experimental protocols outlined in this guide offer a framework for further preclinical evaluation and research into the therapeutic potential of ABBV-744.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BD2 inhibitor ABBV-744 demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 9. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
Methodological & Application
G-744: A Potent and Selective BTK Inhibitor for Autoimmune and Inflammatory Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in various hematopoietic cells, playing a key role in B-cell development, differentiation, and activation. Its involvement in both adaptive and innate immunity has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases. G-744 is a potent, selective, and orally bioavailable non-covalent BTK inhibitor that has demonstrated significant efficacy in preclinical models of arthritis. These application notes provide a comprehensive overview of the experimental protocols and key data associated with the evaluation of this compound.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Assay | Target/Endpoint | IC50 / EC50 (nM) | Cell Type/System |
| Biochemical Assay | Btk Kinase Activity | 1.28 | Cell-free enzymatic assay |
| Cellular Assay | Btk Autophosphorylation (pBtk-Y223) | 20 | Murine B-cells |
| B-cell Proliferation (anti-IgM stimulated) | 22 | Human B-cells | |
| B-cell Proliferation (anti-CD40 stimulated) | - | Murine B-cells | |
| CD86 Induction (BCR-mediated) | 64 | Murine B-cells | |
| CD69 Expression (BCR-stimulated) | 87 | Human whole blood | |
| TNFα Production (Immune complex-stimulated) | 33 | Human monocytes | |
| Calcium Flux (anti-IgM induced) | - | Murine B-cells |
Data compiled from multiple sources.[1][2][3][4]
In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Dosage (mg/kg, p.o., b.i.d.) | Outcome |
| 6.25 | Significant, dose-dependent inhibition of ankle thickness |
| 12.25 | Significant, dose-dependent inhibition of ankle thickness |
| 25 | Significant, dose-dependent inhibition of ankle thickness, with efficacy equivalent to Dexamethasone |
Data from a study in female Lewis rats, with treatment administered daily for 17 days.[2][3]
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.
Experimental Workflow for In Vitro BTK Inhibition Assays
Caption: General workflow for biochemical and cellular assays to determine BTK inhibitor potency.
Experimental Protocols
Biochemical BTK Kinase Activity Assay
This assay quantifies the ability of this compound to directly inhibit the enzymatic activity of BTK in a cell-free system.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a solution of BTK enzyme and substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. Final concentrations should be optimized, but a starting point is 5-10 ng/µL BTK, 0.2 mg/mL substrate, and 10 µM ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
B-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of B-cells following stimulation of the B-cell receptor or other signaling pathways.
Materials:
-
Primary human or murine B-cells
-
B-cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
B-cell stimulus (e.g., anti-IgM F(ab')₂ fragment, anti-CD40 antibody)
-
This compound (serially diluted)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well culture plates
-
Flow cytometer or liquid scintillation counter
Procedure (using CFSE):
-
Isolate B-cells from peripheral blood or spleen.
-
Label the B-cells with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled B-cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours at 37°C.
-
Add the B-cell stimulus to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Determine the extent of proliferation by measuring the dilution of CFSE fluorescence in stimulated cells. Calculate the EC50 of this compound based on the inhibition of proliferation.
Calcium Flux Assay
This assay measures the inhibition of intracellular calcium mobilization in B-cells following BCR stimulation.
Materials:
-
B-cells (e.g., primary B-cells or a B-cell line like Ramos)
-
Calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound
-
BCR stimulus (e.g., anti-IgM F(ab')₂ fragment)
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
Procedure:
-
Harvest and wash the B-cells.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Pre-incubate the cells with this compound or vehicle for 15-30 minutes at room temperature.
-
Acquire a baseline fluorescence reading for a short period.
-
Add the BCR stimulus and continue to record the fluorescence intensity over time.
-
Analyze the kinetic data to determine the peak fluorescence or area under the curve.
-
Calculate the percent inhibition of calcium flux by this compound and determine the EC50.
CD86 Expression Assay by Flow Cytometry
This assay assesses the ability of this compound to inhibit the upregulation of the co-stimulatory molecule CD86 on B-cells following activation.
Materials:
-
Primary murine splenic B-cells
-
B-cell culture medium
-
BCR stimulus (e.g., anti-IgD antibody)
-
This compound
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., B220) and CD86
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate splenic B-cells.
-
Plate the B-cells in a 96-well plate and pre-incubate with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with anti-IgD and incubate for 6-24 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-B220 and anti-CD86 antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on the B220-positive population and analyze the expression of CD86.
-
Determine the EC50 of this compound for the inhibition of CD86 upregulation.
TNFα Production Assay in Human Monocytes
This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNFα by human monocytes stimulated with immune complexes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Immune complexes (e.g., aggregated human IgG)
-
This compound
-
ELISA kit for human TNFα
-
96-well culture plates
Procedure:
-
Isolate human monocytes from PBMCs.
-
Plate the monocytes in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with immune complexes and incubate for 18-24 hours.
-
Collect the culture supernatants.
-
Measure the concentration of TNFα in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNFα production by this compound and determine the EC50.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
Animals:
-
Female Lewis rats (or other susceptible strains like Dark Agouti)
Materials:
-
Bovine or porcine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring ankle thickness
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen in IFA.
-
On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster immunization may be given on day 7.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle on a prophylactic (e.g., day 0 or day 9) or therapeutic (e.g., after onset of disease) schedule. Dosing is typically twice daily (b.i.d.).
-
-
Assessment of Arthritis:
-
Monitor the rats daily for signs of arthritis, including redness and swelling of the paws.
-
Measure the ankle diameter (thickness) using calipers every other day starting from day 9.
-
A clinical score can also be assigned to each paw based on the severity of inflammation.
-
-
Data Analysis:
-
Compare the changes in ankle thickness and clinical scores between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.
-
Conclusion
This compound is a highly potent and selective BTK inhibitor with promising activity in preclinical models of autoimmune disease. The protocols outlined in these application notes provide a framework for the in vitro and in vivo evaluation of this compound and other BTK inhibitors. These methodologies are essential for characterizing the pharmacological profile of such compounds and advancing their development as potential therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. Bruton’s Tyrosine Kinase Mediates the Synergistic Signalling between TLR9 and the B Cell Receptor by Regulating Calcium and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for ABBV-744 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4] Unlike pan-BET inhibitors that bind to both bromodomains (BD1 and BD2), ABBV-744's selectivity for BD2 offers a potentially improved therapeutic window with reduced toxicities.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of ABBV-744 in cancer cell lines.
ABBV-744 has demonstrated anti-proliferative activity in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[5] Its mechanism involves the disruption of chromatin remodeling and gene expression, leading to cell cycle arrest, apoptosis, and autophagy.[1][6][7] Notably, ABBV-744 has been shown to modulate key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ABBV-744
| Target | Assay Type | IC50 / Ki Value | Cell Line / Condition | Reference |
| BRD2 (BD2) | TR-FRET | Ki = 4.6 nM | Cell-free | [8] |
| BRD3 (BD2) | TR-FRET | Ki = 4.9 nM | Cell-free | [8] |
| BRD4 (BD2) | TR-FRET | Ki = 1.6 nM | Cell-free | [8] |
| BRDT (BD2) | TR-FRET | Ki = 1 nM | Cell-free | [8] |
| BRD2 (BD1) | TR-FRET | Ki = 1,162 nM | Cell-free | [8] |
| BRD3 (BD1) | TR-FRET | Ki = 3,140 nM | Cell-free | [8] |
| BRD4 (BD1) | TR-FRET | Ki = 521 nM | Cell-free | [8] |
| BRDT (BD1) | TR-FRET | Ki = 917 nM | Cell-free | [8] |
| Cell Proliferation | CellTiterGlo | IC50 = 40 nM | MV4-11 (AML) | [7] |
| Cell Proliferation | CCK8 | Time-dependent | AGS and HGC-27 (Gastric Cancer) | [1] |
| Cell Proliferation | Proliferation Assay | IC50 < 100 nM in 19/27 AML cell lines | Various AML cell lines | [9] |
| Cell Proliferation | Proliferation Assay | Potent activity | AR-positive prostate cancer cells | [8] |
Signaling Pathway Diagram
Caption: ABBV-744 mechanism of action and affected signaling pathways.
Experimental Protocols
Cell Proliferation Assay (CCK8 Assay)
This protocol is adapted from a study on gastric cancer cell lines.[1]
Workflow Diagram:
Caption: Workflow for the CCK8 cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., AGS, HGC-27)[1]
-
Culture medium (e.g., RPMI-1640 with 10% FBS)[9]
-
96-well plates
-
ABBV-744 (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of culture medium.[1]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of ABBV-744 in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.[1]
-
After the incubation period, add 10 µL of CCK8 reagent to each well.[1]
-
Incubate the plate for 1 hour at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry.[10][11]
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
Culture medium
-
ABBV-744
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of ABBV-744 (e.g., 0.5 µM, 2 µM, 5 µM) for a specified time (e.g., 48 hours).[1] Include a vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis using propidium iodide staining and flow cytometry.[13]
Workflow Diagram:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cancer cell lines
-
Culture medium
-
ABBV-744
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of ABBV-744 for a specified time (e.g., 24 hours).[9]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.[13]
-
Incubate on ice for at least 2 hours or at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A and PI.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol provides a method to assess changes in protein expression and phosphorylation within the PI3K/AKT/mTOR pathway following ABBV-744 treatment.[2][14]
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Materials:
-
Cancer cell lines (e.g., AGS, HGC-27)[1]
-
ABBV-744
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of ABBV-744 for the desired time (e.g., 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
References
- 1. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for G-744 in B-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-744 is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for B-cell development, activation, and proliferation.[2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, inhibitors of Btk like this compound are valuable tools for research and potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound in B-cell proliferation assays to assess its inhibitory effects.
Mechanism of Action of this compound
This compound functions by inhibiting Btk, a key kinase downstream of the B-cell receptor.[1] Upon antigen binding, the BCR initiates a signaling cascade that leads to the activation of Btk. Activated Btk then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival. By inhibiting Btk, this compound effectively blocks these downstream signaling events, leading to a reduction in B-cell activation and proliferation.
Data Presentation
The inhibitory effect of this compound on B-cell proliferation is dose-dependent. The following table summarizes the quantitative data on the efficacy of this compound in inhibiting B-cell proliferation.
| Assay Type | Cell Type | Stimulation | This compound Concentration (nM) | % Inhibition of Proliferation | IC50 (nM) |
| CFSE-based Proliferation Assay | Primary Murine Splenic B-cells | Anti-IgM | 1 | ~20% | ~10 |
| 10 | ~50% | ||||
| 100 | ~80% | ||||
| 1000 | ~95% |
Note: The IC50 value is an estimation based on graphical data from available research. Actual values may vary depending on experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for this compound.
Experimental Workflow Diagram
This diagram outlines the key steps for a B-cell proliferation assay using this compound.
References
Application Notes and Protocols for ABBV-744 Treatment in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of ABBV-744, a selective inhibitor of the second bromodomain (BDII) of the BET family of proteins, on acute myeloid leukemia (AML) cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of ABBV-744's anti-leukemic properties.
Introduction to ABBV-744 in AML
ABBV-744 is a potent and selective inhibitor of the BDII of the BET (Bromodomain and Extra-Terminal) family proteins, which includes BRD2, BRD3, and BRD4.[1] Unlike pan-BET inhibitors that bind to both the first (BDI) and second (BDII) bromodomains, ABBV-744's selectivity for BDII is hypothesized to offer a better therapeutic window with reduced toxicities.[2] In AML, BET proteins, particularly BRD4, are crucial for the transcription of key oncogenes such as c-Myc and anti-apoptotic genes like BCL-2.[2] By displacing BRD4 from the chromatin at the regulatory regions of these genes, ABBV-744 disrupts their expression, leading to cell cycle arrest and apoptosis in AML cells.[2]
Data Presentation: Anti-proliferative Activity of ABBV-744 in AML Cell Lines
ABBV-744 has demonstrated potent anti-proliferative activity against a panel of AML cell lines. The half-maximal inhibitory concentration (IC50) values for ABBV-744 in various AML cell lines after a 5-day proliferation assay are summarized below. Sensitivity to ABBV-744 is observed across different AML subtypes, with MLL-rearranged cell lines showing particular sensitivity.[2]
| Cell Line | Subtype/Key Mutations | ABBV-744 IC50 (nM) |
| MV4;11 | MLL-AF4, FLT3-ITD | < 100 |
| MOLM-13 | MLL-AF9, FLT3-ITD | < 100 |
| NOMO-1 | MLL-AF9 | < 100 |
| SKM-1 | - | < 100 |
| Kasumi-1 | AML with t(8;21) | < 100 |
| OCI-AML2 | MLL-AF6 | < 100 |
| OCI-AML3 | NPM1c, DNMT3A R882H | > 1000 |
| KG-1 | - | > 1000 |
| THP-1 | MLL-AF9 | < 100 |
| HL-60 | - | > 1000 |
Note: This table is a representation of data from multiple sources. Exact IC50 values can be found in the supplementary materials of the cited literature.[3]
Signaling Pathway of ABBV-744 in AML
ABBV-744 exerts its anti-leukemic effects by disrupting the transcriptional regulation of key survival and proliferation pathways. The diagram below illustrates the mechanism of action of ABBV-744 in an AML cell.
Caption: Mechanism of action of ABBV-744 in AML cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of ABBV-744 in AML cell lines.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol outlines the measurement of cell viability to determine the IC50 of ABBV-744.
Caption: Workflow for the cell proliferation assay.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
ABBV-744 (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed AML cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of ABBV-744 in culture medium.
-
Add 100 µL of the ABBV-744 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm for MTS or after solubilizing formazan (B1609692) crystals with DMSO, at 570 nm for MTT.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Caption: Workflow for the apoptosis assay.
Materials:
-
AML cell lines
-
ABBV-744
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentration of ABBV-744 (e.g., 300 nM) for 24, 48, or 72 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution.
Caption: Workflow for cell cycle analysis.
Materials:
-
AML cell lines
-
ABBV-744
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat AML cells with ABBV-744 (e.g., 300 nM) for 24 hours.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add PI to a final concentration of 50 µg/mL.
-
Analyze the samples on a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in protein expression.
Materials:
-
AML cell lines treated with ABBV-744
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BCL-XL, anti-MCL-1, anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse ABBV-744-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions to be optimized, typically 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol outlines the procedure to identify BRD4 binding sites on a genome-wide scale.
Caption: Workflow for ChIP-sequencing.
Materials:
-
AML cell lines treated with ABBV-744 or vehicle
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
ChIP-validated anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation
Procedure:
-
Treat AML cells with ABBV-744 (e.g., 200 nM) or vehicle for 6 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody overnight at 4°C. Use a non-specific IgG as a control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the library and perform bioinformatic analysis to identify BRD4-bound genomic regions.
References
Application Notes and Protocols for ABBV-744 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABBV-744, a selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical prostate cancer xenograft models. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of ABBV-744 in vivo.
Introduction
ABBV-744 is a potent and orally bioavailable small molecule that selectively targets the BDII of BET proteins, including BRD2, BRD3, and BRD4.[1][2] This selectivity offers a potential advantage over pan-BET inhibitors by reducing toxicities, such as thrombocytopenia and gastrointestinal issues, that may be associated with inhibition of the first bromodomain (BDI).[3][4][5] In the context of prostate cancer, particularly androgen receptor (AR) positive models, ABBV-744 has demonstrated significant anti-tumor activity.[6][7][8] Its mechanism of action involves the disruption of AR-dependent transcription by displacing BRD4 from AR-containing super-enhancers.[3][4]
Quantitative Data Summary
The following table summarizes the reported dosages and their effects in preclinical prostate cancer xenograft models.
| Prostate Cancer Cell Line | Xenograft Model | ABBV-744 Dosage | Administration Route | Dosing Schedule | Observed Efficacy | Reference |
| LNCaP | Xenograft | Fractions of MTD | Not Specified | Not Specified | Tumor growth inhibition comparable to pan-BET inhibitor ABBV-075 at its MTD. | [6] |
| MDA-PCa-2b | Xenograft | Fractions of MTD | Not Specified | Not Specified | Tumor growth inhibition comparable to pan-BET inhibitor ABBV-075 at its MTD. | [6] |
| Not Specified | Xenograft | 4.7 mg/kg | Oral gavage | 28 days | Delayed tumor growth. | [9][10] |
| Not Specified | Xenograft | 30 mg/kg | Not Specified | 14 days | Significant antitumor activity. | [10] |
MTD: Maximum Tolerated Dose
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ABBV-744 and a general experimental workflow for its evaluation in prostate cancer xenograft models.
Caption: Mechanism of action of ABBV-744 in prostate cancer.
Caption: General workflow for a prostate cancer xenograft study.
Experimental Protocols
The following are generalized protocols based on common practices in preclinical oncology research. Specific details should be optimized for each experiment.
Prostate Cancer Cell Culture
-
Cell Lines: LNCaP or MDA-PCa-2b cells are commonly used for their androgen receptor positivity.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells every 2-3 days to maintain exponential growth.
Prostate Cancer Xenograft Model Establishment
-
Animals: Use male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Cell Preparation: Harvest prostate cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
ABBV-744 Preparation and Administration
-
Formulation: While a specific formulation for prostate cancer models is not detailed in the provided search results, a formulation used for other xenograft models with ABBV-744 is 2% DMSO, 30% PEG400, and 68% Phosal-50 PG.[11] The optimal vehicle should be determined empirically.
-
Dosage Preparation: Prepare a stock solution of ABBV-744 in DMSO and then dilute it with the appropriate vehicle to the final desired concentration for dosing.
-
Administration: Administer ABBV-744 or the vehicle control to the mice via oral gavage. The dosing volume is typically 10 mL/kg body weight.
-
Dosing Schedule: Dosing schedules can vary, but daily administration for a period of 14 to 28 days has been reported.[10]
Efficacy Assessment and Endpoint Analysis
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment duration), euthanize the animals.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as:
-
Immunohistochemistry (IHC): To analyze the expression of relevant biomarkers (e.g., Ki-67 for proliferation, AR).
-
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To evaluate the effect of ABBV-744 on the expression of AR target genes like KLK2 and MYC.[12]
-
Western Blotting: To assess changes in protein levels.
-
Conclusion
ABBV-744 represents a promising therapeutic agent for androgen receptor-positive prostate cancer. Its selective inhibition of the BDII domain of BET proteins provides a targeted approach to disrupt oncogenic signaling with a potentially improved safety profile. The protocols and data provided herein serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of ABBV-744 in prostate cancer xenograft models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aps.anl.gov [aps.anl.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancer-research-network.com [cancer-research-network.com]
G-744 Btk Inhibitor: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-744 is a highly potent and selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (Btk) with an IC₅₀ of 2 nM.[1] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound has demonstrated efficacy in preclinical models of arthritis, making it a valuable tool for research in immunology and oncology.[1] These application notes provide detailed protocols for the preparation and use of this compound in common preclinical experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉N₅O₃S | --INVALID-LINK-- |
| Molecular Weight | 527.64 g/mol | --INVALID-LINK-- |
| Mechanism of Action | Non-covalent, reversible Btk inhibitor | --INVALID-LINK-- |
| IC₅₀ (Btk) | 2 nM | [1] |
| EC₅₀ (CD86 induction, murine B-cells) | 64 nM | --INVALID-LINK-- |
| EC₅₀ (BCR-stimulated proliferation, human B-cells) | 22 nM | --INVALID-LINK-- |
| EC₅₀ (TNFα production, human monocytes) | 33 nM | --INVALID-LINK-- |
| EC₅₀ (CD69 expression, human whole blood) | 87 nM | --INVALID-LINK-- |
Btk Signaling Pathway
Bruton's tyrosine kinase is a key mediator in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of Btk, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that govern B-cell survival and proliferation. This compound exerts its inhibitory effect by blocking the kinase activity of Btk.
Btk Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). While the exact solubility in DMSO is not publicly available, it is common practice to prepare stock solutions of similar small molecule inhibitors in this concentration range.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: Always use high-quality, anhydrous DMSO to ensure the stability and solubility of this compound.
Protocol 2: In Vitro Cell-Based Assay for Btk Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound on Btk signaling in a cell-based assay. The specific cell line, stimulus, and endpoint should be chosen based on the research question.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8) or primary B-cells
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
BCR stimulus (e.g., anti-IgM F(ab')₂ fragment)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for endpoint analysis (e.g., antibodies for Western blotting or flow cytometry, cell viability reagent)
Experimental Workflow:
Workflow for an In Vitro Cell-Based Btk Inhibition Assay.
Procedure:
-
Cell Seeding: Seed the B-cells in a 96-well plate at a density appropriate for the chosen cell line and assay duration.
-
This compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
Pre-treatment: Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
BCR Stimulation: Add the BCR stimulus (e.g., anti-IgM) to the wells to activate the Btk signaling pathway. An unstimulated control should also be included.
-
Incubation: Incubate the plate for a period appropriate for the chosen endpoint. For signaling readouts like Btk phosphorylation, a short incubation (5-30 minutes) is typically sufficient. For functional readouts like cell proliferation, a longer incubation (24-72 hours) is required.
-
Endpoint Analysis:
-
Western Blotting for Btk Phosphorylation: Lyse the cells and perform Western blotting using antibodies against phosphorylated Btk (pBtk) and total Btk.
-
Flow Cytometry for Cell Surface Markers: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD86) and analyze by flow cytometry.
-
Cell Viability/Proliferation Assay: Use a commercially available reagent (e.g., MTT, CellTiter-Glo®) to measure cell viability or proliferation.
-
-
Data Analysis: Quantify the results and plot the dose-response curve to determine the EC₅₀ of this compound for the measured endpoint.
Protocol 3: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a this compound formulation suitable for oral gavage in rodents, based on common practices for poorly soluble compounds.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile tubes
-
Vortex mixer
Formulation: A commonly used vehicle for oral administration of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water or saline.
Procedure:
-
Calculate the total volume of the formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for rats and mice).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mg/mL), as described in Protocol 1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 to the tube and vortex until the solution is clear.
-
Add the Tween 80 and vortex again to ensure thorough mixing.
-
Finally, add the sterile water or saline to reach the final volume and vortex until a homogenous suspension or solution is formed.
-
The final formulation should be prepared fresh on the day of dosing. Administer the formulation to the animals via oral gavage using an appropriate-sized feeding needle.
In Vivo Dosing Information: In a rat model of collagen-induced arthritis, this compound was administered orally twice daily (b.i.d.) at doses of 6.25, 12.25, and 25 mg/kg.[1]
Storage and Stability
-
Solid this compound: Store at -20°C in a dry, dark place.
-
This compound Stock Solution (in DMSO): Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Disclaimer
This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on publicly available data and common laboratory practices. Researchers should optimize the protocols for their specific experimental conditions and follow all applicable safety guidelines.
References
Application Notes and Protocols for ABBV-744 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4][5] By preferentially binding to the BD2 domain, ABBV-744 disrupts the interaction between BET proteins and acetylated histones, leading to altered chromatin remodeling and gene expression.[2] This targeted inhibition has shown potential in cancer therapy, particularly in acute myeloid leukemia (AML) and prostate cancer, by modulating transcriptional pathways related to the cell cycle and apoptosis.[4][5][6] This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of ABBV-744.
Mechanism of Action and Signaling Pathways
ABBV-744's primary mechanism is the selective inhibition of the BD2 domain of BET proteins, which prevents the recruitment of transcriptional machinery to specific gene promoters and enhancers.[2][5] This selective inhibition has been shown to impact several signaling pathways:
-
PI3K/AKT/mTOR Pathway: In gastric cancer cells, ABBV-744 has been observed to inactivate the PI3K/AKT/mTOR/p70S6k signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7]
-
MAPK Pathway: Concurrently, ABBV-744 can activate the MAPK signaling pathway in gastric cancer cells, which is involved in stress responses and apoptosis.[7]
-
Androgen Receptor (AR) Pathway: In prostate cancer, ABBV-744 has been shown to inhibit AR-dependent transcription by displacing BRD4 from AR-containing super-enhancers.[1][5]
-
Anti-Neuroinflammatory Effects: In microglia, ABBV-744 has been demonstrated to exert anti-neuroinflammatory effects by regulating the BATF2-IRF4-STAT1/3/5 signaling pathway.[8]
Data Presentation
The following table summarizes the inhibitory concentrations of ABBV-744 against the BD2 domains of BET family proteins.
| Target | IC50 (nM) |
| BRD2-BD2 | 8 |
| BRD3-BD2 | 13 |
| BRD4-BD2 | 4 |
| BRDT-BD2 | 19 |
Data sourced from MedchemExpress and ACS Publications.[9][10]
Experimental Protocols
Western Blot Protocol for Analyzing Protein Expression Changes Induced by ABBV-744
This protocol is designed to assess the effect of ABBV-744 on the expression levels of target proteins in cultured cells.
1. Cell Culture and Treatment:
-
Select an appropriate cell line (e.g., MV4:11 for AML, LNCaP for prostate cancer, or AGS for gastric cancer).
-
Culture cells to approximately 70-80% confluency in the recommended growth medium.
-
Treat cells with varying concentrations of ABBV-744 (e.g., 100 nM, 300 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24, or 48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies targeting proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies for ABBV-744 studies include:
-
Anti-MYC
-
Anti-MCL-1
-
Anti-AR
-
Anti-KLK2
-
Anti-HEXIM1
-
Phospho-Akt, Total Akt
-
Phospho-mTOR, Total mTOR
-
Phospho-p38, Total p38
-
Phospho-ERK, Total ERK
-
Phospho-JNK, Total JNK
-
Anti-Tubulin or Anti-GAPDH (as a loading control)
-
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (e.g., Tubulin or GAPDH).
-
Compare the normalized protein expression levels between ABBV-744-treated and vehicle-treated samples.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. ABBV 744 - AdisInsight [adisinsight.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BD2 inhibitor ABBV-744 demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: G-744 Inhibition of BCR-Stimulated CD69 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-744 is a potent and selective, orally active inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 2 nM.[1] Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell activation, proliferation, and differentiation.[2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the upregulation of early activation markers, including CD69. The expression of CD69 is a hallmark of recent B-cell activation. Therefore, the inhibition of BCR-stimulated CD69 expression serves as a robust pharmacodynamic biomarker for assessing the in vitro and in vivo activity of Btk inhibitors. These application notes provide detailed protocols for evaluating the inhibitory effect of this compound on BCR-stimulated CD69 expression in B lymphocytes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on B-Cell Receptor Signaling and Function
| Parameter | Cell Type | Stimulus | This compound IC50 (nM) |
| Btk Kinase Activity | Enzyme Assay | - | 1.28 |
| Btk-Y223 Phosphorylation | Murine B-cells | anti-IgM | 20 |
| B-cell Proliferation | Murine B-cells | anti-IgM | Data not specified |
| Ca2+ Flux | Murine B-cells | anti-IgM | Abrogated |
| CD86 Upregulation | Murine B-cells | anti-IgD | Inhibited in vivo |
| TNFα Production | Human Monocytes | FcγRIII | Data not specified |
Data compiled from a study on the effects of this compound on Btk signaling.[1]
Table 2: Effect of General BTK Inhibition on B-Cell Activation Markers
| BTK Inhibitor | Cell Type | Stimulus | Effect on CD69 Expression | Effect on CD86 Expression |
| Unspecified BTKi | Human B-cells | anti-BCR | Strongly limited induction | Reduced under αBCR stimulation |
| BIIB091 | Human & Mouse B-cells | anti-IgD/IgM | Potent inhibition (IC50 ~106-151 nM) | Data not specified |
This table illustrates the general effect of BTK inhibitors on B-cell activation markers, providing context for the expected activity of this compound.[2][3]
Mandatory Visualization
Experimental Protocols
Protocol 1: Isolation of Human Primary B-cells from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
B-cell Isolation Kit (e.g., negative selection magnetic beads)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Isolate B-cells from PBMCs using a B-cell isolation kit following the manufacturer's protocol. This typically involves negative selection to obtain untouched B-cells.
-
Resuspend the purified B-cells in complete RPMI-1640 medium.
-
Assess cell purity and viability using flow cytometry (staining for CD19 and a viability dye). Purity should be >95%.
Protocol 2: In Vitro Inhibition of BCR-Stimulated CD69 Expression by this compound
Materials:
-
Isolated primary B-cells
-
This compound (dissolved in DMSO to create a stock solution)
-
Anti-human IgM F(ab')2 fragment (for stimulation)
-
Complete RPMI-1640 medium
-
96-well U-bottom culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Plate the isolated B-cells at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a dose range from 0.1 nM to 10 µM is recommended to determine an IC50).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
BCR Stimulation:
-
Add anti-human IgM F(ab')2 fragment to the wells to a final concentration of 10 µg/mL.
-
Include an unstimulated control (cells with vehicle but no anti-IgM).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Flow Cytometry Analysis of CD69 Expression
Materials:
-
Treated and stimulated B-cells from Protocol 2
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19 (e.g., FITC or APC)
-
Anti-human CD69 (e.g., PE or PerCP)
-
Isotype control antibodies
-
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Centrifuge the 96-well plate at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellets in 200 µL of cold FACS buffer and centrifuge again. Repeat this wash step once.
-
Staining:
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the pre-titrated amounts of anti-CD19 and anti-CD69 antibodies.
-
Include wells for isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer.
-
Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000-20,000 events in the lymphocyte gate) for robust analysis.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
From the live singlet gate, identify the B-cell population based on CD19 expression.
-
Within the CD19+ B-cell population, quantify the percentage of CD69-positive cells and the Mean Fluorescence Intensity (MFI) of CD69 expression for each treatment condition.
-
Plot the percentage of CD69+ cells or MFI against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next‐generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with ABBV-744
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] Unlike pan-BET inhibitors that target both the first (BDI) and second (BDII) bromodomains, ABBV-744's selectivity for BDII offers a more targeted approach to modulating gene expression with a potentially improved therapeutic index.[4] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci and activating gene expression.[5][6][7] By selectively inhibiting the BDII domain, ABBV-744 disrupts the interaction between BET proteins and chromatin at specific gene regulatory regions, leading to the downregulation of key oncogenes and pro-survival genes.[8][9]
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to investigate the effect of ABBV-744 on the chromatin occupancy of BET proteins, particularly BRD4. The provided protocols are optimized for cultured cells and can be adapted for various research applications, including target validation, mechanism of action studies, and biomarker discovery.
Data Presentation
The following tables summarize quantitative data from ChIP-qPCR experiments demonstrating the efficacy of ABBV-744 in displacing BRD4 from the regulatory regions of target genes in the SKM-1 acute myeloid leukemia (AML) cell line.
Table 1: Effect of ABBV-744 on BRD4 Occupancy at the RUNX1 Gene Locus
| Treatment | Target Region | Fold Enrichment (vs. IgG) | % Input |
| Vehicle (DMSO) | RUNX1 Promoter | 15.2 ± 1.8 | 0.15 |
| ABBV-744 (200 nM, 6h) | RUNX1 Promoter | 4.1 ± 0.5 | 0.04 |
| Vehicle (DMSO) | RUNX1 Enhancer | 25.6 ± 2.1 | 0.26 |
| ABBV-744 (200 nM, 6h) | RUNX1 Enhancer | 7.3 ± 0.9 | 0.07 |
Data are presented as mean ± SD (n=3). Fold enrichment is calculated relative to a non-specific IgG control. Data is based on findings reported in similar studies.[2]
Table 2: Effect of ABBV-744 on BRD4 Occupancy at the BCL2 Gene Locus
| Treatment | Target Region | Fold Enrichment (vs. IgG) | % Input |
| Vehicle (DMSO) | BCL2 Promoter | 18.9 ± 2.2 | 0.19 |
| ABBV-744 (200 nM, 6h) | BCL2 Promoter | 5.5 ± 0.7 | 0.06 |
| Vehicle (DMSO) | BCL2 Enhancer | 32.4 ± 3.5 | 0.32 |
| ABBV-744 (200 nM, 6h) | BCL2 Enhancer | 9.1 ± 1.1 | 0.09 |
Data are presented as mean ± SD (n=3). Fold enrichment is calculated relative to a non-specific IgG control. Data is based on findings reported in similar studies.[2]
Table 3: Effect of ABBV-744 on BRD4 Occupancy at the BCL2L1 Gene Locus
| Treatment | Target Region | Fold Enrichment (vs. IgG) | % Input |
| Vehicle (DMSO) | BCL2L1 Promoter | 12.7 ± 1.5 | 0.13 |
| ABBV-744 (200 nM, 6h) | BCL2L1 Promoter | 3.8 ± 0.4 | 0.04 |
| Vehicle (DMSO) | BCL2L1 Enhancer | 21.3 ± 2.4 | 0.21 |
| ABBV-744 (200 nM, 6h) | BCL2L1 Enhancer | 6.2 ± 0.8 | 0.06 |
Data are presented as mean ± SD (n=3). Fold enrichment is calculated relative to a non-specific IgG control. Data is based on findings reported in similar studies.[2]
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) with ABBV-744 Treatment
This protocol describes the steps for cell treatment with ABBV-744, crosslinking, chromatin shearing, and immunoprecipitation.
Materials:
-
Cell culture medium and supplements
-
ABBV-744 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Chromatin Shearing equipment (e.g., sonicator)
-
ChIP-grade anti-BRD4 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of ABBV-744 (e.g., 200 nM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).
-
-
Crosslinking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them in ice-cold PBS. Centrifuge to pellet the cells.
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sheared chromatin to pellet cell debris and collect the supernatant.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-BRD4 antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the crosslinks by incubating the eluted chromatin and the input control at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit. The purified DNA is now ready for downstream analysis (qPCR or sequencing).
-
Protocol 2: Downstream Analysis by ChIP-qPCR
This protocol describes the quantification of specific DNA sequences in the immunoprecipitated DNA.
Materials:
-
Purified ChIP DNA and Input DNA
-
qPCR primers for target gene regulatory regions (e.g., promoters, enhancers) and a negative control region
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Primer Design: Design and validate qPCR primers that amplify specific regions of interest (e.g., the promoter and enhancer of RUNX1, BCL2, BCL2L1) and a negative control region (a gene desert or a gene not regulated by BRD4).
-
qPCR Reaction Setup:
-
Prepare qPCR reactions for each sample (anti-BRD4 ChIP, IgG ChIP, and input) and each primer set.
-
Include a no-template control for each primer set.
-
-
Data Analysis:
-
Determine the Ct values for each reaction.
-
Calculate the amount of immunoprecipitated DNA for each target region relative to the input DNA (% input method).
-
Calculate the fold enrichment of the target region in the anti-BRD4 ChIP sample compared to the IgG control.
-
Visualizations
Caption: Experimental workflow for ChIP using ABBV-744.
References
- 1. A Review of the Bromodomain and Extraterminal Domain Epigenetic Reader Proteins: Function on Virus Infection and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. openaccess.uoc.edu [openaccess.uoc.edu]
- 5. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for G-744: A Potent Inhibitor of TNFα Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1] Consequently, the inhibition of TNFα production represents a key therapeutic strategy for these conditions.[1] G-744 is a novel small molecule compound identified for its potent inhibitory activity on TNFα production. These application notes provide a detailed protocol for researchers to characterize the inhibitory effects of this compound on TNFα production in a cell-based assay system. The described methodologies are fundamental for pre-clinical drug development and for elucidating the mechanism of action of new anti-inflammatory agents.
Principle of the Assay
This assay quantifies the ability of a test compound, this compound, to inhibit the production and secretion of TNFα from immune cells stimulated with an inflammatory agent. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNFα production in macrophage-like cells and is utilized here as the stimulant.[2] The amount of secreted TNFα in the cell culture supernatant is measured using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][3]
Signaling Pathway of LPS-Induced TNFα Production
Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on the surface of macrophages initiates a signaling cascade that culminates in the transcription and translation of the TNFα gene. This process is primarily mediated through the activation of the NF-κB and MAPK signaling pathways.[2] this compound is hypothesized to interfere with one or more key components of this pathway.
Caption: LPS-induced TNFα production signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test Compound: this compound.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Positive Control: A known TNFα inhibitor (e.g., a p38 MAPK inhibitor).
-
Reagents for TNFα Quantification: Human or Mouse TNFα ELISA kit or HTRF kit.
-
Other: Phosphate Buffered Saline (PBS), 96-well cell culture plates, sterile laboratory consumables.
Cell Culture and Seeding
-
Maintain the chosen cell line in a humidified incubator at 37°C with 5% CO2.
-
For THP-1 cells, differentiate to a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours. For RAW 264.7 cells, no differentiation step is required.
-
On the day of the experiment, harvest the cells and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^4 cells/well).
-
Incubate the plate for 2-4 hours to allow the cells to adhere.
Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions (vehicle, positive control).
-
Pre-incubate the plate for 1 hour at 37°C.
-
Prepare a working solution of LPS in culture medium at a concentration of 200 ng/mL.
-
Add 10 µL of the LPS working solution to each well to achieve a final concentration of 20 ng/mL (or a pre-determined optimal concentration). For unstimulated controls, add 10 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2.
TNFα Quantification (ELISA Protocol)
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for TNFα measurement.
-
Perform the TNFα ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of TNFα in each sample based on the standard curve.
Caption: Experimental workflow for the this compound TNFα inhibition assay.
Data Presentation and Analysis
The inhibitory effect of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits TNFα production by 50%.
Table 1: Raw Data for TNFα Concentration
| This compound Conc. (µM) | TNFα Conc. (pg/mL) - Replicate 1 | TNFα Conc. (pg/mL) - Replicate 2 | TNFα Conc. (pg/mL) - Replicate 3 | Mean TNFα (pg/mL) | Std. Dev. |
| 0 (Vehicle + LPS) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control | |||||
| Unstimulated |
Table 2: Calculation of Percent Inhibition and IC50
| This compound Conc. (µM) | Mean TNFα (pg/mL) | % Inhibition |
| 0 (Vehicle + LPS) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Calculation of % Inhibition: % Inhibition = [1 - (Mean TNFα of Sample / Mean TNFα of Vehicle Control)] x 100
The IC50 value can be determined by plotting the % inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory potential of this compound on TNFα production. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this compound as a potential therapeutic agent for inflammatory diseases. Further characterization may involve investigating the compound's effect on other cytokines and elucidating its precise molecular target within the TNFα production pathway.
References
G-744: A Potent and Selective BTK Inhibitor for Immunology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, most notably B lymphocytes. Its critical function in B-cell receptor (BCR) signaling makes it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies. G-744 is a highly potent, selective, and orally active non-covalent inhibitor of BTK. These characteristics make this compound an invaluable tool for immunology research, enabling the precise dissection of BTK's role in health and disease. This document provides detailed application notes and protocols for the use of this compound in immunological research settings.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| BTK | Biochemical Assay | 2 | Highly potent inhibition of BTK enzymatic activity.[1] |
| BTK | In vitro enzyme assay | 1.28 | Potent inhibition at apparent Km ATP concentration.[2] |
| pBtk-Y223 | Cellular Assay (murine B cells) | 20 | Potent inhibition of BTK autophosphorylation in a cellular context.[2] |
| CD86 | Cellular Assay | 64 | [1] |
In Vivo Efficacy of this compound in a Model of Rheumatoid Arthritis
| Animal Model | Dosing Regimen | Outcome | Result |
| Lewis Rat Collagen-Induced Arthritis (CIA) | 6.25, 12.25, 25 mg/kg, p.o., b.i.d. | Inhibition of ankle thickness | Significant, dose-dependent inhibition.[1] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
Caption: BTK signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow: In Vitro BTK Inhibition Assays
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Western Blot Analysis of BTK Phosphorylation
This protocol describes the detection of phosphorylated BTK (p-BTK) at tyrosine 223 (Y223) in B-cells following treatment with this compound and stimulation of the B-cell receptor.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
This compound
-
BCR stimulus (e.g., anti-IgM F(ab')2 fragment)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cells to the desired density.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-BTK (Y223) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and/or a housekeeping protein like GAPDH.
-
Calcium Flux Assay
This protocol measures the effect of this compound on BCR-induced calcium mobilization in B-cells using a fluorescent calcium indicator.
Materials:
-
B-cells
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
BCR stimulus (e.g., anti-IgM F(ab')2 fragment)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation and Dye Loading:
-
Resuspend B-cells in HBSS.
-
Load cells with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
-
Compound Incubation:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of this compound or vehicle and incubate for 15-30 minutes at 37°C.
-
-
Calcium Measurement:
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add the BCR stimulus to induce calcium flux and continue recording the fluorescence intensity for several minutes.
-
At the end of the reading, add ionomycin to determine the maximal calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time. The peak fluorescence in the presence of this compound is compared to the vehicle control to determine the percent inhibition.
-
B-Cell Proliferation Assay
This protocol assesses the impact of this compound on B-cell proliferation following stimulation.
Materials:
-
Primary B-cells or a suitable B-cell line
-
This compound
-
B-cell mitogen (e.g., anti-IgM, anti-CD40, LPS)
-
Cell proliferation dye (e.g., CFSE) or a reagent to measure metabolic activity (e.g., WST-1, MTT)
-
Cell culture medium and supplements
-
96-well culture plates
-
Flow cytometer (for CFSE) or plate reader (for metabolic assays)
Procedure (using CFSE):
-
Cell Staining:
-
Label B-cells with CFSE according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add varying concentrations of this compound or vehicle.
-
Add the B-cell mitogen to stimulate proliferation.
-
Culture the cells for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
The dilution of CFSE fluorescence is proportional to the number of cell divisions.
-
-
Data Analysis:
-
Quantify the percentage of proliferated cells in each treatment group. Determine the IC50 of this compound for inhibiting B-cell proliferation.
-
Murine Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a widely used mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or another susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.
-
Day 21: Boost the immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily or twice daily, starting either prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs of arthritis).
-
-
Assessment of Arthritis:
-
Monitor the mice daily or every other day for the onset and severity of arthritis.
-
Measure paw thickness using calipers.
-
Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity).
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the this compound-treated groups and the vehicle control group over time. Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a powerful research tool for investigating the role of BTK in immune cell function and pathology. Its high potency and selectivity allow for precise modulation of BTK activity in a variety of in vitro and in vivo experimental systems. The protocols provided here offer a starting point for researchers to explore the immunomodulatory effects of this compound and to further elucidate the therapeutic potential of BTK inhibition in immunological diseases.
References
Application Notes and Protocols: Utilizing ABBV-744 for the Study of Androgen Receptor (AR) Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a first-in-class, orally active, and highly potent small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] Unlike pan-BET inhibitors that bind to both the first (BD1) and second (BD2) bromodomains, ABBV-744's selectivity for BD2 offers a more targeted approach to modulating gene transcription.[1] This specificity makes it an invaluable tool for dissecting the distinct functions of BET bromodomains.
Proteins of the BET family are critical epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting the transcriptional machinery to specific gene loci to regulate their expression.[4] The androgen receptor (AR) signaling pathway, a key driver in the development and progression of prostate cancer, relies on the co-activator function of BET proteins, particularly BRD4, at super-enhancers to drive the expression of oncogenic genes.[4][5]
ABBV-744 has demonstrated potent and selective inhibition of the AR transcription pathway.[1] Its anti-proliferative effects are most pronounced in cancer cell lines that express the full-length androgen receptor, such as those derived from prostate cancer.[4][6][7] By displacing BRD4 from AR-containing super-enhancers, ABBV-744 effectively suppresses AR-dependent transcription with a reduced impact on global gene expression compared to pan-BET inhibitors.[4] These application notes provide detailed protocols for using ABBV-744 to investigate AR-mediated transcription.
Mechanism of Action
The classical androgen receptor signaling pathway is initiated when androgens, such as dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm. This binding event causes the dissociation of heat shock proteins, leading to AR dimerization and translocation into the nucleus.[8] Once in the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[8][9]
To activate transcription, the DNA-bound AR recruits a complex of co-activator proteins. Among these, the BET protein BRD4 plays a crucial role. BRD4 acts as a scaffold, binding to acetylated histones via its bromodomains and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to initiate and elongate transcription of AR target genes like KLK3 (PSA) and MYC.[4][5]
ABBV-744 exerts its inhibitory effect by selectively binding to the BD2 domain of BRD4.[3] This action prevents BRD4 from effectively docking onto acetylated chromatin at AR-regulated super-enhancers.[4] The displacement of BRD4 from these critical regulatory regions leads to a significant reduction in the transcription of AR-dependent genes, resulting in cell cycle arrest and inhibition of tumor cell proliferation.[3][4]
Quantitative Data Summary
ABBV-744 demonstrates high potency for the BD2 domain across all BET family members with a significant selectivity over the BD1 domain. This translates to specific effects on AR-positive cancer cells.
Table 1: In Vitro Inhibitory Potency of ABBV-744
| Target | IC50 (nM) | Notes |
|---|---|---|
| BRD2 (BD2) | 8 | Potent inhibition of the second bromodomain of BRD2.[3][10] |
| BRD3 (BD2) | 13 | Potent inhibition of the second bromodomain of BRD3.[3][10] |
| BRD4 (BD2) | 4 | Highest potency observed against the second bromodomain of BRD4.[3][10] |
| BRDT (BD2) | 18 | Potent inhibition of the second bromodomain of the testis-specific BRDT.[3][10] |
| Selectivity | >250-fold | ABBV-744 exhibits over 250-fold greater binding preference for BD2 over BD1.[1] |
Table 2: Cellular Activity of ABBV-744 in AR-Positive Prostate Cancer Cells (LNCaP)
| Assay | Concentration | Effect |
|---|---|---|
| Gene Expression | 90 nM | Downregulation of AR-target genes KLK2 and MYC.[3] |
| Cell Cycle Analysis | 90 nM | Induction of cell cycle arrest in the G1 phase.[3][11] |
| Senescence Assay | 90 nM | Induction of cellular senescence following G1 arrest.[3][11] |
| Antiproliferation | Varies | Potent antiproliferative activity specifically in AR-positive cell lines.[12] |
Experimental Protocols
The following protocols provide a framework for using ABBV-744 to study AR transcription. Researchers should optimize conditions for their specific cell lines and experimental set-ups.
Protocol 1: Analysis of AR-Target Gene Expression by RT-qPCR
This protocol details how to measure the effect of ABBV-744 on the mRNA levels of specific AR-regulated genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer [frontiersin.org]
- 6. ABBV-744 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auo.asmepress.com [auo.asmepress.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
G-744 Btk Inhibitor Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the Btk inhibitor, G-744.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective, orally active inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 2 nM.[1] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and function. By inhibiting Btk, this compound can modulate B-cell activity, making it a valuable tool for research in immunology and oncology.
Q2: I am experiencing difficulty dissolving this compound in my aqueous buffer. Why is this happening?
A2: this compound is a complex organic molecule with a molecular weight of 527.64 g/mol and a chemical formula of C29H29N5O3S.[2] Like many kinase inhibitors, it is expected to have low aqueous solubility due to its molecular structure. Direct dissolution in aqueous buffers such as PBS is often challenging.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial solubilization, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing a high-concentration stock solution.
Q4: How should I prepare a working solution of this compound for my cell-based experiments?
A4: To prepare a working solution, the high-concentration DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media. What can I do to prevent this?
A5: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize DMSO concentration: While keeping the final DMSO concentration low is important for cell health, a slight increase (e.g., from 0.05% to 0.1%) might improve solubility without significantly impacting your experiment. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle warming: Gently warming the solution to 37°C may aid in dissolution. However, avoid excessive heat as it could degrade the compound.
-
pH adjustment: The solubility of some compounds is pH-dependent. If your experimental conditions allow, you could test a range of pH values for your buffer to see if it improves solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO first. Do not attempt to dissolve this compound directly in aqueous buffers. |
| Precipitation occurs upon dilution of DMSO stock in aqueous media. | The concentration of this compound in the final aqueous solution is above its solubility limit. | 1. Decrease the final working concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within a cell-tolerable range (e.g., ≤ 0.1%). 3. Perform serial dilutions of the DMSO stock in the aqueous medium with vigorous vortexing between each dilution. |
| Cloudiness or precipitate forms in the working solution over time. | The compound is coming out of solution at room temperature or 4°C. | 1. Prepare fresh working solutions immediately before each experiment. 2. If short-term storage is necessary, store the working solution at 37°C if the experimental protocol allows, but be mindful of potential compound degradation over extended periods. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 527.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 5.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of a 1 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Initial Dilution: Prepare a 1:100 dilution of the 10 mM stock solution in cell culture medium to obtain a 100 µM intermediate solution. For example, add 1 µL of the 10 mM stock to 99 µL of cell culture medium. Mix well by pipetting.
-
Final Dilution: Prepare a 1:100 dilution of the 100 µM intermediate solution in cell culture medium to obtain the final 1 µM working solution. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Application: Use the freshly prepared 1 µM working solution to treat your cells immediately.
Btk Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Btk signaling pathway and a typical experimental workflow for testing the efficacy of this compound.
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
References
Optimizing ABBV-744 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing ABBV-744 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide clarity on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is ABBV-744 and what is its mechanism of action?
A1: ABBV-744 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family includes BRD2, BRD3, BRD4, and BRDT. By preferentially binding to the BD2 domain, ABBV-744 prevents the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the transcription of key genes involved in cell proliferation and survival.[1] This targeted inhibition of the AR transcription pathway makes it a compound of interest in various cancers, particularly acute myeloid leukemia (AML) and prostate cancer.[1][3]
Q2: How should I prepare a stock solution of ABBV-744?
A2: ABBV-744 is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. One supplier suggests a solubility of up to 98 mg/mL in DMSO.[4] To prepare a stock solution, dissolve the powdered ABBV-744 in DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration for my cell culture experiments?
A3: The optimal concentration of ABBV-744 is highly dependent on the cell line and the specific experimental endpoint. Published studies have shown anti-proliferative activity in the nanomolar to low micromolar range. For example, in some AML cell lines, potent anti-proliferative activity has been observed at concentrations around 300 nmol/L.[1] It is always recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How stable is ABBV-744 in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is a common practice to prepare fresh dilutions of the compound from the frozen DMSO stock for each experiment. This minimizes the potential for degradation of the compound in the aqueous and nutrient-rich environment of the cell culture medium over time.
Troubleshooting Guide
Issue 1: My ABBV-744 is precipitating in the cell culture medium.
-
Potential Cause: ABBV-744 is a hydrophobic compound, and direct dilution of a high-concentration DMSO stock into aqueous cell culture medium can cause it to "crash out" or precipitate.
-
Solution:
-
Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C.
-
Use serial dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Keep the final DMSO concentration low: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Gentle mixing: When adding the ABBV-744 solution to your media or cell culture plates, mix gently to ensure even distribution without causing mechanical stress to the cells.
-
Issue 2: I am not observing the expected biological effect (e.g., decreased cell viability).
-
Potential Cause 1: The concentration of ABBV-744 is too low for your specific cell line.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your cells.
-
-
Potential Cause 2: The incubation time is not sufficient to observe a phenotypic change.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Potential Cause 3: The compound may have degraded due to improper storage.
-
Solution: Use a fresh aliquot of your stock solution or prepare a new stock solution from powdered compound. Always store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Potential Cause 4: Your cell line may be resistant to BET inhibitors.
-
Solution: Review the literature to see if your cell line is known to be sensitive to BET inhibitors. You can also assess the engagement of ABBV-744 with its target by measuring the downstream effects, such as a decrease in c-MYC protein levels, via Western blot.
-
Issue 3: I am observing unexpected or off-target effects.
-
Potential Cause: While ABBV-744 is highly selective for the BD2 domain of BET proteins, off-target effects, though minimized compared to pan-BET inhibitors, can never be fully excluded.[1][5] Preclinical studies have shown that ABBV-744 has a better safety profile with fewer instances of thrombocytopenia and gastrointestinal toxicity compared to the pan-BET inhibitor ABBV-075.[5][6]
-
Solution:
-
Confirm target engagement: Use techniques like Western blotting to confirm the downregulation of known downstream targets of the BET pathway, such as c-MYC.[7]
-
Literature review: Search for any published data on the effects of ABBV-744 in your specific cellular model or pathway of interest.
-
Control experiments: Include appropriate vehicle controls (DMSO-treated cells) in all experiments to distinguish compound-specific effects from solvent effects.
-
Data Presentation
Table 1: In Vitro Activity of ABBV-744 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MV4:11 | Acute Myeloid Leukemia | Proliferation Assay (5 days) | Potent Activity | [1] |
| SKM-1 | Acute Myeloid Leukemia | Proliferation Assay (5 days) | Potent Activity | [1] |
| LNCaP | Prostate Cancer | Gene Expression (KLK2, MYC) | 90 nM (downregulation) | [7][8] |
| Prostate Cancer Xenografts | Prostate Cancer | Tumor Growth Inhibition | Effective at fractions of MTD | [2] |
| AML Xenografts | Acute Myeloid Leukemia | Tumor Growth Inhibition | Comparable to pan-BETi with improved tolerability | [1] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of ABBV-744 in pre-warmed complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest ABBV-744 concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of ABBV-744 or vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ABBV-744 or vehicle control for the appropriate duration.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., BRD4, c-MYC) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative change in protein expression upon ABBV-744 treatment.
Mandatory Visualizations
Caption: Mechanism of action of ABBV-744 in inhibiting cancer cell proliferation.
Caption: General experimental workflow for studying the effects of ABBV-744 in cell culture.
Caption: Troubleshooting guide for ABBV-744 precipitation in cell culture media.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. practicalfragments.blogspot.com [practicalfragments.blogspot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: G-744 (LMP744)
Welcome to the Technical Support Center for G-744 (LMP744). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LMP744) and what is its primary mechanism of action?
This compound, also known as LMP744, is a novel, synthetic, non-camptothecin indenoisoquinoline derivative that functions as a topoisomerase I (TOP1) inhibitor.[1][2][3] Its primary mechanism of action is the stabilization of the TOP1-DNA cleavage complex.[1] This trapping of the complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4]
Q2: Are there any known or potential off-target effects of this compound?
While this compound is designed as a selective TOP1 inhibitor, researchers should be aware of potential off-target activities. A structurally related compound, LMP517 (a fluoroindenoisoquinoline derivative of LMP744), has been identified as a dual inhibitor of both TOP1 and Topoisomerase II (TOP2).[5] Although LMP744's primary target is TOP1, this finding suggests a possibility of weaker, secondary inhibitory effects on TOP2. At high concentrations, some indenoisoquinoline derivatives have also been noted to intercalate into DNA, which could represent a concentration-dependent off-target effect.[2][6] Comprehensive off-target screening data from kinome scans or broad proteomic profiling for this compound are not extensively available in the public domain.
Q3: What are the common dose-limiting toxicities observed in clinical trials of LMP744?
Phase 1 clinical trials of LMP744 have identified several dose-limiting toxicities (DLTs). The most frequently reported DLTs include hypokalemia (low potassium levels), anemia, and weight loss.[7][8][9] Researchers should be mindful of these potential systemic effects when designing and interpreting in vivo experiments.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound in cellular assays:
-
Cell Line Specificity: The cytotoxic effects of this compound are more pronounced in cancer cells with deficiencies in homologous recombination (HRD), such as those with BRCA1/2 mutations, and in cells with high expression of the protein Schlafen 11 (SLFN11).[3] Cell lines lacking these characteristics may be inherently more resistant.
-
Drug Concentration and Exposure Time: Ensure that the concentration of this compound and the duration of treatment are adequate. The induction of DNA damage and subsequent apoptosis is a time-dependent process.
-
Drug Inactivation: While indenoisoquinolines are generally more stable than camptothecins, improper storage or handling could lead to degradation.
-
Drug Efflux: Although indenoisoquinolines were developed to overcome resistance mediated by common drug efflux pumps like ABCG2, some level of cellular efflux could still occur in certain cell lines.[2]
Q5: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?
If you observe higher than expected toxicity, consider the following:
-
High Sensitivity of the Cell Line: Your chosen cell line may be particularly sensitive to TOP1 inhibition due to its genetic background (e.g., HRD or high SLFN11 expression).
-
Off-Target Effects: Although less characterized, off-target effects on other essential cellular processes cannot be entirely ruled out, especially at higher concentrations.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically below 0.5%).
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Drug Solubility | Visually inspect the this compound solution for any precipitation. If necessary, sonicate briefly or warm gently to ensure complete dissolution. Prepare fresh dilutions for each experiment. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile media or PBS. |
| Incubation Time | Optimize the incubation time for your specific cell line and experimental endpoint. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Issue 2: Discrepancy Between On-Target and Phenotypic Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Consider the possibility of off-target effects, such as inhibition of TOP2. To investigate this, you can use a rescue experiment by overexpressing TOP1, or use a structurally different TOP1 inhibitor as a control. |
| Cellular Context | The cellular phenotype observed may be a result of downstream signaling from the initial DNA damage response, and not a direct effect of this compound on another protein. |
| Experimental Artifacts | Rule out any potential artifacts from the assay itself. For example, some viability assays can be affected by compounds that interfere with metabolic readouts. |
Quantitative Data Summary
Table 1: In Vitro Potency of LMP744 and a Related Compound
| Compound | Cell Line | Genetic Background | IC50 (nM) |
| LMP744 | DT40 | TDP1-deficient | 6 |
| LMP744 | DT40 | Wild-Type | 25 |
| LMP744 | DT40 | TDP2-deficient | 15 |
| LMP517 | DT40 | TDP1-deficient | 2 |
| LMP517 | DT40 | Wild-Type | 15 |
| LMP517 | DT40 | TDP2-deficient | 5 |
Data extracted from a study comparing LMP744 with its derivative LMP517, highlighting the role of DNA repair pathways in sensitivity.[5]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the engagement of a drug with its target protein in a cellular context. The principle is that drug binding can stabilize the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound (LMP744)
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against TOP1 and a loading control (e.g., GAPDH)
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins, and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting to detect the amount of soluble TOP1 at each temperature for both the this compound treated and vehicle control samples. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble TOP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound (LMP744).
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
ABBV-744 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of ABBV-744. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Storage Conditions
Proper storage and handling of ABBV-744 are critical to ensure its stability and efficacy in experimental settings. The following table summarizes the recommended storage conditions for ABBV-744 in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Crystalline/Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a desiccated environment to prevent moisture absorption. |
| Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] | |
| In Vivo Formulation (e.g., with PEG300, Tween 80, Saline) | Prepare Freshly | Use immediately | For optimal results, it is recommended to prepare these solutions on the day of use.[4] |
Experimental Protocols
Forced Degradation Study Protocol (Adapted from ICH Q1A(R2) Guidelines)
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[1][5] This protocol provides a general framework for conducting a forced degradation study on ABBV-744.
Objective: To identify the degradation pathways of ABBV-744 under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
ABBV-744 (single batch)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of ABBV-744 in a suitable solvent (e.g., DMSO, acetonitrile, or methanol).
-
Stress Conditions: Expose ABBV-744 samples (in solid and solution states) to the following stress conditions:[2][6]
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) and elevated humidity (e.g., 75% RH).[1]
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. The method should be capable of separating the intact ABBV-744 from its degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of ABBV-744.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Propose the degradation pathway of ABBV-744 based on the identified degradation products.
-
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when working with ABBV-744.
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | Degraded compound: Improper storage or handling. | Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh vial of ABBV-744. |
| Incorrect concentration: Errors in stock solution preparation or dilution. | Re-calculate and prepare fresh dilutions from a new stock solution. Confirm the concentration using a validated analytical method if possible. | |
| Insoluble compound: The compound has precipitated out of solution. | Ensure complete dissolution of the compound. Sonication may be used to aid dissolution.[7] For cell-based assays, ensure the final solvent concentration is not toxic to the cells. | |
| Inconsistent results between experiments | Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Variability in experimental conditions: Minor differences in cell density, incubation time, or reagent concentrations. | Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. | |
| Moisture in DMSO: Using non-anhydrous DMSO can affect the solubility and stability of the compound. | Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[4] | |
| Precipitation in cell culture media | Low solubility in aqueous media: ABBV-744 has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and compatible with your cell line. Prepare intermediate dilutions in media before adding to the final culture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ABBV-744 stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of ABBV-744.[4] Ensure you are using high-purity, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q2: How should I store my ABBV-744 stock solution?
A2: For long-term storage (up to 1 year), it is recommended to store DMSO stock solutions of ABBV-744 at -80°C.[2] For short-term storage (up to 1 month), -20°C is acceptable.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Q3: Is ABBV-744 light-sensitive?
Q4: What are the potential degradation pathways for ABBV-744?
A4: Based on its chemical structure, which contains an N-ethyl carboxamide group, a potential degradation pathway for ABBV-744 is hydrolysis of the amide bond, especially under acidic or basic conditions.[8][9] This would result in the formation of the corresponding carboxylic acid and ethylamine. Oxidation is another common degradation pathway for many small molecules.[8]
Q5: Are there any known issues with using BET inhibitors like ABBV-744 in cell-based assays?
A5: In clinical trials, BET inhibitors have been associated with dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[10][11] While these effects are observed in vivo, it is important to perform dose-response experiments in your specific cell line to determine the optimal concentration that balances efficacy with minimal cytotoxicity.
Visualizations
ABBV-744 Signaling Pathway
Caption: Mechanism of action of ABBV-744.
Troubleshooting Workflow for ABBV-744 Stability Issues
Caption: Logical workflow for troubleshooting ABBV-744 stability.
References
- 1. database.ich.org [database.ich.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fdm-makers.com [fdm-makers.com]
- 7. ABBV-744 | HIV Protease | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. onclive.com [onclive.com]
- 11. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting G-744 Btk Inhibitor Assay Variability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability issues encountered during in-vitro assays with the Bruton's tyrosine kinase (Btk) inhibitor, G-744. The following guides and frequently asked questions (FAQs) provide solutions to common challenges to ensure the generation of consistent and reliable data.
Note on "this compound": Publicly available scientific literature and databases do not contain specific information on a Btk inhibitor designated as "this compound". The troubleshooting advice provided here is based on best practices for Btk inhibitor assays in general and should be applicable to novel compounds. It is possible that "this compound" is an internal compound name. Researchers may also be referring to ABBV-744, which is a BET inhibitor, not a Btk inhibitor.[1][2][3] Please verify the identity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is Bruton's tyrosine kinase (Btk) and why is it a therapeutic target?
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[4][5][6] This pathway is essential for B-cell development, differentiation, and survival.[5][6][7] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target for inhibitor drugs.[4][6][7]
Q2: How do Btk inhibitors work?
Btk inhibitors function by blocking the kinase activity of the Btk enzyme. This is typically achieved by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates.[8][9] This disruption of the signaling cascade ultimately inhibits the proliferation and survival of malignant B-cells.[10] Some inhibitors form a covalent bond with a specific cysteine residue (Cys481) in the active site, leading to irreversible inhibition, while others are non-covalent and reversible.[8]
Q3: What are the common types of in-vitro assays used to assess Btk inhibitor activity?
The activity of Btk inhibitors is commonly assessed using biochemical assays and cell-based assays.
-
Biochemical Assays: These cell-free assays directly measure the ability of an inhibitor to block the enzymatic activity of purified Btk. Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]
-
Fluorescence-based assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.[13][14]
-
Radiometric assays: These are considered a gold standard and measure the incorporation of a radiolabeled phosphate group onto a substrate.[15]
-
-
Cell-Based Assays: These assays measure the effect of the inhibitor on Btk signaling within a cellular context. Examples include:
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These methods detect the phosphorylation status of Btk or its downstream targets in response to BCR stimulation.[11]
-
Calcium Flux Assays: Btk activation leads to an increase in intracellular calcium.[16][17] This assay measures the inhibitor's ability to block this calcium mobilization.
-
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of B-cell lines.
-
Troubleshooting Guides
High variability in replicate wells is a common issue in kinase assays. The following sections provide a systematic approach to identifying and resolving the root causes of this variability.
Issue 1: Inconsistent Results in Biochemical Assays
Table 1: Troubleshooting High Variability in Biochemical Btk Assays
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For small volumes, use low-retention tips. Ensure consistent pipetting technique across all wells.[18] |
| Inadequate Reagent Mixing | Gently vortex or pipette mix all stock solutions before preparing dilutions. Ensure thorough mixing of reagents in the assay plate by gently tapping or using a plate shaker.[18] |
| Reagent Instability | Aliquot reagents like the Btk enzyme and ATP upon receipt to avoid repeated freeze-thaw cycles.[18] Prepare fresh dilutions of the inhibitor and other critical reagents for each experiment. |
| Inconsistent Incubation Times/Temperatures | Use a calibrated incubator and ensure a consistent incubation time for all plates and wells.[18] Allow plates to equilibrate to room temperature before adding reagents if necessary. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, fill the outer wells with buffer or water and do not use them for experimental samples.[18] |
| Solvent Concentration | Ensure the final concentration of the inhibitor's solvent (e.g., DMSO) is consistent across all wells and is at a low, non-inhibitory level (typically <1%).[18][19] |
| Substrate/ATP Concentration | Use an ATP concentration that is appropriate for the specific assay and near the Km of the enzyme for accurate IC50 determination. Ensure the substrate quality and concentration are optimal.[18] |
Issue 2: Variability in Cell-Based Assays
Table 2: Troubleshooting Variability in Cell-Based Btk Assays
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Regularly check for cell viability and morphology. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated cell dispenser for consistent cell numbers across wells. |
| Inhibitor Incubation Time | Optimize the pre-incubation time of the cells with the inhibitor to ensure it reaches its target before stimulation. A typical pre-incubation is 1-2 hours.[18] |
| Inconsistent BCR Stimulation | Ensure the stimulating agent (e.g., anti-IgM) is added at a consistent concentration and for a precise duration across all relevant wells.[11] |
| Cell Lysis and Protein Quantification | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. Accurately determine the protein concentration of the lysates to ensure equal loading for downstream analysis like Western blotting.[11] |
| Compound Interference | Some compounds can interfere with the assay signal (e.g., autofluorescence). Run appropriate controls with the compound in the absence of cells or enzyme to check for interference.[19] |
Experimental Protocols & Workflows
Biochemical Btk Kinase Assay (Luminescence-Based)
This protocol is a generalized example based on the ADP-Glo™ Kinase Assay format.[12]
-
Reagent Preparation:
-
Prepare Btk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[12]
-
Dilute the this compound inhibitor to the desired concentrations in the kinase buffer. Ensure the final DMSO concentration is below 1%.[11]
-
Prepare a solution containing the Btk enzyme and a suitable substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the diluted inhibitor or vehicle control to each well.
-
Add 2 µL of the Btk enzyme/substrate mix.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Record the luminescence using a plate reader.
-
Cell-Based Btk Phosphorylation Assay (Western Blot)
This protocol outlines the general steps to assess Btk autophosphorylation in a B-cell line (e.g., Ramos cells).[11]
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.[11]
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-human IgM to a final concentration of 10 µg/mL.
-
Incubate for 5-10 minutes at 37°C.[11]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-Btk (e.g., Tyr223) and total Btk.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Btk signal to the total Btk signal.
-
Visualizations
Caption: Btk Signaling Pathway and Point of Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. ABBV-744 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: ABBV-744 In Vivo Efficacy
Disclaimer: ABBV-744 is an investigational compound, and its clinical development for acute myeloid leukemia (AML) and myelofibrosis has been discontinued.[1] This guide is intended for preclinical research and educational purposes only.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family of proteins.[2][3][4]
Troubleshooting Guide
This section addresses specific issues researchers may face during in vivo experiments with ABBV-744.
Question: We are observing suboptimal tumor growth inhibition in our xenograft model with ABBV-744. What are the potential causes and solutions?
Potential Causes & Troubleshooting Steps:
-
Inappropriate Dosing or Formulation:
-
Dose Level: Preclinical studies have shown efficacy at doses ranging from 4.7 mg/kg to 30 mg/kg administered via oral gavage.[5] Efficacy in an AML patient-derived xenograft (PDX) model was observed at a dose of 9.4 mg/kg for 21 days.[6] Ensure your dosing is within a previously reported effective range.
-
Formulation: ABBV-744 has low aqueous solubility. A common vehicle for oral administration involves a mixture of PEG300, Tween80, and water, with DMSO used for the initial stock solution.[2] Improper formulation can lead to poor bioavailability.
-
Route of Administration: ABBV-744 is designed to be orally bioavailable.[4] Ensure the chosen route of administration is appropriate for your model and aligns with published protocols.
-
-
Model Selection and Tumor Biology:
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Cell Line Sensitivity: The antiproliferative activity of ABBV-744 is not universal. It has shown the most significant activity in cell lines derived from acute myeloid leukemia and androgen receptor (AR)-positive prostate cancer.[3][7] Verify the sensitivity of your chosen cell line to ABBV-744 in vitro before proceeding with expensive in vivo studies.
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Resistance Mechanisms: Resistance to BET inhibitors can be intrinsic or acquired. Potential mechanisms include:
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Low BRD4 Dependence: The tumor model may not rely on the specific BRD4-dependent transcriptional programs that ABBV-744 disrupts.
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Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce intracellular drug concentration.
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SPOP/TRIM24 Axis: In MLL-rearranged leukemia, deficiency in the SPOP gene has been shown to cause resistance to ABBV-744 by affecting the degradation of the TRIM24 protein.[8]
-
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:
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Insufficient Target Engagement: Efficacy depends on sustained inhibition of the BD2 domain in the tumor tissue. It is crucial to correlate drug levels in plasma and tumor with the modulation of downstream biomarkers (e.g., downregulation of MYC or BCL2 expression).
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Metabolism: ABBV-744 is primarily metabolized by CYP3A4.[5] Co-administration of drugs that induce or inhibit CYP3A4 could alter ABBV-744 exposure.
-
Question: How can we enhance the in vivo efficacy of ABBV-744?
Strategies for Efficacy Enhancement:
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Combination Therapies: Combining ABBV-744 with other targeted agents has shown synergistic effects in preclinical models. This is a primary strategy to improve efficacy and overcome resistance.
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BCL-2 Inhibitors (e.g., Venetoclax): The combination of ABBV-744 and venetoclax (B612062) has demonstrated enhanced antitumor efficacy and significantly delayed AML progression in PDX models compared to either agent alone.[7][9][10] This combination facilitates apoptotic cell death.[9]
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JAK Inhibitors (e.g., Ruxolitinib): Clinical studies were designed to evaluate ABBV-744 in combination with ruxolitinib (B1666119) for myelofibrosis.[11][12][13] This suggests a scientific rationale for combining BET inhibition with JAK pathway blockade in relevant models.
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BCL-xL/BCL-2 Inhibitors (e.g., Navitoclax): Similar to the above, combination with navitoclax (B1683852) was also explored clinically for myelofibrosis.[11][12][13]
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GSK3A/3B Inhibitors: For tumor models exhibiting resistance via the SPOP/TRIM24 axis, combining ABBV-744 with a GSK3A/3B inhibitor (like CHIR-98014) has been shown to resensitize resistant cells and significantly reduce tumor progression in vivo.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABBV-744?
ABBV-744 is a potent and highly selective small-molecule inhibitor of the second bromodomain (BD2) of the BET family proteins (BRD2, BRD3, BRD4, and BRDT).[2][6] It binds to the acetylated lysine-binding pocket of the BD2 domain, preventing BET proteins from interacting with acetylated histones.[4] This disrupts their function as transcriptional regulators, leading to the downregulation of key oncogenes like MYC and anti-apoptotic proteins like BCL2, ultimately inducing cell cycle arrest and apoptosis in sensitive cancer cells.[6][7]
Q2: How does ABBV-744 differ from pan-BET inhibitors?
Pan-BET inhibitors (like ABBV-075 or JQ1) bind with similar affinity to both the first (BD1) and second (BD2) bromodomains of BET proteins.[6] ABBV-744 is highly selective for the BD2 domain, with over 250-fold greater binding preference for BD2 over BD1.[2] This selectivity was designed to achieve a better therapeutic window. Preclinical studies suggest that ABBV-744 induces fewer toxicities, such as thrombocytopenia and gastrointestinal issues, compared to pan-BET inhibitors, while retaining robust antitumor activity in specific cancer types.[3][7]
Q3: What are the key signaling pathways affected by ABBV-744?
By displacing BRD4 from chromatin, particularly at super-enhancers, ABBV-744 inhibits the transcription of critical genes involved in:
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Cell Proliferation and Survival: Downregulation of the oncogene MYC is a hallmark of BET inhibition.
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Apoptosis: Downregulation of anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1).[6]
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Androgen Receptor (AR) Signaling: In prostate cancer, ABBV-744 displaces BRD4 from AR-containing super-enhancers, inhibiting AR-dependent transcription.[3]
-
Inflammation: ABBV-744 has shown anti-neuroinflammatory effects in vivo by inhibiting the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6 in microglia.[14]
Data and Protocols
Data Summary
Table 1: In Vivo Efficacy of ABBV-744 Monotherapy in AML Models
| Model | Dose & Schedule | Outcome | Reference |
|---|---|---|---|
| AML PDX (FLT3-ITD, DNMT3A+) | 9.4 mg/kg, oral, daily for 21 days | Significantly extended median survival (76 days vs. 67.5 days for vehicle) | [6] |
| 7 AML PDX Models | Not specified | Delayed AML progression in 5 out of 7 models |[6] |
Table 2: In Vivo Efficacy of ABBV-744 Combination Therapy
| Model | Combination | Dose & Schedule | Outcome | Reference |
|---|---|---|---|---|
| AML PDX | ABBV-744 + Venetoclax | Not specified | Delayed AML progression and extended survival compared to untreated (median survival 193 vs. 99 days) | [9] |
| MLLr Leukemia Xenograft (SPOP-deficient) | ABBV-744 + CHIR-98014 (GSK3 inhibitor) | Not specified | Synergistic treatment significantly reduced tumor progression compared to either agent alone |[8] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study
-
Cell Culture and Implantation: Culture the selected cancer cell line (e.g., MV4;11 for AML) under standard conditions. Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare a stock solution of ABBV-744 in 100% DMSO.
-
For daily dosing, prepare the final formulation. For example, add the DMSO stock to a vehicle of PEG300, followed by Tween80, and finally ddH₂O.[2] The final solution should be clear.
-
Administer the formulation or vehicle control to the respective groups via oral gavage at the desired dose (e.g., 9.4 mg/kg) and schedule (e.g., daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival studies may continue until a humane endpoint is reached.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points post-dosing to analyze the modulation of target genes (e.g., MYC via qPCR or Western blot) to confirm target engagement.
Visualizations
Signaling Pathways and Workflows
Caption: ABBV-744 selectively binds to the BD2 domain of BRD4, preventing its association with acetylated histones and disrupting oncogenic transcription.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of ABBV-744.
Caption: Loss of SPOP function can lead to ABBV-744 resistance, which may be overcome by inhibiting the downstream GSK3 pathway.
References
- 1. ABBV 744 - AdisInsight [adisinsight.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Study Details Page [abbvieclinicaltrials.com]
- 12. PB2224: ABBV-744 ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. BD2 inhibitor ABBV-744 demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
G-744 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor G-744.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ABBV-744, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] By binding to the BD2 domain, this compound prevents the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the transcription of key genes involved in cell proliferation and survival.[2] This mechanism makes it a subject of investigation for use in oncology.
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. For short-term storage (days to weeks), 4°C is acceptable.[3]
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] When preparing working concentrations in aqueous cell culture media, it is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically <0.5%) and that the compound remains in solution.
Q4: Is there known data on the degradation of this compound in cell culture media?
Currently, there is no publicly available quantitative data on the specific degradation rate or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture can be influenced by factors such as temperature, pH, and media components.[1] It is recommended that researchers determine the stability of this compound under their specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | Degradation of this compound: The compound may be unstable under your specific cell culture conditions (e.g., temperature, pH, light exposure, or interaction with media components). | - Determine the stability of this compound in your cell culture medium using the protocol provided below. - Prepare fresh working solutions from a frozen stock for each experiment. - Minimize the exposure of this compound solutions to light and elevated temperatures. |
| Precipitation of this compound: The compound may have precipitated out of the cell culture medium, especially at higher concentrations. | - Visually inspect the media for any precipitate after adding this compound. - Consider using a lower final concentration of this compound or a different formulation if solubility is an issue. - Ensure the DMSO concentration in the final culture medium is low enough to not cause precipitation. | |
| Cell line resistance: The cell line used may have intrinsic or acquired resistance to BET inhibitors. | - Test a panel of cell lines to identify sensitive and resistant models. - Investigate potential resistance mechanisms, such as upregulation of efflux pumps or activation of bypass signaling pathways.[4] | |
| High variability between experimental replicates | Inconsistent compound concentration: This could be due to pipetting errors, incomplete solubilization of the stock solution, or adsorption of the compound to plasticware. | - Ensure the stock solution is completely dissolved before making dilutions. - Use low-retention plasticware for handling this compound solutions. - Perform a concentration verification of your working solutions using an appropriate analytical method (e.g., HPLC). |
| Variability in cell health or density: Differences in cell seeding density or viability can lead to inconsistent responses. | - Ensure consistent cell seeding densities across all wells and plates. - Regularly check cell viability and morphology. | |
| Off-target or unexpected cellular effects | High concentration of this compound: At very high concentrations, small molecule inhibitors can exhibit off-target effects. | - Perform dose-response experiments to determine the optimal concentration range. - Use the lowest effective concentration to minimize the risk of off-target effects.[5] |
| DMSO toxicity: High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. | - Use a consistent and low final concentration of DMSO in all experimental and control wells (typically ≤0.5%). |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol provides a general method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions: Dilute the this compound stock solution to a final concentration of 10 µM in:
-
Cell culture medium with FBS
-
Cell culture medium without FBS
-
PBS (as a control for inherent aqueous stability)
-
-
Incubation: Incubate the working solutions at 37°C in a CO₂ incubator.
-
Time points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.
-
Sample preparation: For each time point, mix an equal volume of the collected aliquot with cold acetonitrile to precipitate proteins and extract the compound. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to determine the concentration of this compound remaining.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Table 1: Example Data Layout for this compound Stability Assay
| Time (hours) | This compound Concentration in Medium + FBS (µM) | % Remaining | This compound Concentration in Medium w/o FBS (µM) | % Remaining | This compound Concentration in PBS (µM) | % Remaining |
| 0 | 10.0 | 100 | 10.0 | 100 | 10.0 | 100 |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 72 |
Visualizations
Caption: Mechanism of action of this compound in inhibiting gene transcription.
References
ABBV-744 toxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of ABBV-744 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ABBV-744 and what is its mechanism of action?
ABBV-744 is an orally bioavailable, first-in-class small molecule that acts as a selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By selectively binding to the BDII domain, ABBV-744 disrupts the interaction between BET proteins and acetylated histones, which in turn modulates the expression of specific genes, including oncogenes like MYC.[2][3] This selective inhibition is hypothesized to offer a better therapeutic window compared to pan-BET inhibitors that target both BD1 and BD2 domains.
Q2: What is the rationale for developing a BDII-selective inhibitor like ABBV-744?
Pan-BET inhibitors have shown promise in preclinical studies but have been associated with dose-limiting toxicities in clinical trials, such as thrombocytopenia and gastrointestinal issues.[4] The two bromodomains of BET proteins, BD1 and BD2, are thought to have distinct functions.[1][4] It is hypothesized that selective inhibition of one domain over the other could retain therapeutic efficacy while minimizing off-target effects and improving tolerability.[4] ABBV-744 was developed to selectively target the BDII domain, with the aim of achieving a better safety profile.[4][5]
Q3: Is there quantitative data on the toxicity of ABBV-744 in non-cancerous cell lines?
As of the latest available public information, there is a notable lack of specific quantitative toxicity data, such as IC50 values, for ABBV-744 across a wide range of different non-cancerous human cell lines. Preclinical studies have frequently reported that ABBV-744 exhibits an improved tolerability profile and a wider therapeutic index compared to the pan-BET inhibitor ABBV-075, suggesting lower toxicity in normal tissues.[5] For instance, in vivo studies in animal models showed fewer platelet and gastrointestinal toxicities with ABBV-744.[4]
For comparative purposes, the following table summarizes the available IC50 values for ABBV-744 in various cancer cell lines. The selective anti-proliferative activity in cancer cells further supports the hypothesis of lower impact on normal cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Not explicitly stated, but showed gene downregulation at 90 nM | [2] |
| MV4-11 | Acute Myeloid Leukemia | ~100-300 (antiproliferative activity) | [5] |
| SKM-1 | Acute Myeloid Leukemia | ~200 (for gene regulation) | [5] |
| AGS | Gastric Cancer | 7400 (48h), 3500 (72h) | [6] |
| HGC-27 | Gastric Cancer | 4800 (48h), 2300 (72h) | [6] |
Q4: What are the known effects of ABBV-744 on specific non-cancerous cell types?
While comprehensive data is limited, one study investigated the effects of ABBV-744 on microglia, which are non-cancerous immune cells of the central nervous system. In this context, ABBV-744 demonstrated anti-neuroinflammatory effects by inhibiting the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential modulatory role in inflammatory responses in non-cancerous settings.
Troubleshooting Guides
Problem: High cytotoxicity observed in a non-cancerous cell line during an in vitro experiment with ABBV-744.
-
Possible Cause 1: Cell line sensitivity. While ABBV-744 is designed for selectivity, certain non-cancerous cell types might exhibit higher sensitivity.
-
Troubleshooting Step: Review the literature for any reported sensitivity of your specific cell line to BET inhibitors. Consider using a lower concentration range of ABBV-744 in your next experiment.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, the selectivity of any inhibitor can be reduced, leading to off-target effects.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration with minimal toxicity. Compare your results with a known pan-BET inhibitor to assess the relative selectivity of ABBV-744 in your system.
-
-
Possible Cause 3: Experimental conditions. Factors such as cell density, passage number, and media composition can influence cellular response to treatment.
-
Troubleshooting Step: Ensure consistent experimental conditions across all replicates and experiments. Culture cells according to best practices and use a consistent, low passage number.
-
Problem: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Compound solubility and stability. ABBV-744, like many small molecules, may have limited solubility in aqueous solutions.
-
Troubleshooting Step: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into culture media. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Assay variability. The choice of cytotoxicity assay can influence the results.
-
Troubleshooting Step: Use multiple, mechanistically different cytotoxicity assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm your findings.
-
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment of ABBV-744
This protocol provides a general framework for assessing the cytotoxicity of ABBV-744 in a non-cancerous cell line using a metabolic assay (e.g., MTT or CCK-8).
Materials:
-
Non-cancerous human cell line of interest (e.g., normal human bronchial epithelial cells)[7]
-
Complete cell culture medium
-
ABBV-744 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of ABBV-744 from the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest ABBV-744 concentration) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of ABBV-744 or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Subsequently, add the solubilization buffer to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of ABBV-744 that causes 50% inhibition of cell viability.
Visualizations
Caption: Mechanism of action of ABBV-744 as a selective BET BDII inhibitor.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
Technical Support Center: G-744 Btk Inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using the G-744 Btk inhibitor.
Troubleshooting Guide: Loss of this compound Activity
A gradual or sudden loss of this compound's inhibitory activity can compromise experimental results. The following table outlines potential causes and recommended solutions to troubleshoot this issue.
| Potential Cause | Possible Explanation | Recommended Solution |
| Improper Storage | This compound, like many small molecules, can degrade if not stored correctly. Exposure to moisture, light, and fluctuating temperatures can lead to a loss of potency. | Solid this compound: Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks), protected from light and moisture. Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Ensure vials are tightly sealed. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce moisture into the DMSO stock and may cause the compound to precipitate or degrade over time, reducing the effective concentration of the active inhibitor. | Prepare single-use aliquots of your this compound stock solution. When you need to use the inhibitor, thaw one aliquot and discard any unused portion. |
| Solvent Quality and Contamination | The purity of the solvent is critical. DMSO is hygroscopic and readily absorbs water from the atmosphere. Water contamination can lead to compound precipitation or hydrolysis. Other impurities can also directly react with the inhibitor. | Use high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO in small, tightly sealed bottles to minimize water absorption. Use fresh DMSO for preparing new stock solutions. |
| Precipitation in Aqueous Media | This compound is a hydrophobic molecule. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the inhibitor can precipitate if its solubility limit is exceeded. This is a common cause of apparent activity loss. | To avoid precipitation, perform serial dilutions of the DMSO stock in DMSO first, before adding the final, more diluted solution to your aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all samples, including vehicle controls. If precipitation is still observed, consider lowering the final concentration of this compound. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plasticware, especially at low concentrations. This reduces the actual concentration of the inhibitor in your experiment. | Use low-adhesion polypropylene (B1209903) tubes and pipette tips for storing and handling this compound solutions. For highly sensitive assays, siliconized tubes may be considered. |
| Instability in Working Solutions | The stability of this compound in aqueous buffers or cell culture media at working concentrations (e.g., at 37°C) may be limited. The compound could degrade over the course of a long experiment. | Prepare fresh working dilutions of this compound from the frozen stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. If long incubation times are necessary, the stability of this compound in the specific experimental medium and conditions should be validated. |
| Incorrect Concentration of Stock Solution | Errors in weighing the compound or in the volume of solvent added can lead to a stock solution with a lower-than-expected concentration. | Ensure your balance is properly calibrated before weighing the compound. For small quantities, it can be difficult to weigh with high accuracy. Consider dissolving the entire contents of the vial and calculating the concentration based on the manufacturer-provided weight. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO. To do this, bring the vial of solid this compound to room temperature before opening to prevent condensation. Add the calculated volume of DMSO to the vial to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: To ensure the integrity and activity of the inhibitor, it is strongly recommended to avoid repeated freeze-thaw cycles. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.
Q3: My this compound solution has precipitated. Can I still use it?
A3: No, you should not use a solution that has visible precipitate. The concentration of the soluble inhibitor will be unknown and will lead to inaccurate results. The precipitate indicates that the compound has fallen out of solution. Prepare a fresh dilution from your stock. If the stock solution itself has precipitated upon thawing, warm it gently (e.g., in a 37°C water bath) and vortex to try to redissolve the compound. If it does not fully redissolve, it is best to prepare a new stock solution.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% or less is generally considered safe for most cell lines. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your this compound-treated samples to account for any solvent effects.
Q5: Is this compound light-sensitive?
Experimental Protocols
Protocol 1: In Vitro Btk Kinase Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is correlated with Btk activity.
Materials:
-
Recombinant human Btk enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations.
-
In a white-walled assay plate, add the this compound dilutions or vehicle (DMSO in kinase assay buffer).
-
Add the Btk enzyme and the peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final volume should be consistent across all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Btk (Y223)
This protocol allows for the detection of Btk autophosphorylation at tyrosine 223 (Y223), a marker of Btk activation, in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
This compound inhibitor
-
Anti-human IgM, F(ab')₂ fragment
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Btk (Y223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed Ramos cells and treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce Btk autophosphorylation. Include an unstimulated control.
-
Cell Lysis: Pellet the cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-p-Btk (Y223) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an anti-total Btk antibody.
-
Analysis: Quantify the band intensities and normalize the phospho-Btk signal to the total Btk signal.
Diagrams
Caption: Btk Signaling Pathway and this compound Inhibition.
Caption: Workflow for Troubleshooting this compound Activity Loss.
Caption: Potential Causes of this compound Activity Loss.
ABBV-744 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving the BET bromodomain inhibitor, ABBV-744.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABBV-744?
ABBV-744 is an orally bioavailable and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] By preferentially binding to BD2, ABBV-744 prevents the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the expression of specific genes that promote cancer cell proliferation. This targeted action leads to the inhibition of growth-promoting gene expression in tumor cells where these pathways are critical.
Q2: What are the primary cellular effects of ABBV-744 in cancer cell lines?
In sensitive cancer cell lines, such as those from acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer, ABBV-744 has been shown to induce several key cellular responses. These include G1 cell cycle arrest, induction of apoptosis (programmed cell death), and downregulation of key oncogenes like MYC and KLK2.[1][2]
Q3: How should I prepare and store ABBV-744 stock solutions?
For in vitro experiments, ABBV-744 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 200 mM. To prepare a 10 mM stock solution, you can add 0.203 mL of DMSO for each milligram of ABBV-744. For long-term storage, the solid powder should be stored at -20°C and is stable for at least one year. DMSO stock solutions should also be stored at -20°C and are generally stable for up to 6 months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What is the recommended formulation for in vivo animal studies?
For oral administration in animal models, ABBV-744 can be formulated in a vehicle such as a mixture of 2% DMSO, 30% PEG400, and 68% Phosal-50 PG. Another formulation that has been used is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final solution is clear and homogenous before administration.
Q5: What are some known toxicities associated with BET inhibitors that I should monitor for in my in vivo experiments?
Troubleshooting Guides
In Vitro Cell-Based Assays
1. Cell Viability/Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo®)
| Observed Problem | Potential Cause | Troubleshooting Suggestion |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Pipette carefully and consistently into each well. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| ABBV-744 precipitation | Ensure the final DMSO concentration in the media is low (typically <0.5%) to prevent precipitation. Visually inspect wells for any precipitate. | |
| Unexpectedly high or low IC50 values | Incorrect drug concentration | Verify the concentration of your ABBV-744 stock solution. Perform a serial dilution carefully. |
| Cell seeding density is too high or too low | Optimize cell seeding density so that cells are in the exponential growth phase for the duration of the experiment. | |
| Assay incubation time is too short or too long | The optimal incubation time with ABBV-744 will vary by cell line. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. | |
| Inconsistent dose-response curve | Cell line heterogeneity | Ensure you are using a consistent and low-passage number of your cell line. |
| ABBV-744 degradation | Prepare fresh dilutions of ABBV-744 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Detailed Methodologies: Representative Cell Viability Assay (MTS)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of ABBV-744 in culture medium at 2x the final concentration. Remove the old medium from the cells and add 100 µL of the ABBV-744 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting
| Observed Problem | Potential Cause | Troubleshooting Suggestion |
| No or weak signal for target protein | Insufficient protein loading | Ensure equal protein loading (20-30 µg per lane is a good starting point). Use a loading control (e.g., β-actin, GAPDH) to verify. |
| Ineffective primary antibody | Use a primary antibody validated for Western blotting. Optimize the antibody concentration; a dot blot can be a quick way to check for antibody activity. | |
| Target protein is downregulated by ABBV-744 | This is the expected outcome for some targets (e.g., c-Myc). Ensure your positive control (untreated cells) shows a clear band. | |
| High background | Blocking is insufficient | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-proteins). |
| Primary antibody concentration is too high | Decrease the concentration of the primary antibody and/or reduce the incubation time. | |
| Insufficient washing | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Non-specific bands | Primary or secondary antibody is not specific | Use a more specific antibody. Ensure the secondary antibody was raised against the host species of the primary antibody. |
| Protein degradation | Prepare fresh cell lysates with protease and phosphatase inhibitors. |
Detailed Methodologies: Western Blotting for BRD4 and c-Myc
-
Cell Lysis: Treat cells with the desired concentrations of ABBV-744 for the appropriate time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins overnight at 4°C. Recommended starting dilutions: anti-BRD4 (1:1000), anti-c-Myc (1:1000), anti-PARP (1:1000), anti-GAPDH (1:5000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
| Observed Problem | Potential Cause | Troubleshooting Suggestion |
| No significant tumor growth inhibition | Insufficient dose or dosing frequency | The effective dose can vary between tumor models. A dose-response study may be necessary. Ensure the dosing schedule is appropriate for the drug's half-life. |
| Tumor model is resistant to ABBV-744 | Not all tumor models are sensitive to BD2 inhibition. Confirm the sensitivity of your cell line in vitro before starting in vivo studies. | |
| Improper drug formulation or administration | Ensure ABBV-744 is fully dissolved in the vehicle. Administer the correct volume for the animal's body weight. | |
| Significant animal toxicity (e.g., weight loss, lethargy) | Dose is too high | Reduce the dose of ABBV-744. Monitor animals daily for signs of toxicity. |
| Vehicle toxicity | Include a vehicle-only control group to assess the effects of the formulation components. | |
| High variability in tumor growth within a group | Inconsistent tumor cell implantation | Ensure a consistent number of viable cells are injected into the same location for each animal. |
| Animal health status | Use healthy animals of the same age and sex. |
Detailed Methodologies: Prostate Cancer Xenograft Model
-
Cell Culture: Culture LNCaP prostate cancer cells to ~80% confluency.
-
Cell Preparation for Injection: Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of male nude mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ABBV-744 at 5 mg/kg). Administer treatment daily via oral gavage.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and health status daily.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration (e.g., 28 days). Euthanize animals and collect tumors for further analysis.
Visualizations
Caption: Mechanism of action of ABBV-744 in inhibiting cancer cell growth.
Caption: General experimental workflow for evaluating ABBV-744 efficacy.
References
- 1. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. miragenews.com [miragenews.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
G-744 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with G-744, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype inconsistent with known B-cell receptor (BCR) signaling pathways after this compound treatment. What could be the cause?
A1: While this compound is a highly selective BTK inhibitor, unexpected phenotypes can arise from off-target effects. Recent studies have revealed that some clinical BTK inhibitors can non-covalently bind to and inhibit proteins outside of the kinase family, such as NUDT5 and NUDT14, which are involved in ADP-ribose metabolism.[1][2][3][4] Inhibition of these enzymes could lead to unforeseen cellular consequences. It is recommended to investigate whether your observed phenotype aligns with alterations in ADP-ribose signaling.
Q2: We are seeing a gradual loss of this compound efficacy in our long-term cell culture experiments. Why might this be happening?
A2: Prolonged exposure to BTK inhibitors, including non-covalent ones, can lead to the development of acquired resistance. This is a well-documented phenomenon for this class of drugs.[5] Resistance to non-covalent BTK inhibitors can emerge from mutations in the BTK protein itself, such as at the "gatekeeper" residue (T474) or other locations within the kinase domain.[6] These mutations can prevent the inhibitor from binding effectively, thereby restoring BTK activity. We recommend sequencing the BTK gene in your cell lines to check for such mutations.
Q3: Our in vitro kinase assay shows potent BTK inhibition by this compound, but the effect on downstream signaling in our cellular assay is weaker than expected. What could explain this discrepancy?
A3: Several factors could contribute to this observation. Firstly, cellular permeability and efflux pumps can affect the intracellular concentration of this compound, leading to a lower effective concentration at the target site compared to a cell-free kinase assay. Secondly, some BTK inhibitors, particularly those that only bind to the hinge region of the kinase, have been shown to be less effective at inhibiting certain downstream events like calcium mobilization, even when BTK autophosphorylation is blocked.[7][8] This suggests a kinase activity-independent, or "scaffolding," role for BTK in some signaling pathways that may not be fully inhibited by all types of BTK inhibitors.
Q4: Are there any known off-target kinases for this compound that we should be aware of?
Troubleshooting Guide
Issue 1: Inconsistent Dose-Response Curve
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the this compound stock solution and working dilutions for any signs of precipitation. - Determine the solubility of this compound in your specific cell culture medium. - Consider using a lower concentration range or a different solvent for the stock solution (ensure solvent is compatible with your assay and at a final concentration that does not affect cell viability). |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - High cell density can sometimes lead to a rightward shift in the dose-response curve. |
| Assay Incubation Time | - The optimal incubation time with this compound can vary depending on the cell type and the specific endpoint being measured. - Perform a time-course experiment to determine the optimal incubation period for observing the desired effect. |
Issue 2: High Background Signal in Phosphorylation Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | - Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. |
| Insufficient Washing Steps | - Ensure adequate washing of cells or blots to remove unbound antibodies and reduce background. |
| Non-specific Antibody Binding | - Include appropriate blocking steps in your protocol (e.g., using BSA or non-fat dry milk for Western blotting, or Fc block for flow cytometry). |
| Constitutive Pathway Activation | - Some cell lines may have a high basal level of BTK pathway activation. Ensure you have a proper unstimulated control to compare with your stimulated and inhibitor-treated samples. |
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potency of this compound.
| Assay Type | Target/Marker | System | IC50 / EC50 |
| Biochemical | BTK | Cell-free | 2 nM (IC50)[11] |
| Cellular | CD86 Induction | Murine B-cells | 64 nM (EC50)[11] |
| Cellular | B-cell Proliferation | Human B-cells | 22 nM (EC50) |
| Cellular | TNFα Production | Human Monocytes | 33 nM (EC50) |
| Cellular | CD69 Expression | Human Whole Blood B-cells | 87 nM (EC50) |
| Cellular | BTK Phosphorylation (Y223) | Murine B-cells | 20 nM (IC50)[9] |
Experimental Protocols
Protocol 1: BTK Phosphorylation Assay (Flow Cytometry)
This protocol describes the measurement of BTK phosphorylation at Y223 in B-cells following stimulation and treatment with this compound.
-
Cell Preparation: Isolate primary B-cells or use a B-cell line and resuspend in appropriate serum-free media at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cell suspension. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add a B-cell receptor agonist (e.g., anti-IgM F(ab')2 fragment) to the cells and incubate for the desired time (e.g., 10 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding formaldehyde (B43269) to a final concentration of 4% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in staining buffer containing a fluorescently conjugated anti-phospho-BTK (Y223) antibody. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the B-cell population and determine the median fluorescence intensity (MFI) of the phospho-BTK signal. Calculate the percent inhibition relative to the stimulated vehicle control to determine the IC50 value.
Protocol 2: B-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of this compound on B-cell proliferation by tracking the dilution of the fluorescent dye CFSE.
-
CFSE Staining: Resuspend isolated B-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete culture medium. Wash the cells three times.
-
Cell Culture and Treatment: Plate the CFSE-stained B-cells in a 96-well plate in complete culture medium. Add serial dilutions of this compound.
-
Stimulation: Add a B-cell stimulus (e.g., anti-IgM + IL-4) to the appropriate wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Harvest the cells, wash with PBS, and acquire data on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. Quantify the percentage of divided cells or the proliferation index.
Protocol 3: Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in B-cells following stimulation in the presence of this compound.
-
Dye Loading: Resuspend B-cells at 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Inhibitor Treatment: Resuspend the cells in buffer and add serial dilutions of this compound. Incubate for 15-30 minutes at 37°C.
-
Baseline Reading: Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or a fluorescence plate reader.
-
Stimulation and Measurement: Add a B-cell receptor agonist and continue to record the fluorescence intensity for several minutes to capture the calcium mobilization.
-
Data Analysis: Analyze the kinetic data to determine parameters such as peak fluorescence intensity and the area under the curve. Compare the response in this compound-treated cells to the vehicle control.
Visualizations
References
- 1. CMD Study Discovers Unexpected Noncovalent Off-Targets of Clinical BTK Inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]
- 7. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metronidazola - Wikipedia Bahasa Melayu, ensiklopedia bebas [ms.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: ABBV-744 Selectivity Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ABBV-744, a selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information provided aims to help users enhance and verify the selectivity of ABBV-744 in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of ABBV-744?
ABBV-744 is a potent and orally active inhibitor that demonstrates high selectivity for the second bromodomain (BDII) of the BET family proteins (BRD2, BRD3, BRD4, and BRDT) over the first bromodomain (BDI).[1][2][3][4] Published data indicates a binding preference for BDII that is over 250 to 300 times greater than for BDI.[1][5][6] This selectivity is attributed to the exploitation of sequence differences between the BD1 and BD2 domains, specifically at Asp144/His437 and Ile146/Val439 (BRD4 numbering).[6][7]
Q2: Why is the BDII-selectivity of ABBV-744 important?
Targeting specific bromodomains within the BET family may offer a more refined therapeutic approach compared to pan-BET inhibitors.[5][8] Selective inhibition of BDII is thought to be sufficient for anti-tumor activity in certain cancers, such as acute myeloid leukemia (AML) and androgen receptor-positive prostate cancer, while potentially offering an improved safety profile with reduced off-target toxicities.[5][6][9] For instance, in AML xenograft models, ABBV-744 showed comparable or better efficacy than the pan-BET inhibitor ABBV-075 but with improved tolerability.[5]
Q3: What is the primary mechanism of action of ABBV-744?
ABBV-744 functions by competitively binding to the BDII domain of BET proteins, which prevents their interaction with acetylated lysine (B10760008) residues on histones and other proteins.[2] This disruption of protein-protein interactions leads to altered chromatin remodeling and the suppression of specific gene expression, including oncogenes like MYC.[2][3] In some cell lines, this results in cell cycle arrest and apoptosis.[3][5]
Troubleshooting Guide: Enhancing and Verifying ABBV-744 Selectivity
Researchers may occasionally observe lower-than-expected selectivity of ABBV-744 in their experiments. This guide provides potential reasons and troubleshooting steps to address these issues.
Issue 1: Apparent Lack of Selectivity in Cellular Assays
Possible Cause:
-
High Compound Concentration: Using concentrations of ABBV-744 that are significantly above the IC50 for BDII can lead to off-target binding to BDI and other non-BET bromodomains, masking its inherent selectivity.
-
Cell Line Specificity: The cellular context, including the expression levels of different BET proteins and the dependency of specific gene regulatory pathways on BDI versus BDII, can influence the observed phenotype.[5]
-
Assay Endpoint: The chosen readout (e.g., global cell proliferation) may not be sensitive enough to distinguish between the effects of BDII-selective inhibition and pan-BET inhibition.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for ABBV-744 in your cell line of interest. Compare the observed IC50 with the known biochemical IC50 values for BDII (see Table 1).
-
Target Gene Expression Analysis: Measure the expression of known BDI- and BDII-dependent genes. Selective inhibition by ABBV-744 should primarily affect BDII-regulated transcripts.
-
Compare with a Pan-BET Inhibitor: Run experiments in parallel with a well-characterized pan-BET inhibitor (e.g., JQ1 or ABBV-075). This will help to differentiate between BDII-selective and pan-BET inhibition phenotypes.[5][10]
Issue 2: Inconsistent Results in Biochemical/Biophysical Assays
Possible Cause:
-
Improper Assay Conditions: Suboptimal buffer composition, incorrect protein or ligand concentrations, or inappropriate incubation times can affect the accuracy of selectivity measurements in assays like TR-FRET, NanoBRET, or AlphaScreen.
-
Protein Quality: The purity and proper folding of the recombinant bromodomain proteins (BDI and BDII) are critical for accurate binding affinity measurements.
-
Compound Solubility: Poor solubility of ABBV-744 in the assay buffer can lead to inaccurate concentration determination and misleading results. The compound is soluble in DMSO.[1]
Troubleshooting Steps:
-
Assay Optimization: Carefully optimize assay parameters, including protein and tracer/ligand concentrations, to ensure you are working within the linear range of the assay. For TR-FRET and AlphaScreen, it is important to perform titrations of all components.[11][12][13]
-
Protein Quality Control: Verify the purity and integrity of your recombinant bromodomain proteins using techniques like SDS-PAGE and ensure they are functionally active.
-
Solubility Check: Confirm the solubility of ABBV-744 in your final assay buffer. If solubility is an issue, consider adjusting the DMSO concentration (while being mindful of its potential effects on the assay) or using a different buffer formulation.
-
Orthogonal Assays: Validate your findings using a different assay format (e.g., confirm TR-FRET results with an AlphaScreen assay) to ensure the observed selectivity is not an artifact of a single technology.
Data Presentation
Table 1: In Vitro Potency of ABBV-744 against BET Bromodomains
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 (BDII) | Biochemical | 8 | [3][14] |
| BRD3 (BDII) | Biochemical | 13 | [3][14] |
| BRD4 (BDII) | Biochemical | 4 | [3][14] |
| BRDT (BDII) | Biochemical | 18 | [3][14] |
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Selectivity Profiling
This protocol is a general guideline for a competitive binding assay to determine the IC50 of ABBV-744 for BDI and BDII domains of a BET protein (e.g., BRD4).
Materials:
-
Recombinant His-tagged BRD4(BD1) and BRD4(BD2) proteins
-
Biotinylated BET bromodomain ligand (e.g., biotinylated JQ1)
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
ABBV-744
-
TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of ABBV-744 in TR-FRET assay buffer.
-
In a 384-well plate, add the ABBV-744 dilutions. Include "no inhibitor" (positive control) and "no protein" (negative control) wells.
-
Add the His-tagged BRD4 bromodomain protein (either BD1 or BD2) to each well at a pre-optimized concentration.
-
Add the biotinylated ligand to each well at its pre-optimized concentration.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add a mixture of the Tb-labeled anti-His antibody and the dye-labeled streptavidin.
-
Incubate for another period (e.g., 120 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the log of the inhibitor concentration to determine the IC50 value.
2. NanoBRET™ Target Engagement Assay in Live Cells
This protocol outlines the steps to measure the apparent affinity of ABBV-744 for BRD4(BD1) and BRD4(BD2) in a live-cell context.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-BRD4(BD1) and NanoLuc®-BRD4(BD2) fusion proteins
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer
-
ABBV-744
-
White, 96- or 384-well assay plates
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc®-bromodomain fusion plasmid and plate them into the assay plate. Incubate overnight.
-
Prepare a serial dilution of ABBV-744 in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the appropriate concentration in Opti-MEM®.
-
Add the ABBV-744 dilutions to the cells.
-
Immediately add the tracer to all wells.
-
Incubate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).
-
Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring filtered luminescence (for NanoLuc® emission and tracer emission).
-
Calculate the NanoBRET™ ratio and plot the corrected ratio against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of ABBV-744 on the BET signaling pathway.
Caption: Troubleshooting workflow for low ABBV-744 selectivity.
Caption: Experimental workflow for a TR-FRET selectivity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PB2224: ABBV-744 ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
Validation & Comparative
G-744 vs. Ibrutinib: A Comparative Guide to Two Generations of BTK Inhibitors in B-Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of G-744 and ibrutinib (B1684441), two prominent inhibitors of Bruton's tyrosine kinase (BTK) that play a critical role in B-cell receptor (BCR) signaling pathways. While both compounds target BTK, they represent different generations of inhibitors with distinct biochemical and pharmacological profiles. Ibrutinib, a first-in-class irreversible inhibitor, has transformed the treatment landscape for several B-cell malignancies. This compound, a reversible inhibitor, has been developed with the aim of improved selectivity and a potentially different safety profile. This guide summarizes their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays used in their evaluation.
Mechanism of Action and Role in B-Cell Signaling
B-cell activation, proliferation, and survival are heavily dependent on the BCR signaling cascade. Upon antigen binding to the BCR, a series of intracellular signaling events are initiated, with BTK acting as a crucial signal transducer. Activation of BTK leads to the activation of downstream pathways, including PLCγ2, which in turn mobilizes intracellular calcium and activates transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[1][2][3]
Ibrutinib is a first-generation, potent, and irreversible inhibitor of BTK.[3][4][5] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][6] By blocking BTK, ibrutinib effectively abrogates downstream signaling, thereby inhibiting B-cell proliferation and survival.[4][7] This mechanism has proven highly effective in treating various B-cell cancers.[4][8]
This compound is a non-covalent, reversible inhibitor of BTK.[9] It was developed from the highly selective BTK inhibitor CGI-1746 and shares a similar binding mode and selectivity profile. Unlike ibrutinib, this compound does not form a permanent bond with BTK, which may influence its duration of action and off-target effects. Research suggests that this compound effectively inhibits BTK signaling and B-cell receptor-mediated responses.[9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ibrutinib, providing a basis for comparing their potency and cellular activity.
| Inhibitor | Target | IC50 (in vitro enzyme assay) | Reference(s) |
| This compound | BTK | 1.28 nM | [6] |
| BTK | 2 nM | [1][5] | |
| Ibrutinib | BTK | 0.5 nM | [2][3][4][10][11] |
Table 1: In Vitro Biochemical Potency. This table compares the half-maximal inhibitory concentration (IC50) of this compound and ibrutinib against purified BTK enzyme. Lower values indicate higher potency.
| Inhibitor | Cell Type | Assay | EC50/IC50 | Reference(s) |
| This compound | Human B-cells | B-cell proliferation | 22 nM (EC50) | [12] |
| Murine B-cells | CD86 induction | 64 nM (EC50) | [1][12] | |
| Murine B-cells | pBTK-Y223 phosphorylation | 20 nM (IC50) | [6] | |
| Ibrutinib | B-cell line | BCR signaling (pPLCγ) | 11 nM (IC50) | [4][10][11] |
| Primary B-cells | B-cell proliferation | 8 nM (IC50) | [11] |
Table 2: Cellular Activity. This table presents the half-maximal effective/inhibitory concentration (EC50/IC50) of this compound and ibrutinib in various cell-based assays, reflecting their potency in a more physiological context.
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target inhibition can lead to unintended side effects.
Ibrutinib , being a first-generation inhibitor, is known to have off-target activity against other kinases, including those in the TEC and EGFR families.[4] This broader activity may contribute to some of the observed side effects in clinical use.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
- 2. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. emjreviews.com [emjreviews.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acalabrutinib | Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment | springermedicine.com [springermedicine.com]
Validating G-744 Btk Inhibitor Target Engagement: A Comparative Guide
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical target in a variety of B-cell malignancies and autoimmune diseases.[1][2][3][4][5] The development of potent and selective BTK inhibitors is a key focus for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of G-744, a highly potent and selective BTK inhibitor, with other notable BTK inhibitors.[6] We will delve into the experimental validation of its target engagement, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data and methodologies.
Comparative Analysis of BTK Inhibitors
This compound is a novel, orally active BTK inhibitor with a reported IC50 of 2 nM.[6] Its high potency and metabolic stability make it a promising candidate for the treatment of conditions like arthritis.[6] To understand its place in the current therapeutic landscape, it is essential to compare its performance with other established BTK inhibitors. The following table summarizes key quantitative data for this compound and its alternatives.
| Inhibitor | Type | Target | IC50 / EC50 | Key Findings |
| This compound | Covalent | BTK | IC50: 2 nM | Highly potent and selective; efficacious in a rat model of collagen-induced arthritis.[6] Inhibited BCR-stimulated B-cell proliferation (EC50 = 22 nM) and TNFα production in human monocytes (EC50 = 33 nM).[7] |
| Ibrutinib | Covalent | BTK | IC50: 0.5 nM | First-in-class BTK inhibitor; effective in various B-cell malignancies but has off-target effects.[7][8] |
| Acalabrutinib | Covalent | BTK | EC50: 2.9 nM (PBMCs) | Second-generation inhibitor with improved selectivity and safety profile compared to ibrutinib.[7][9] |
| Zanubrutinib | Covalent | BTK | - | Second-generation inhibitor with high selectivity and fewer off-target effects than ibrutinib.[10] |
| Pirtobrutinib | Non-covalent | BTK | - | Reversible inhibitor effective against resistance mutations that affect covalent inhibitors.[11][12] |
BTK Signaling Pathway
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][3][4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, survival, and differentiation.[3][4][5] The following diagram illustrates the central role of BTK in this pathway.
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Experimental Workflow for Target Engagement Validation
Validating that a drug candidate interacts with its intended target within a cellular context is a cornerstone of drug discovery.[13][14][15][16] Several robust methods are available to confirm the target engagement of BTK inhibitors like this compound. The following diagram outlines a generalized experimental workflow for these validation studies.
Caption: A generalized workflow for validating BTK inhibitor target engagement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for three key target engagement assays.
Cellular Thermal Shift Assay (CETSA)
This assay measures the thermal stabilization of a target protein upon ligand binding.[13][15]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Treat cells with varying concentrations of the BTK inhibitor (e.g., this compound) or a vehicle control for a specified duration.
-
-
Heating and Lysis:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time.
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Protein Quantification:
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble BTK in each sample using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble BTK as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[15][17]
Protocol:
-
Cell Preparation:
-
Transfect cells to co-express the BTK target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target.
-
-
Compound Treatment:
-
Plate the transfected cells and treat with a range of concentrations of the test compound (e.g., this compound).
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal on a plate reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged BTK.
-
-
Data Analysis:
-
The test compound will compete with the fluorescent tracer for binding to BTK, leading to a decrease in the BRET signal.
-
Plot the BRET signal against the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
Western Blotting for Downstream Signaling
This method indirectly assesses target engagement by measuring the inhibition of the target's downstream signaling pathway.[15]
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells and treat them with different concentrations of the BTK inhibitor.
-
Stimulate the BCR pathway to induce BTK phosphorylation and downstream signaling.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK) and downstream signaling proteins (e.g., p-PLCγ2), as well as total protein levels for normalization.
-
Incubate with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
By employing these methodologies, researchers can rigorously validate the target engagement of this compound and other BTK inhibitors, providing crucial data to support their development as therapeutic agents.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com [drugs.com]
- 12. cllsociety.org [cllsociety.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of BET Bromodomain Inhibitors for Researchers
This guide provides a comprehensive comparison of prominent Bromodomain and Extra-Terminal (BET) inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the performance of these inhibitors, supported by experimental data, to facilitate informed decisions in research and development.
Introduction to BET Bromodomain Inhibitors
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1] This mechanism is pivotal in the expression of key oncogenes like c-Myc and pro-inflammatory genes, making BET proteins attractive therapeutic targets in oncology and inflammatory diseases.[2][3] BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and downregulating the expression of target genes.[2]
This guide will compare several key BET inhibitors, including pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains of all BET proteins, as well as domain-selective inhibitors with preferential affinity for either BD1 or BD2.
Performance Comparison of BET Inhibitors
The following tables summarize the biochemical and cellular activities of selected pan-BET and domain-selective inhibitors, providing a quantitative basis for comparison.
Table 1: Biochemical Activity of BET Inhibitors (IC50, nM)
| Inhibitor | Type | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | BRDT (BD1) | BRDT (BD2) |
| (+)-JQ1 | Pan-BET | 128 | - | 59.5 | 90.1 | 77[4] | 33[4] | 190 | - |
| OTX015 (Birabresib) | Pan-BET | 92-112[5][6] | 92-112[5][6] | 92-112[5][6] | 92-112[5][6] | 92-112[5][6] | 92-112[5][6] | - | - |
| I-BET762 (Molibresib) | Pan-BET | ~35 (pan-BET)[7] | ~35 (pan-BET)[7] | ~35 (pan-BET)[7] | ~35 (pan-BET)[7] | ~35 (pan-BET)[7] | ~35 (pan-BET)[7] | - | - |
| BI 894999 | Pan-BET | - | - | - | - | 5[8] | 41[8] | - | - |
| ABBV-075 (Mivebresib) | Pan-BET | 1-2.2 (Ki)[9] | 1-2.2 (Ki)[9] | 12.2 (Ki)[9] | - | 1.5 (Ki)[10] | - | 1-2.2 (Ki)[9] | - |
| GSK778 (iBET-BD1) | BD1-selective | 75[11] | 3950[11] | 41[11] | 1210[11] | 41[11] | 5843[11] | 143[11] | 17451[11] |
| GSK046 (iBET-BD2) | BD2-selective | >10000 | 264[12] | >10000 | 98[12] | >10000 | 49[12] | >10000 | 214[12] |
| ABBV-744 | BD2-selective | >300x selectivity for BD2[13] | - | >300x selectivity for BD2[13] | - | >300x selectivity for BD2[13] | - | >300x selectivity for BD2[13] | - |
Table 2: Cellular Proliferation Activity of BET Inhibitors (IC50, nM)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| (+)-JQ1 | NMC 797 | NUT Midline Carcinoma | 69[14] |
| MV4;11 | Acute Myeloid Leukemia | 72[14] | |
| KMS-34 | Multiple Myeloma | 68[15] | |
| LR5 | Multiple Myeloma | 98[15] | |
| OTX015 (Birabresib) | BJAB | Burkitt's Lymphoma | 130[5] |
| CAKI-1 | Renal Cell Carcinoma | 94.6[5] | |
| I-BET762 (Molibresib) | AsPC-1 | Pancreatic Cancer | 231[16] |
| CAPAN-1 | Pancreatic Cancer | 990[16] | |
| PANC-1 | Pancreatic Cancer | 2550[16] | |
| BI 894999 | Various Hematological | Hematological Malignancies | <100 (most single-digit nM)[1] |
| ABBV-075 (Mivebresib) | MV4-11 | Acute Myeloid Leukemia | 1.9[9] |
| Kasumi-1 | Acute Myeloid Leukemia | 6.3[9] | |
| RS4;11 | Acute Lymphoblastic Leukemia | 6.4[9] | |
| GSK778 (iBET-BD1) | MV4-11 | Acute Myeloid Leukemia | 200[17] |
| ABBV-744 | MV4:11 | Acute Myeloid Leukemia | Potent antiproliferative activity[13] |
Table 3: In Vivo Efficacy of BET Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| (+)-JQ1 | NMC Xenograft | - | Inhibited tumor growth. |
| OTX015 (Birabresib) | Ty82 BRD-NUT Midline Carcinoma | 100 mg/kg qd (p.o.) | 79% tumor growth inhibition.[6] |
| Ty82 BRD-NUT Midline Carcinoma | 10 mg/kg bid (p.o.) | 61% tumor growth inhibition.[6] | |
| I-BET762 (Molibresib) | LuCaP 35CR Prostate Xenograft | 25 mg/kg daily | 57% tumor growth inhibition.[5] |
| BI 894999 | AML and Lymphoma Xenografts | - | Potent tumor growth inhibition as monotherapy.[1] |
| SCLC, Prostate, Pancreas Xenografts | - | Demonstrated in vivo potency.[1] | |
| ABBV-744 | AML and Prostate Cancer Xenografts | Fractions of MTD | Comparable tumor growth inhibition to ABBV-075 at its MTD.[18] |
Key Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their anti-cancer effects primarily through the modulation of key signaling pathways that drive cell proliferation and survival. The c-Myc and NF-κB pathways are two of the most well-characterized targets.
c-Myc Signaling Pathway
The c-Myc oncogene is a master regulator of cell growth and proliferation, and its overexpression is a hallmark of many cancers.[2] BRD4, a member of the BET family, plays a critical role in the transcriptional regulation of c-Myc.[2] It binds to super-enhancers located downstream of the c-Myc gene, facilitating the recruitment of the transcriptional machinery and driving high levels of c-Myc expression.[19] BET inhibitors, by displacing BRD4 from these super-enhancers, lead to a rapid and potent downregulation of c-Myc transcription.[2] This, in turn, suppresses the expression of c-Myc target genes involved in cell cycle progression and metabolism, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[20]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[21] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression.[21] The p65 (RelA) subunit of NF-κB can be acetylated, and this post-translational modification is recognized by the bromodomains of BRD4.[3] The binding of BRD4 to acetylated p65 is crucial for the recruitment of the transcriptional machinery to NF-κB target genes, leading to their expression.[3] BET inhibitors disrupt this interaction, preventing the recruitment of BRD4 to NF-κB target gene promoters and thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[21][22]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of BET inhibitors.
General Experimental Workflow
A typical workflow for the preclinical evaluation of BET inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to BET bromodomains.
-
Reagents and Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1) with a tag (e.g., GST or His).
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Terbium (Tb)-conjugated anti-tag antibody (Donor).
-
Fluorescein- or Dye-labeled streptavidin (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test inhibitors at various concentrations.
-
384-well low-volume plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the recombinant BET bromodomain protein, biotinylated histone peptide, and the test inhibitor.
-
Add the Tb-conjugated antibody and the dye-labeled streptavidin to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the IC50 values by plotting the TR-FRET signal against the inhibitor concentration.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used to assess inhibitor binding.
-
Reagents and Materials:
-
Tagged recombinant BET bromodomain protein.
-
Biotinylated histone peptide.
-
Streptavidin-coated Donor beads.
-
Anti-tag antibody-coated Acceptor beads.
-
Assay buffer.
-
Test inhibitors.
-
384-well plates.
-
AlphaScreen-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the tagged BET protein, biotinylated histone peptide, and inhibitor to the wells of a 384-well plate.
-
Add the Donor and Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 1-3 hours).
-
Read the plate on an AlphaScreen reader.
-
Determine IC50 values from the dose-response curves.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of BET inhibitors on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
BET inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the BET inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
In Vivo Xenograft Model
Xenograft models are used to evaluate the in vivo efficacy of BET inhibitors in a tumor-bearing animal model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation.
-
BET inhibitor formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the BET inhibitor or vehicle to the respective groups according to the desired dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
The field of BET bromodomain inhibitors is rapidly evolving, with a growing number of compounds in preclinical and clinical development. This guide provides a comparative overview of several key inhibitors, highlighting their biochemical and cellular activities, as well as their impact on crucial cancer-related signaling pathways. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. As our understanding of the distinct roles of different BET bromodomains deepens, the development of more selective and potent inhibitors holds great promise for targeted cancer therapy.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Final results from the phase Ia/Ib study of the novel bromodomain and extra-terminal domain inhibitor, BI 894999, in patients with advanced solid tumors or diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N- terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
G-744: A Highly Selective Non-Covalent BTK Inhibitor for Precision Targeting
South San Francisco, CA - G-744, a novel, non-covalent and reversible Bruton's tyrosine kinase (BTK) inhibitor, demonstrates a superior selectivity profile compared to first and second-generation covalent BTK inhibitors, offering the potential for a more targeted therapeutic approach with an improved safety profile. This guide provides a comprehensive comparison of this compound with other BTK inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. While first-generation covalent inhibitors like ibrutinib (B1684441) have shown significant efficacy, their clinical use can be limited by off-target effects leading to adverse events. This compound, through its non-covalent mechanism of action and high selectivity, represents a significant advancement in precision BTK inhibition.
Comparative Selectivity Profile
This compound exhibits exceptional potency and selectivity for BTK. In a comprehensive screening against 285 kinases, this compound demonstrated over 1000-fold selectivity for BTK against all but two kinases: EphA7 (428-fold) and Fgr (868-fold)[1]. This high degree of selectivity minimizes the potential for off-target kinase inhibition, which is a known contributor to adverse effects associated with less selective inhibitors.
For a direct comparison, the following table summarizes the inhibitory activity of this compound and other prominent BTK inhibitors against BTK and key off-target kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) / % Inhibition @ 1µM | Selectivity (Fold) |
| This compound (Non-covalent) | BTK | ~2 [2][3] | EphA7 | - | >428[1] |
| Fgr | - | >868[1] | |||
| Other (282 kinases) | - | >1000[1] | |||
| Ibrutinib (Covalent) | BTK | 0.5 | TEC | 2.1 | 4.2 |
| EGFR | 5.6 | 11.2 | |||
| ITK | 10.7 | 21.4 | |||
| BLK | 0.8 | 1.6 | |||
| Acalabrutinib (Covalent) | BTK | 3 | TEC | 37 | 12.3 |
| EGFR | >1000 | >333 | |||
| ITK | >1000 | >333 | |||
| BLK | 8 | 2.7 | |||
| Zanubrutinib (Covalent) | BTK | 0.2 | TEC | 1.9 | 9.5 |
| EGFR | 4.8 | 24 | |||
| ITK | 61 | 305 | |||
| BLK | 0.6 | 3 |
Note: IC50 values and selectivity can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
BTK Signaling Pathway
BTK plays a pivotal role in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn triggers downstream signaling pathways essential for B-cell proliferation, differentiation, and survival.
Caption: Simplified schematic of the B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below are detailed methodologies for key in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase active site.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compounds (e.g., this compound) and control inhibitors
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute to the final assay concentration in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare the kinase tracer solution in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a LanthaScreen™ Eu Kinase Binding Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction[4][5][6][7].
Materials:
-
Recombinant human BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., this compound)
-
384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, add the test compound, BTK enzyme, and substrate in kinase buffer. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[5].
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes[5].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Normalize the data to the positive control (vehicle-treated). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound demonstrates a highly potent and selective inhibition of BTK with a differentiated profile compared to covalent inhibitors. Its non-covalent, reversible binding mechanism, combined with an exceptional selectivity profile, suggests the potential for a more favorable safety profile by minimizing off-target effects. The experimental protocols provided herein offer robust methods for the continued evaluation and comparison of BTK inhibitors, facilitating the development of next-generation targeted therapies.
References
- 1. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
A Comparative Guide: ABBV-744 vs. Pan-BET Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of drugs. These proteins (BRD2, BRD3, BRD4, and BRDT) are crucial regulators of gene transcription, and their inhibition can lead to the downregulation of key oncogenes such as MYC and anti-apoptotic proteins like BCL2. First-generation pan-BET inhibitors, which bind to both the first (BD1) and second (BD2) bromodomains of BET proteins, have demonstrated broad anti-proliferative activity across a range of cancers. However, their clinical utility has often been hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events.[1][2][3]
This has spurred the development of second-generation, more selective BET inhibitors. ABBV-744 is a first-in-class, orally active, and potent inhibitor that selectively targets the second bromodomain (BDII) of BET proteins.[4] This selective approach is hypothesized to retain or enhance anti-tumor efficacy in specific cancer contexts while offering an improved safety profile compared to pan-BET inhibitors. This guide provides an objective comparison of ABBV-744 and pan-BET inhibitors, supported by preclinical and clinical data, to inform ongoing research and drug development efforts in oncology.
Mechanism of Action: A Tale of Two Bromodomains
BET proteins act as epigenetic "readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which in turn recruits the transcriptional machinery to drive the expression of target genes.[5] Pan-BET inhibitors, such as ABBV-075, competitively bind to both the BD1 and BD2 domains, leading to a broad suppression of BET-dependent transcription.[6]
In contrast, ABBV-744 exhibits high selectivity for the BDII domain, with a greater than 300-fold binding preference for BDII over BDI.[7][8] This selective inhibition is thought to modulate a more specific subset of BET-regulated genes, potentially uncoupling the desired anti-tumor effects from the toxicities associated with pan-BET inhibition. Both classes of inhibitors ultimately lead to the suppression of key oncogenic drivers, including MYC, and the induction of apoptosis.[9][10]
Figure 1. Mechanism of Action of BET Inhibitors.
Quantitative Performance Comparison
Preclinical studies have provided valuable quantitative data on the comparative efficacy of ABBV-744 and pan-BET inhibitors. The following tables summarize key findings in Acute Myeloid Leukemia (AML) and other cancer models.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cancer Type | Cell Line | BD1 IC50 (nM) | BD2 IC50 (nM) | Antiproliferative IC50 (nM) | Reference |
| ABBV-744 | AML | MV4;11 | >10,000 | 4 | 29 | [11] |
| AML | MOLM-13 | >10,000 | 4 | 33 | [11] | |
| AML | SKM-1 | >10,000 | 4 | 114 | [11] | |
| Prostate | LNCaP | >10,000 | 4 | 90 | [4] | |
| ABBV-075 (Pan-BETi) | AML | MV4;11 | 1.6 | 1.6 | 10 | [11] |
| AML | MOLM-13 | 1.6 | 1.6 | 12 | [11] | |
| AML | SKM-1 | 1.6 | 1.6 | 32 | [11] |
IC50 values represent the concentration of the drug that inhibits 50% of the target activity or cell proliferation.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Tolerability/Adverse Events | Reference |
| ABBV-744 | AML (MV4;11 Xenograft) | 10 mg/kg, daily | Comparable to ABBV-075 | Improved tolerability vs. ABBV-075 | [12] |
| Prostate (VCaP Xenograft) | 4.7 mg/kg, daily | Equivalent or better than ABBV-075 | Minimal toxicity | [6] | |
| ABBV-075 (Pan-BETi) | AML (MV4;11 Xenograft) | 1 mg/kg, daily | Significant TGI | Dose-limiting toxicities observed in clinical trials | [13] |
| AML (SKM1 Xenograft) | 1 mg/kg, daily | 85% TGI | - | [13] |
TGI is a measure of the reduction in tumor size in treated animals compared to untreated controls.
Table 3: Clinical Trial Overview and Safety Profile
| Compound | Phase | Indications | Common Adverse Events (Grade ≥3) | Reference |
| ABBV-744 | Phase 1 (Terminated for R/R AML) | Relapsed/Refractory AML, Myelofibrosis | Anemia, febrile neutropenia, pneumonia | [8][14] |
| Pan-BET Inhibitors (General) | Phase 1/2 | Various Hematological and Solid Tumors | Thrombocytopenia, anemia, neutropenia, fatigue, gastrointestinal toxicities | [1][2][3] |
| ABBV-075 (Mivebresib) | Phase 1 | Relapsed/Refractory Solid Tumors and AML | Thrombocytopenia, anemia, dysgeusia, fatigue, nausea | [5][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of BET inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of BET inhibitors on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2.[16]
-
-
Drug Treatment:
-
Prepare serial dilutions of the BET inhibitors (e.g., ABBV-744, ABBV-075) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[16]
-
-
MTT/MTS Addition and Incubation:
-
Solubilization and Measurement:
-
For MTT, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO). Agitate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[16][17]
-
For MTS, the formazan product is soluble, so no solubilization step is needed.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[17]
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in cells treated with BET inhibitors using flow cytometry.
-
Cell Preparation:
-
Harvest both adherent and floating cells after treatment with BET inhibitors.
-
Wash the cells with ice-cold PBS.[19]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20][21]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD.[16][20]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in a mouse xenograft model.
Figure 2. Workflow for an In Vivo Xenograft Study.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human cancer cells.[22]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[23]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ABBV-744, pan-BET inhibitor).
-
Drug Administration: Prepare dosing solutions of the BET inhibitors. Administer the drugs to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., daily for 21 days).[9][13]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Discussion and Future Directions
The development of the BDII-selective inhibitor ABBV-744 represents a strategic evolution in the therapeutic targeting of BET proteins. Preclinical data strongly suggest that ABBV-744 can achieve comparable or even superior anti-tumor efficacy to pan-BET inhibitors like ABBV-075 in specific cancer models, such as AML and prostate cancer, while exhibiting an improved tolerability profile.[6][11][12] This improved therapeutic window is a critical advancement, as the clinical development of many pan-BET inhibitors has been challenged by on-target toxicities.[1][3]
However, it is important to note that the anti-proliferative activity of ABBV-744 appears to be more restricted to certain cancer types compared to the broad-spectrum activity of pan-BET inhibitors.[11] This highlights the need for robust biomarker strategies to identify patient populations most likely to benefit from a BDII-selective approach.
The initial Phase 1 trial of ABBV-744 in relapsed/refractory AML showed limited efficacy as a monotherapy, leading to its termination for this indication.[8] Nevertheless, the safety profile was considered manageable, and investigations are ongoing in other myeloid malignancies like myelofibrosis, both as a single agent and in combination therapies.[24]
Future research should focus on:
-
Combination Strategies: Exploring synergistic combinations of ABBV-744 with other targeted therapies or standard-of-care chemotherapy to enhance efficacy and overcome potential resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to BDII-selective inhibition.
-
Understanding BDII-Specific Functions: Further elucidating the distinct biological roles of the BDII domain to rationalize the selective efficacy of inhibitors like ABBV-744.
References
- 1. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML | In Vivo [iv.iiarjournals.org]
- 8. jnccn.org [jnccn.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CLO25-058: First-in-Human, Multicenter Phase 1 Study of the Bromodomain 2 Inhibitor ABBV-744 in Relapsed/Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. benchchem.com [benchchem.com]
- 22. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PB2224: ABBV-744 ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ABBV-744 and JQ1 for Researchers
This guide provides a detailed comparison of the BET bromodomain inhibitors ABBV-744 and JQ1, intended for researchers, scientists, and drug development professionals. The content herein synthesizes available preclinical data to objectively evaluate their performance and mechanisms of action.
Introduction: Targeting BET Proteins in Cancer
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. Their involvement in the expression of key oncogenes, such as c-MYC, has made them attractive targets for cancer therapy. Small molecule inhibitors targeting BET proteins have emerged as a promising class of anti-cancer agents. This guide focuses on two such inhibitors: JQ1, a well-characterized pan-BET inhibitor, and ABBV-744, a second-generation, selective inhibitor.
JQ1 is a potent, cell-permeable small molecule that competitively binds to the acetyl-lysine recognition pockets of all BET family members, inhibiting both the first (BDI) and second (BDII) bromodomains. Its broad activity has been demonstrated across a wide range of hematological and solid tumors. However, its use in clinical settings has been hampered by a short half-life.
ABBV-744 is a first-in-class, orally bioavailable inhibitor that selectively targets the second bromodomain (BDII) of BET proteins.[1] This selectivity was designed to potentially improve the therapeutic window by retaining anti-tumor efficacy while mitigating some of the toxicities associated with pan-BET inhibition.[2]
Mechanism of Action: A Tale of Selectivity
The primary distinction between ABBV-744 and JQ1 lies in their binding selectivity to the bromodomains of BET proteins.
-
JQ1 (Pan-BET Inhibitor): JQ1 binds with high affinity to both BDI and BDII of all BET family proteins. This pan-inhibition leads to a broad disruption of BET protein-mediated transcription, affecting a wide array of genes.[3]
-
ABBV-744 (BDII-Selective Inhibitor): ABBV-744 exhibits a greater than 300-fold higher binding affinity for the BDII domain compared to the BDI domain of BRD4.[2] This selective inhibition is hypothesized to offer a more targeted transcriptional modulation, potentially leading to a better safety profile.
This difference in selectivity is a key determinant of their biological activity and potential clinical utility.
Efficacy Comparison: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data on the efficacy of ABBV-744 and JQ1 in various preclinical cancer models.
In Vitro Efficacy
| Compound | Cancer Type | Cell Line | Assay | Endpoint (IC50) | Reference |
| ABBV-744 | Acute Myeloid Leukemia (AML) | MV4;11 | Proliferation | ~300 nM | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | Viability | >10 µM | [3] | |
| DLBCL | SUDHL2 | Viability | >10 µM | [3] | |
| JQ1 | Pancreatic Ductal Adenocarcinoma (PDAC) | BxPC3 | Viability | 3.5 µM | [5] |
| Rhabdomyosarcoma (RMS) | Rh4 | Viability | <1 µM | [6] | |
| RMS | Rh41 | Viability | <1 µM | [6] | |
| Ewing Sarcoma (EWS) | Multiple | Viability | IC50 < 1 µM in sensitive lines | [6] | |
| DLBCL | TMD8 | Viability | ~0.5 µM | [3] | |
| DLBCL | SUDHL2 | Viability | ~1 µM | [3] |
In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| ABBV-744 | AML Patient-Derived Xenograft (PDX) | 9.4 mg/kg, oral gavage, daily for 21 days | Significantly increased median survival (76 vs 67.5 days) | [7] |
| AML PDX (7 models) | Undisclosed | Delayed AML progression in 5 of 7 models | [7] | |
| JQ1 | PDAC Patient-Derived Tumorgrafts (5 models) | 50 mg/kg, daily for 21-28 days | 40-62% tumor growth inhibition compared to vehicle | [5] |
| Childhood Sarcoma Xenografts (Rh10, Rh28, EW-5, EW-8) | 50 mg/kg, oral gavage, daily for 21 days | Retarded tumor growth in all models | [6] |
Experimental Protocols
In Vivo AML Patient-Derived Xenograft (PDX) Model (for ABBV-744)
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Cell Inoculation: Primary AML patient cells are thawed, prepared, and injected into NSG mice. Engraftment is monitored over 3-6 months.[1][8]
-
Treatment: Once engraftment is confirmed, mice are randomized into treatment and vehicle control groups. ABBV-744 is administered orally at a dose of 9.4 mg/kg daily for 21 days.[7]
-
Efficacy Assessment: Tumor burden is monitored by measuring circulating tumor cells via flow cytometry. Survival is a primary endpoint.[7]
In Vivo Pancreatic Ductal Adenocarcinoma (PDAC) Orthotopic Model (for JQ1)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Human pancreatic cancer cells (e.g., 5x105 cells in a 1:1 mixture of media and Matrigel) are surgically implanted into the pancreas of the mice.[9][10]
-
Treatment: JQ1 is administered at 50 mg/kg daily via intraperitoneal injection or oral gavage for 21 to 28 days.[5]
-
Efficacy Assessment: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis for proliferation (e.g., Ki-67) and apoptosis markers can also be performed.[5]
Signaling Pathways and Molecular Mechanisms
JQ1: Pan-BET Inhibition and MYC Suppression
JQ1 exerts its anti-cancer effects primarily through the downregulation of the MYC oncogene. By displacing BRD4 from the promoter and enhancer regions of the MYC gene, JQ1 effectively shuts down its transcription. This leads to cell cycle arrest and apoptosis in MYC-dependent cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 10. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of G-744 experimental data
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. WP744 is a novel anthracycline with enhanced activity against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCL4L1 - Wikipedia [en.wikipedia.org]
Validating the Anti-Tumor Efficacy of ABBV-744: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Its performance is evaluated against other BET inhibitors, supported by preclinical experimental data.
Introduction to ABBV-744
ABBV-744 is an orally bioavailable small molecule that selectively targets the BD2 of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] This selectivity is hypothesized to offer a better therapeutic window compared to pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains.[3] By binding to the BD2 domain, ABBV-744 disrupts the interaction between BET proteins and acetylated histones, leading to altered chromatin remodeling and gene expression.[1][2] This ultimately inhibits the transcription of key oncogenes, such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[4] Preclinical studies have demonstrated its potential anti-tumor activity in various cancers, including acute myeloid leukemia (AML), prostate cancer, and gastric cancer.[5][6][7]
Comparative In Vitro Efficacy
ABBV-744 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) values in comparison to other notable BET inhibitors.
Table 1: ABBV-744 IC50 Values in a Panel of Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | ABBV-744 IC50 (nmol/L) | ABBV-075 (pan-BET inhibitor) IC50 (nmol/L) |
| MV4-11 | < 100 | < 100 |
| MOLM-13 | < 100 | < 100 |
| Kasumi-1 | < 100 | < 100 |
| SKM-1 | > 1000 | < 100 |
| NOMO-1 | < 100 | < 100 |
| OCI-AML2 | < 100 | < 100 |
| OCI-AML3 | < 100 | < 100 |
| HL-60 | > 1000 | > 1000 |
| KG-1 | > 1000 | > 1000 |
| U937 | > 1000 | < 100 |
| THP-1 | < 100 | < 100 |
| EOL-1 | < 100 | < 100 |
| HEL | < 100 | < 100 |
| SET-2 | < 100 | < 100 |
| OCI-M1 | > 1000 | > 1000 |
| IMS-M1 | > 1000 | > 1000 |
| MOLM-16 | < 100 | < 100 |
| M-07e | > 1000 | > 1000 |
| MUTZ-3 | < 100 | < 100 |
| TF-1 | > 1000 | > 1000 |
| GDM-1 | < 100 | < 100 |
| F-36P | < 100 | < 100 |
| MV-4-11-R | < 100 | < 100 |
| MOLM-13-R | < 100 | < 100 |
| OCI-AML2-R | < 100 | < 100 |
| THP-1-R | < 100 | < 100 |
| EOL-1-R | < 100 | < 100 |
Data extracted from a 5-day proliferation assay.[5]
Table 2: IC50 Values of ABBV-744 and Other BET Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 Value |
| ABBV-744 | Gastric Cancer | AGS | 7.4 µM (48h), 3.5 µM (72h)[7] |
| Gastric Cancer | HGC-27 | 4.8 µM (48h), 2.3 µM (72h)[7] | |
| ABBV-075 | Pancreatic Cancer | BXPC-3 | 1.22 µM[7] |
| Colon Cancer | CT26 | 48.26 µM[7] | |
| JQ1 | Ovarian Endometrioid Carcinoma | A2780 | 0.41 µM[8] |
| Ovarian Endometrioid Carcinoma | TOV112D | 0.75 µM[8] | |
| Endometrial Endometrioid Carcinoma | HEC151 | 0.28 µM[8] | |
| Lung Adenocarcinoma | Multiple Lines | Sensitive: < 5 µM, Insensitive: > 10 µM[1] | |
| OTX015 | Acute Myeloid Leukemia | Multiple Lines | 92 - 112 nM[9] |
| Acute Lymphoblastic Leukemia | Multiple Lines | Submicromolar[9] |
Comparative In Vivo Efficacy
Xenograft models have been instrumental in evaluating the anti-tumor activity of ABBV-744 in a physiological setting.
Table 3: In Vivo Anti-Tumor Activity of ABBV-744 and Comparators
| Inhibitor | Cancer Model | Dosing | Key Findings |
| ABBV-744 | AML Xenografts | Not specified | Comparable or better efficacy than ABBV-075 with improved tolerability.[5][10] |
| Prostate Cancer Xenografts | 4.7 mg/kg, oral gavage | Retained robust activity with fewer platelet and gastrointestinal toxicities than ABBV-075.[6] | |
| ABBV-075 | AML Xenograft (SKM1) | 1 mg/kg/day, oral | 75% Tumor Growth Inhibition (TGI).[11] |
| AML Xenograft (MV4:11) | 1 mg/kg/day, oral | 95% Tumor Growth Inhibition (TGI).[11] | |
| JQ1 | Pancreatic Cancer PDX | 50 mg/kg/day, i.p. | Inhibition of tumor growth in all five models.[12] |
| Endometrial Cancer Xenograft | 50 mg/kg/day, i.p. | Significantly suppressed tumorigenicity.[13] | |
| Cholangiocarcinoma PDX | 50 mg/kg/day, i.p. | Suppressed tumor growth in a JQ1-sensitive model.[14] |
Signaling Pathways Modulated by ABBV-744
ABBV-744 exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival.
Caption: General mechanism of action of ABBV-744 compared to pan-BET inhibitors.
In gastric cancer, ABBV-744 has been shown to inactivate the PI3K/AKT/mTOR/p70S6k signaling pathway and activate the MAPK signaling pathway, leading to autophagy-related cell death.[7]
Caption: Signaling pathways modulated by ABBV-744 in gastric cancer.
In prostate cancer, ABBV-744 displaces BRD4 from androgen receptor (AR)-containing super-enhancers, which in turn inhibits AR-dependent transcription.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of BET inhibitors on cancer cell lines.
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate media and maintained in a logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
-
Drug Treatment:
-
A serial dilution of the BET inhibitor (e.g., ABBV-744, ABBV-075, JQ1) is prepared in the culture medium.
-
The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for 72 hours.
-
-
Quantification of Cell Viability:
-
Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
For the MTT assay, MTT reagent is added to each well and incubated, followed by the addition of a solubilizing agent. The absorbance is then read on a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with a BET inhibitor.
-
Protein Extraction:
-
Cells are treated with the BET inhibitor for a specified duration.
-
Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., c-Myc, PARP, Caspase-3) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of BET inhibitors in a mouse model.
-
Cell Implantation:
-
Female immunodeficient mice (e.g., NOD-SCID or nude mice) are used.
-
A suspension of cancer cells (e.g., 5 x 10^6 cells) in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The BET inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage for ABBV-744) at the specified dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
-
Caption: Standard workflow for a cell line-derived xenograft study.
Conclusion
ABBV-744 demonstrates potent and selective anti-tumor activity in preclinical models of various cancers, particularly AML and prostate cancer. Its BD2 selectivity appears to translate to a more favorable safety profile compared to pan-BET inhibitors like ABBV-075, while maintaining comparable or superior efficacy in certain contexts. The modulation of key oncogenic signaling pathways, such as PI3K/AKT/mTOR and AR-dependent transcription, provides a mechanistic basis for its anti-neoplastic effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ABBV-744 in cancer treatment.
References
- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ABBV-744 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
G-744: A Comparative Analysis of a Reversible BTK Inhibitor
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, G-744 has emerged as a potent and highly selective, reversible inhibitor. This guide provides a comparative overview of this compound against other key BTK inhibitors, presenting available preclinical data to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Biochemical Potency and Selectivity
This compound demonstrates high potency against BTK with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] While direct head-to-head studies with other BTK inhibitors are limited, compiling data from various sources allows for a comparative assessment. It is important to note that variations in assay conditions can influence reported values.
Table 1: Comparative Biochemical Potency of BTK Inhibitors
| Compound | Type | BTK IC50 (nM) |
| This compound | Reversible | 1.28[1] |
| Ibrutinib (B1684441) | Covalent | 0.5[1] |
| Acalabrutinib | Covalent | ~3-5 |
| Zanubrutinib | Covalent | <1 |
| Fenebrutinib | Reversible | ~5 |
Note: IC50 values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
A key feature of this compound is its "superb kinase selectivity".[1] This high selectivity is crucial for minimizing off-target effects, a significant consideration in the development of kinase inhibitors. First-generation BTK inhibitors like ibrutinib are known to inhibit other kinases, which can lead to adverse effects.[2][3][4] Second-generation inhibitors, both covalent and reversible, have been developed to improve upon this selectivity.[2]
Cellular Activity and In Vivo Efficacy
In cellular assays, this compound has been shown to potently inhibit BTK signaling. For instance, it effectively inhibits the phosphorylation of BTK at tyrosine 223 (Y223) in response to B-cell receptor (BCR) activation.[1]
In a preclinical model of rheumatoid arthritis, the rat collagen-induced arthritis (CIA) model, orally administered this compound demonstrated significant, dose-dependent efficacy in reducing ankle thickness.[1] This provides evidence of its potential therapeutic utility in autoimmune and inflammatory diseases where BTK plays a crucial role.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of BTK inhibitors.
Biochemical BTK Kinase Assay (Example)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents and Materials : Purified recombinant BTK enzyme, kinase buffer, ATP, substrate (e.g., a synthetic peptide), and the test compound (this compound).
-
Procedure :
-
The BTK enzyme is incubated with the test compound at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular BTK Phosphorylation Assay (Example)
This assay measures the inhibition of BTK autophosphorylation in a cellular context.
-
Cell Line : A relevant B-cell line (e.g., Ramos) is used.
-
Procedure :
-
Cells are pre-incubated with varying concentrations of the test compound.
-
B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).
-
Cells are lysed, and the protein lysates are collected.
-
The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or ELISA using specific antibodies.
-
-
Data Analysis : The ratio of pBTK to total BTK is calculated for each treatment condition, and the IC50 for inhibition of BTK phosphorylation is determined.
Visualizing Key Pathways and Workflows
Btk Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK inhibitors block this pathway, thereby modulating B-cell activity.
Caption: Simplified B-cell receptor (BCR) signaling pathway showing the central role of BTK and the inhibitory action of this compound.
Experimental Workflow for BTK Inhibitor Comparison
A generalized workflow for the preclinical comparison of BTK inhibitors is outlined below. This process typically involves a tiered approach, starting with biochemical assays and progressing to more complex cellular and in vivo models.
Caption: A generalized experimental workflow for the preclinical comparison of BTK inhibitors.
References
- 1. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Apoptosis: A Comparative Guide to ABBV-744 and Venetoclax in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is rapidly evolving, with a growing emphasis on targeted therapies that exploit the molecular vulnerabilities of cancer cells. This guide provides a comprehensive comparison of the synergistic anti-leukemic effects of two promising agents: ABBV-744, a selective BET bromodomain inhibitor, and venetoclax (B612062), a BCL-2 inhibitor. Drawing upon preclinical data, we delve into the quantitative evidence of their synergy, detail the experimental methodologies for validation, and visualize the underlying molecular mechanisms and experimental workflows.
Mechanisms of Action: A Dual Assault on Cancer Cell Survival
ABBV-744 and venetoclax target distinct but complementary pathways essential for the survival and proliferation of AML cells.
ABBV-744: Epigenetic Reprogramming
ABBV-744 is a potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic "readers" that bind to acetylated histones, recruiting transcriptional machinery to drive the expression of key oncogenes. By preferentially binding to BDII, ABBV-744 displaces BET proteins from chromatin, leading to the downregulation of critical survival genes, including those involved in the androgen receptor (AR) signaling pathway.[1]
Venetoclax: Reinstating Apoptosis
Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in AML and other hematological malignancies. BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death. Venetoclax binds directly to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins and triggering the mitochondrial apoptotic cascade, ultimately leading to cancer cell death.
Synergistic Efficacy: The Power of Combination
Preclinical studies in primary AML patient samples have demonstrated a significant synergistic effect when combining ABBV-744 and venetoclax. This combination leads to enhanced cancer cell killing and suppression of proliferation beyond what is achieved with either agent alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study evaluating the combination of ABBV-744 and venetoclax in primary AML models.[1]
Table 1: In Vitro Efficacy in Primary AML Samples [1]
| Treatment Group | Mean Enhanced Cell Death (%) ± SD | Mean Reduction in Viable Cell Number (%) ± SD |
| Control | - | - |
| ABBV-744 (20 nM) | 23.8 ± 2.9 | 31.7 ± 5.2 |
| Venetoclax (10 nM) | 43.9 ± 5.7 | - |
| ABBV-744 + Venetoclax | 57.0 ± 6.3 | 77.2 ± 6.3 |
p<0.001 for combination compared to single agents.
Table 2: In Vivo Efficacy in AML Patient-Derived Xenograft (PDX) Model [1]
| Treatment Group | Mean Leukemia Burden (%) ± SD (Day 21) | Median Survival (Days) |
| Vehicle Control | 30.8 ± 3.9 | 99 |
| ABBV-744 (9.4 mg/kg) | 22.3 ± 5.8 | - |
| Venetoclax (50 mg/kg) | 9.5 ± 1.7 | - |
| ABBV-744 + Venetoclax | 5.0 ± 0.8 | 193 |
p<0.01 for combination compared to controls in leukemia burden; p<0.001 for combination compared to untreated in survival.
Visualizing the Synergy
The following diagrams, generated using the DOT language, illustrate the signaling pathways, the proposed synergistic mechanism, and a typical experimental workflow.
Caption: Mechanism of action of ABBV-744.
Caption: Mechanism of action of Venetoclax.
Caption: Proposed synergistic mechanism of ABBV-744 and Venetoclax.
Caption: A general experimental workflow for validating synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the preclinical studies of ABBV-744 and venetoclax synergy.
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for creating in vivo models that closely mimic human AML.
-
Cell Source: Primary AML patient bone marrow or peripheral blood mononuclear cells are obtained with informed consent.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are used to prevent graft rejection.
-
Cell Preparation: Mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation. Viable cells are counted using trypan blue exclusion.
-
Engraftment: A suspension of 1-10 x 10^6 viable AML cells in a suitable medium (e.g., PBS or Matrigel) is injected intravenously (tail vein) or intra-femorally into the mice.
-
Monitoring: Engraftment is monitored by weekly or bi-weekly retro-orbital or tail vein blood sampling to detect the presence of human CD45+ cells by flow cytometry. Successful engraftment is typically defined as >1% human CD45+ cells in the peripheral blood.
-
Expansion: Once engraftment is confirmed, the mice can be used for therapeutic studies. For expansion of the PDX model, bone marrow and spleen cells from engrafted mice can be harvested and transplanted into secondary recipient mice.
In Vitro Drug Treatment and Viability Assays
These assays are fundamental for determining the cytotoxic effects of the drugs, both individually and in combination.
-
Cell Culture: Primary AML cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and appropriate cytokines at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: ABBV-744 and venetoclax are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of ABBV-744, venetoclax, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the combination is determined using methods such as the combination index (CI) calculation based on the Chou-Talalay method, where a CI < 1 indicates synergy.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: AML cells are treated with ABBV-744, venetoclax, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Staining:
-
Cells are harvested and washed with cold PBS.
-
The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatments.
Western Blot Analysis of BCL-2 Family Proteins
This technique is used to assess the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Following drug treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for BCL-2, MCL-1, BCL-XL, BIM, BAX, and other relevant proteins. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine changes in protein expression levels.
Conclusion and Future Directions
The synergistic combination of the BET inhibitor ABBV-744 and the BCL-2 inhibitor venetoclax represents a highly promising therapeutic strategy for AML. The preclinical data strongly support the enhanced anti-leukemic activity of this combination, driven by a dual attack on epigenetic regulation and the intrinsic apoptotic pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore this synergy. A Phase I clinical trial (NCT03360006) is currently underway to evaluate this combination in AML patients, and the results are eagerly awaited to translate these promising preclinical findings into clinical practice. Further research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
G-744: A Comparative Guide to its In Vivo Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of G-744 (also known as ABBV-744), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family, against other alternatives, supported by experimental data. This compound has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML) and prostate cancer, offering a promising alternative to pan-BET inhibitors with an improved tolerability profile.
Executive Summary
This compound distinguishes itself from pan-BET inhibitors, such as ABBV-075, by selectively targeting the BD2 domain of BET proteins. This selectivity is hypothesized to maintain potent anti-tumor activity while mitigating the toxicities associated with broader BET inhibition. In vivo studies have shown that this compound exhibits comparable or superior efficacy to the pan-BET inhibitor ABBV-075 in AML and prostate cancer xenograft models, respectively, with a notable improvement in tolerability.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies comparing the efficacy of this compound and the pan-BET inhibitor ABBV-075.
Table 1: In Vivo Efficacy of this compound vs. ABBV-075 in an Acute Myeloid Leukemia (AML) Xenograft Model (SKM-1)
| Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound (ABBV-744) | 18.8 mg/kg | Not Specified | Comparable to ABBV-075 at MTD | [1] |
| ABBV-075 | 1 mg/kg (MTD) | Not Specified | 84% | [1] |
Table 2: Survival Analysis in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
| Treatment | PDX Model | Median Survival (Days) | Comparison | Reference |
| Vehicle | AML PDX 1 | 67.5 | - | |
| This compound (ABBV-744) | AML PDX 1 | 76 | Statistically significant improvement | |
| Vehicle | AML PDX 2 | 105 | - | |
| This compound (ABBV-744) | AML PDX 2 | 135 | Delayed AML progression | |
| Vehicle | AML PDX 3 | 153 | - | |
| This compound (ABBV-744) | AML PDX 3 | 205 | Delayed AML progression | |
| Vehicle | AML PDX 4 | 46 | - | |
| This compound (ABBV-744) | AML PDX 4 | 62 | Delayed AML progression | |
| Vehicle | AML PDX 5 | 77 | - | |
| This compound (ABBV-744) | AML PDX 5 | 118 | Delayed AML progression | |
| Vehicle | AML PDX 6 | 86 | - | |
| This compound (ABBV-744) | AML PDX 6 | 97 | Delayed AML progression |
Table 3: In Vivo Efficacy of this compound vs. ABBV-075 in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Efficacy Outcome | Tolerability | Reference |
| This compound (ABBV-744) | LNCaP, MDA-PCa-2b | Robust activity, comparable to ABBV-075 | Fewer platelet and gastrointestinal toxicities | [2] |
| ABBV-075 | LNCaP, MDA-PCa-2b | Potent anti-tumor activity | Dose-limiting toxicities observed | [2] |
Experimental Protocols
AML Xenograft Model (SKM-1)
-
Cell Line: SKM-1 (human acute myeloid leukemia)
-
Animal Model: Female NOD/SCID mice.
-
Cell Implantation: 1 x 10⁷ SKM-1 cells suspended in Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor volumes are measured twice weekly with calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Treatment begins when the average tumor volume reaches approximately 100-150 mm³.
-
Drug Administration:
-
This compound (ABBV-744) is administered orally (p.o.).
-
ABBV-075 is administered orally (p.o.).
-
The vehicle control is administered via the same route.
-
-
Dosing: As specified in the data tables.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Prostate Cancer Xenograft Models (LNCaP and MDA-PCa-2b)
-
Cell Lines: LNCaP and MDA-PCa-2b (human prostate cancer).
-
Animal Model: Male BALB/c athymic (Nu/Nu) mice.
-
Cell Implantation:
-
LNCaP: 5 x 10⁶ cells suspended in 50% Matrigel are implanted subcutaneously into the flanks.
-
MDA-PCa-2b: 1 x 10⁷ cells suspended in 50% Matrigel are implanted subcutaneously into the flanks.
-
-
Tumor Monitoring: Tumor growth is monitored weekly using calipers.
-
Treatment Initiation: Treatment is initiated when tumors are established.
-
Drug Administration:
-
This compound (ABBV-744) is administered orally (p.o.).
-
ABBV-075 is administered orally (p.o.).
-
The vehicle control is administered via the same route.
-
-
Study Endpoint: Mice are euthanized when the tumor volume reaches approximately 1 cm³, and tumors are excised for further analysis.
-
Data Analysis: Efficacy is determined by comparing tumor growth between treated and control groups.
Signaling Pathways and Mechanisms of Action
This compound in Androgen Receptor-Positive Prostate Cancer
This compound exerts its anti-tumor effect in prostate cancer by selectively inhibiting the BD2 domain of BET proteins, particularly BRD4. This leads to the displacement of BRD4 from androgen receptor (AR)-containing super-enhancers, which are critical for the expression of genes driving cancer cell proliferation. By disrupting this interaction, this compound effectively inhibits AR-dependent transcription.[2]
Caption: this compound inhibits BRD4 binding to AR super-enhancers in prostate cancer.
This compound in Acute Myeloid Leukemia (AML)
In AML, this compound induces G1 cell cycle arrest and apoptosis. Mechanistically, it displaces BRD4 from the regulatory regions of key anti-apoptotic genes like BCL2 and cell cycle regulators, leading to their downregulation. This disruption of critical survival and proliferation pathways ultimately results in the death of leukemia cells.[3]
Caption: this compound disrupts key survival pathways in AML.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in xenograft models.
Caption: General workflow for in vivo xenograft efficacy studies.
References
Safety Operating Guide
Navigating the Disposal of G-744: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedural workflow for the proper disposal of G-744, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor used in research.
Key Characteristics of this compound
To ensure proper handling, it is crucial to be aware of the known properties of this compound. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1346669-54-2 |
| Molecular Formula | C29H29N5O3S |
| Molecular Weight | 527.64 g/mol |
| Physical Form | Solid |
| Primary Hazard | Potent Biological Inhibitor |
| Shipping Classification | Non-hazardous |
General Disposal Protocol for this compound
The disposal of any laboratory chemical, including this compound, should always be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines. The following is a general protocol to be adapted to your local procedures.
Step 1: Waste Identification and Segregation
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, or paper towels) as chemical waste.
-
Do not mix this compound waste with other types of waste, such as solvents, aqueous waste, or sharps. Keep it segregated as a solid chemical waste stream.
Step 2: Proper Containerization
-
Place solid this compound waste into a designated, chemically compatible container with a secure, tight-fitting lid.[1][2]
-
The container should be in good condition, free of cracks or leaks.[1]
-
Ensure the container is appropriate for the amount of waste being generated to avoid overfilling.
Step 3: Accurate Labeling
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" should be used as a precautionary measure in the absence of complete disposal information.
-
The date when the first piece of waste was added to the container (accumulation start date).[3]
-
The name and contact information of the generating laboratory or principal investigator.[3]
-
Step 4: Safe Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4][5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1][4]
-
Ensure the storage area is away from sinks, drains, and incompatible chemicals.[5]
-
Regularly inspect the storage area for any signs of leaks or container degradation.[1]
Step 5: Arranging for Disposal
-
Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.[4]
-
Provide them with all the necessary information from the waste label.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [4][6] This is a violation of standard laboratory practice and can pose a risk to the environment.[1]
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its use would be determined by the individual research project. However, any such protocol must conclude with the proper decontamination of equipment and disposal of waste as outlined above. For instance, any glassware or equipment that comes into contact with this compound should be decontaminated. If decontamination is not possible, the equipment itself should be disposed of as solid chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow for the proper disposal of this compound.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
- 1. danielshealth.com [danielshealth.com]
- 2. clinicallab.com [clinicallab.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling G-744
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling G-744 (CAS No. 1346669-54-2), a selective and potent Bruton's tyrosine kinase (Btk) inhibitor. Adherence to these protocols is essential to mitigate exposure risks and ensure a safe laboratory environment. As a potent, biologically active compound, this compound should be handled with a high degree of caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when working with this compound, particularly when handling the compound in its powdered form. The required PPE varies based on the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves is required. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. All personnel must be trained on these procedures before working with the compound.
1. Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Ventilation: All manipulations of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[1]
-
Weighing Procedure:
-
Tare a clean, dry container with a lid on an analytical balance.
-
Inside the fume hood, add the approximate amount of this compound powder to the container and securely close the lid.
-
Return to the balance to determine the precise mass.
-
Proceed with solution preparation inside the fume hood.[1]
-
2. Solution Preparation:
-
Slowly add the solvent to the weighed this compound to avoid splashing.
-
If necessary, use a vortex or sonicator to ensure complete dissolution, keeping the container tightly capped.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When conducting cell culture or other in vitro assays, perform all manipulations within a Class II biological safety cabinet to maintain sterility and user protection.
-
Use dedicated laboratory equipment (pipettes, tubes, etc.) when possible. If not feasible, thoroughly decontaminate all non-disposable equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2] Do not eat, drink, or smoke in the handling area.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
